molecular formula C5H7N3O2 B1338327 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 104497-05-4

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1338327
CAS No.: 104497-05-4
M. Wt: 141.13 g/mol
InChI Key: LBPNPBMTBNCWJS-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNPBMTBNCWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Executive Summary

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability and its ability to act as a bioisostere for amide bonds, engage in hydrogen bonding, and participate in dipole-dipole interactions.[1][2] This guide provides a comprehensive overview of the synthesis of a key derivative, this compound, a versatile building block for the development of novel therapeutic agents. We will delve into the primary synthetic strategies, focusing on the robust and highly efficient base-catalyzed cycloaddition of β-ketoesters with azide sources. This document provides detailed mechanistic insights, step-by-step experimental protocols, and characterization data to equip researchers and drug development professionals with the knowledge to synthesize and utilize this valuable compound.

Chapter 1: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense attention in pharmaceutical sciences. Its unique electronic properties, metabolic stability, and synthetic accessibility via "click chemistry" make it an attractive scaffold in drug design.[1][3] Triazole-containing compounds exhibit a wide spectrum of biological activities, including antifungal, anti-HIV, anticancer, and antibacterial properties.[2][4] The stability of the triazole ring to acidic and basic hydrolysis, as well as to oxidative and reductive conditions, ensures its integrity within biological systems, making it a reliable pharmacophore.[2][3]

This compound, in particular, serves as a crucial intermediate. The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, allowing for its conjugation to other molecules of interest, including peptides, proteins, and small-molecule drugs.[5] The ethyl group at the 5-position can modulate the compound's lipophilicity and steric profile, influencing its binding affinity and pharmacokinetic properties.

Chapter 2: Core Synthetic Strategies & Retrosynthetic Analysis

The synthesis of 4,5-disubstituted 1,2,3-triazoles can be approached through several pathways. The most prominent is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[6][7] However, for a 1H-4,5-disubstituted triazole, the direct cycloaddition of an azide with an internal alkyne often leads to poor regioselectivity and requires harsh thermal conditions.[7]

A more elegant and regioselective approach involves the reaction of an active methylene compound, specifically a β-ketoester, with an azide source. This strategy, a variation of the Dimroth reaction, provides a direct and efficient route to the desired 1,2,3-triazole core.

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule disconnects the triazole ring, leading back to two key precursors: an azide source (such as sodium azide or a sulfonyl azide) and an ethyl 3-oxopentanoate, which contains the necessary carbon backbone for the ethyl and carboxylate groups.

G Target This compound Intermediates Ethyl 3-oxopentanoate + Azide Source (e.g., NaN₃, TsN₃) Target->Intermediates [3+2] Cycloaddition Logic

Caption: Retrosynthetic analysis of the target molecule.

Chapter 3: The β-Ketoester Route: Mechanism and Optimization

The most effective strategy for synthesizing the target compound is the base-catalyzed condensation of ethyl 3-oxopentanoate with an azide. This reaction proceeds with high regioselectivity to form the 4,5-disubstituted triazole system.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the active methylene group of the β-ketoester by a suitable base (e.g., DBU, Cs₂CO₃) to form a reactive enolate.[8][9] This enolate then acts as the nucleophile, attacking the terminal nitrogen of the azide (e.g., tosyl azide). The resulting intermediate undergoes intramolecular cyclization, followed by elimination of the sulfonyl group (in the case of tosyl azide) and tautomerization to yield the aromatic triazole ring.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination Ketoester Ethyl 3-oxopentanoate Enolate Enolate Intermediate Ketoester->Enolate Deprotonation Base Base (e.g., DBU) Base->Ketoester Azide Tosyl Azide (TsN₃) Adduct Linear Adduct Enolate->Adduct Attack on Azide Azide->Adduct Cyclic_Int Cyclized Intermediate Adduct->Cyclic_Int Intramolecular Cyclization Adduct->Cyclic_Int Triazole_Ester Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Cyclic_Int->Triazole_Ester Elimination of Ts⁻ & Tautomerization

Caption: Mechanism of β-Ketoester and Azide Cycloaddition.

Optimization of Reaction Conditions:
  • Base: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.[9] Inorganic bases such as cesium carbonate have also been shown to facilitate these reactions efficiently, often under mild conditions.[8]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and intermediates.[8][9]

  • Azide Source: While sodium azide can be used, organic sulfonyl azides like tosyl azide (TsN₃) are common and effective reagents for this transformation.

  • Temperature: The reaction generally proceeds efficiently at temperatures ranging from room temperature to 50 °C.[9]

Chapter 4: Detailed Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid friction, shock, and high temperatures. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of 4,5-disubstituted 1,2,3-triazoles from β-ketoesters.[9]

  • Reagents & Materials:

    • Ethyl 3-oxopentanoate (1.0 equiv)

    • Tosyl azide (TsN₃) (1.1 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of ethyl 3-oxopentanoate (1.0 equiv) and tosyl azide (1.1 equiv) in anhydrous acetonitrile (0.2 M), add DBU (1.2 equiv) dropwise at room temperature.

    • Stir the reaction mixture at 50 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ethyl ester to the final product.[10]

  • Reagents & Materials:

    • Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equiv)

    • Tetrahydrofuran (THF) or Ethanol

    • Water

    • Hydrochloric acid (HCl), 1N

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ethyl ester (1.0 equiv) in a mixture of THF (or ethanol) and water.

    • Add aqueous NaOH (2-3 equiv) and stir the mixture at room temperature overnight, or gently heat to accelerate the hydrolysis.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.

    • Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate.

    • Wash the collected solid with cold water and dry under vacuum to yield this compound.

Protocol 3: Alternative Synthesis via Debenzylation

This method provides an alternative route starting from an N-protected precursor, which may be advantageous in multi-step syntheses.[11]

G Start 1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Product This compound Start->Product Reagents Na, liq. NH₃, -78 °C Reagents->Product Deprotection

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole motif has emerged as a privileged scaffold in modern drug discovery, valued for its unique physicochemical characteristics and synthetic accessibility. These five-membered heterocyclic rings, containing three contiguous nitrogen atoms, are not found in nature, yet they are integral components of numerous therapeutic agents. Their utility stems from their ability to act as bioisosteres for amide bonds, their capacity for hydrogen bonding, and their overall metabolic stability. The broad spectrum of biological activities exhibited by 1,2,3-triazole derivatives, including anticancer, antiviral, and antimicrobial properties, underscores their significance in pharmaceutical research. This guide provides a detailed examination of the physicochemical properties of a specific, yet representative member of this class: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. Understanding these fundamental properties is paramount for the rational design and development of novel therapeutics based on this versatile scaffold.

Molecular Structure and Key Physicochemical Descriptors

This compound is a small molecule featuring a central 1,2,3-triazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of both a hydrogen bond donor (the carboxylic acid proton and the triazole N-H) and multiple hydrogen bond acceptors (the triazole nitrogens and the carbonyl oxygens) dictates its interaction with biological targets and its solvation properties.

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
Molecular Formula C₅H₇N₃O₂Provides the elemental composition.
Molecular Weight 141.13 g/mol Influences diffusion and transport across membranes.
pKa Acidic pKa (Carboxylic Acid): ~3.2Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The parent 1,2,3-triazole-4-carboxylic acid has a pKa of approximately 3.22.[1]
logP ~0.5A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Moderately SolubleCrucial for formulation, bioavailability, and in vitro assay performance.
Melting Point Not availableImportant for compound purity and formulation development.

Synthesis of this compound

A common and efficient method for the synthesis of 5-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the [3+2] cycloaddition reaction between an azide and a β-ketoester, followed by hydrolysis of the resulting ester. The following is a proposed synthetic route for this compound.

Proposed Synthetic Pathway

Synthesis_of_5-Ethyl-1H-1,2,3-triazole-4-carboxylic_acid reagent1 Ethyl 3-oxopentanoate intermediate Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate reagent1->intermediate 1. Base (e.g., NaOEt) 2. Acid reagent2 Sodium Azide (NaN₃) reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, then H⁺)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl 3-oxopentanoate dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add a solution of sodium azide in water to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group and a quartet for the methylene protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, and the N-H proton of the triazole ring will also be a broad singlet. The exact chemical shifts will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, the two aromatic carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will be indicative of the C=O stretching of the carboxyl group. N-H stretching of the triazole ring may be observed in the 3100-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 142.06.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties is crucial for drug development. The following are standard experimental protocols for measuring pKa, logP (as logD at a specific pH), and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid moiety can be accurately determined by potentiometric titration.[1][2][3][4]

pKa_Determination start Prepare a solution of the compound in water or a co-solvent. titration Titrate with a standardized base (e.g., NaOH) while monitoring pH. start->titration data Record pH as a function of titrant volume. titration->data plot Plot the titration curve (pH vs. volume). data->plot pKa Determine the pKa from the half-equivalence point. plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logD by Shake-Flask Method

The distribution coefficient (logD) is a measure of the lipophilicity of a compound at a specific pH. The shake-flask method is the gold standard for its determination.[5][6][7][8]

logD_Determination start Prepare a solution of the compound in a biphasic system (e.g., n-octanol and pH 7.4 buffer). shake Shake the mixture vigorously to reach equilibrium. start->shake separate Separate the two phases by centrifugation. shake->separate analyze Determine the concentration of the compound in each phase (e.g., by HPLC-UV). separate->analyze logD Calculate logD as the logarithm of the concentration ratio. analyze->logD

Caption: Workflow for logD determination by the shake-flask method.

Protocol:

  • Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and n-octanol. Pre-saturate each solvent with the other.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

  • Equilibration: Shake the container for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[9][10][11][12][13]

Solubility_Determination start Add an excess of the solid compound to the solvent (e.g., buffer at a specific pH). equilibrate Agitate the suspension for an extended period (e.g., 24-48 h) to ensure equilibrium. start->equilibrate separate Separate the undissolved solid from the saturated solution (e.g., by filtration or centrifugation). equilibrate->separate analyze Determine the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV). separate->analyze

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., a buffer of a specific pH).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation: Separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

Conclusion and Future Perspectives

This compound represents a fundamental building block within the broader class of 1,2,3-triazole-containing compounds that hold immense promise in drug discovery. A thorough understanding of its physicochemical properties, including its pKa, lipophilicity, and solubility, is essential for its effective utilization in the design of new chemical entities with optimized ADME profiles. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this and related molecules. As the field of medicinal chemistry continues to evolve, the strategic application of well-characterized scaffolds like this compound will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181–191. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. [Link]

  • van der Hee, R. M., et al. (2017). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 94(11), 1729-1738. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-31. [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • Wiczling, P., & Kaliszan, R. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Combinatorial chemistry & high throughput screening, 18(1), 17-31. [Link]

  • Cambridge MedChem Consulting. LogD. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

Sources

Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. As a Senior Application Scientist, the focus extends beyond mere procedural outlines to encompass the underlying mechanistic principles, rationale for methodological choices, and detailed, field-proven protocols.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique combination of properties—aromaticity, metabolic stability, and capacity for hydrogen bonding—makes it an ideal linker or pharmacophore in drug design.[2] Derivatives of 1,2,3-triazole-4-carboxylic acid, in particular, have shown significant biological activities, including antiviral and anticancer properties.[3][4] The synthesis of these compounds with precise control over substituent placement is therefore of critical importance. This guide focuses on the regioselective synthesis of the 1,5- and 1,4-disubstituted patterns, which is fundamental to structure-activity relationship (SAR) studies.[5]

The Core Reaction: Huisgen 1,3-Dipolar Cycloaddition

The foundational reaction for synthesizing the 1,2,3-triazole ring is the [3+2] cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[6] This reaction, first extensively studied by Rolf Huisgen, involves the participation of 4 π-electrons from the azide and 2 π-electrons from the alkyne in a concerted, pericyclic process.[7]

However, the thermal Huisgen cycloaddition, especially with unsymmetrical alkynes like those required for our target molecule, suffers from a significant drawback: a lack of regioselectivity. The reaction typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate, leading to low yields of the desired product.[8]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide R'-N₃ (Azide) Azide->Six_Membered_Intermediate Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Product Reductive Elimination Product->Cu_I Catalyst Regeneration

Fig 2. Simplified catalytic cycle of CuAAC.
Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

For the synthesis of the complementary 1,5-regioisomer, ruthenium catalysts are employed. [9]The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a distinct mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. [10][11]Reductive elimination then yields the 1,5-disubstituted triazole. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility. [12]

Feature Copper-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole [8][13] 1,5-Disubstituted 1,2,3-Triazole [14][9]
Alkyne Scope Terminal alkynes only [12] Terminal and internal alkynes [10][11]
Key Intermediate Copper(I) Acetylide [8] Six-membered Ruthenacycle [9][10]

| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) | [Cp*RuCl] complexes [10]|

Synthesis of Key Precursors

A robust synthesis requires pure, well-characterized starting materials. The primary precursors for our target molecule are an organic azide and a specific alkyne, ethyl pent-2-ynoate.

Protocol 1: Synthesis of 2-Azidoethanol (A Representative Azide)

This protocol describes the synthesis of a simple, functionalized azide from a commercially available halo-alcohol. The azide can be used directly or serve as a precursor for more complex derivatives.

Rationale: The reaction is a standard SN2 substitution where the azide anion displaces a halide. Water is a convenient and green solvent. Using an excess of sodium azide and heating ensures the reaction goes to completion. [15] Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroethanol (12.0 g, 149 mmol) and deionized water (80 mL).

  • Initial Reaction: Cool the mixture to 0°C in an ice bath. Add sodium azide (14.6 g, 224 mmol, 1.5 eq.) portion-wise while stirring.

  • Heating: Allow the mixture to warm to room temperature and stir for 4 hours. Add a second portion of sodium azide (9.71 g, 149 mmol, 1 eq.).

  • Reflux: Heat the reaction mixture to 80°C and maintain under reflux overnight.

  • Workup: After cooling to room temperature, extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic phases, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield 2-azidoethanol as a colorless oil. [15]

Protocol 2: Synthesis of Ethyl pent-2-ynoate (The Key Alkyne)

Rationale: The Jones oxidation provides a reliable method for converting a propargyl alcohol to the corresponding carboxylic acid without affecting the triple bond. The subsequent acid-catalyzed esterification is a classic and high-yielding transformation.

Step-by-Step Methodology:

  • Oxidation (Part A):

    • Dissolve pent-2-yn-1-ol (8.4 g, 100 mmol) in acetone (200 mL) and cool to 0°C in an ice bath.

    • Prepare Jones reagent by dissolving chromium trioxide (23 g) in concentrated sulfuric acid (20 mL) and diluting with water to 70 mL.

    • Add the Jones reagent dropwise to the alcohol solution until the orange color persists.

    • Stir for 2 hours, then quench the excess oxidant with isopropanol.

    • Filter the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate to isolate pent-2-ynoic acid.

  • Esterification (Part B):

    • Combine the crude pent-2-ynoic acid (from Part A) with absolute ethanol (150 mL).

    • Add concentrated sulfuric acid (2 mL) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure ethyl pent-2-ynoate.

Core Workflow: Synthesis and Derivatization

The following workflow integrates the precursors into the final product, demonstrating the complete synthetic pathway from starting materials to the target carboxylic acid.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Potential of a Novel Triazole Derivative

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions, including hydrogen bonding and van der Waals forces with various biological targets.[1] This heterocycle is a key feature in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2] This guide focuses on a specific, lesser-studied derivative: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. While direct extensive research on this particular molecule is emerging, its structural motifs—the 1,2,3-triazole core, the 4-carboxylic acid group, and the 5-ethyl substituent—provide a strong foundation for hypothesizing its biological potential.

This document serves as a technical and strategic guide for researchers aiming to elucidate the bioactivity of this compound. We will delve into the scientific rationale for investigating its potential in key therapeutic areas, provide detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data. This guide is structured to empower researchers to unlock the therapeutic promise of this novel chemical entity.

Physicochemical Properties and Synthesis Outline

Before exploring its biological activities, a fundamental understanding of the molecule's properties is essential.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂PubChem[3]
Molecular Weight217.22 g/mol PubChem[3]
IUPAC Name5-ethyl-1-phenyltriazole-4-carboxylic acidPubChem[3]
CAS Number716361-89-6PubChem[3]

The synthesis of 1,2,3-triazole-4-carboxylic acids is typically achieved through cycloaddition reactions. A common and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This approach offers high yields and regioselectivity. The synthesis of related 1,2,3-triazoles has been well-documented, providing a solid basis for the preparation of the title compound.[4]

Hypothesized Biological Activity I: Anticancer Potential

The 1,2,3-triazole moiety is a well-established pharmacophore in oncology research. Derivatives have shown promise as anticancer agents by arresting the cell cycle.[1] The structural similarity of this compound to compounds with known antiproliferative activity makes this a primary area for investigation.[5][6]

Scientific Rationale and Potential Mechanisms of Action

Several 1,2,3-triazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and fibrosarcoma (HT-1080).[1] The proposed mechanisms often involve the inhibition of key cellular processes such as tubulin polymerization or the activity of enzymes like DNA topoisomerase IIα.[5] Furthermore, some triazole-carboxamides have been identified as c-Met-targeting and apoptosis-inducing agents.[5]

The carboxylic acid group on the this compound scaffold could play a crucial role in its interaction with biological targets, potentially acting as a bioisostere for other functional groups and forming key hydrogen bonds within enzyme active sites.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a comprehensive workflow for assessing the anticancer potential of this compound.

anticancer_workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_target_validation Target Validation start Synthesized Compound mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HT-1080) start->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If active apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If active tubulin Tubulin Polymerization Assay cell_cycle->tubulin topoisomerase Topoisomerase IIα Inhibition Assay cell_cycle->topoisomerase western_blot Western Blot for Apoptotic & Cell Cycle Markers cell_cycle->western_blot apoptosis->western_blot molecular_docking Molecular Docking Studies western_blot->molecular_docking

Caption: Workflow for anticancer activity evaluation.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT-29, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Hypothesized Biological Activity II: Antimicrobial Efficacy

The 1,2,3-triazole ring is a prominent feature in many antimicrobial agents.[7] Its ability to mimic a peptide bond and its relative stability make it an attractive scaffold for the development of new antibiotics and antifungals.[7]

Scientific Rationale and Potential Mechanisms of Action

Triazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8] The mechanism of action can vary, but often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.[8] For instance, some triazoles function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.

Experimental Workflow for Antimicrobial Activity Screening

The following workflow provides a systematic approach to evaluating the antimicrobial properties of this compound.

antimicrobial_workflow cluster_primary_screening Primary Screening cluster_quantitative_analysis Quantitative Analysis cluster_mechanistic_insights Mechanistic Insights start Synthesized Compound disk_diffusion Disk Diffusion Assay (Gram-positive & Gram-negative bacteria, Fungi) start->disk_diffusion zone_of_inhibition Measure Zone of Inhibition disk_diffusion->zone_of_inhibition mic Broth Microdilution for MIC zone_of_inhibition->mic If active mbc_mfc Determine MBC/MFC mic->mbc_mfc sem Scanning Electron Microscopy (SEM) of Treated Microbes mic->sem dna_binding DNA Binding/Degradation Assay sem->dna_binding

Caption: Workflow for antimicrobial activity assessment.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothesized Biological Activity III: Enzyme Inhibition

The rigid structure of the 1,2,3-triazole ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity. Various triazole derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrase, and pregnane X receptor (PXR).[9][10][11]

Scientific Rationale and Potential Targets
  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some triazoles are attributed to their ability to inhibit COX enzymes. The carboxylic acid moiety in this compound is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[10]

  • Carbonic Anhydrase (CA) Inhibition: Non-sulfonamide CA inhibitors are of interest for various therapeutic applications. The triazole ring can act as a zinc-binding group, which is essential for the catalytic activity of CAs.[11]

  • Pregnane X Receptor (PXR) Antagonism: PXR is a nuclear receptor that regulates the metabolism of many drugs. Antagonists of PXR are valuable for mitigating adverse drug-drug interactions. The 1,2,3-triazole-4-carboxamide scaffold has been successfully utilized to develop potent PXR inhibitors.[9]

Experimental Workflow for Enzyme Inhibition Assays

enzyme_inhibition_workflow cluster_initial_assays Initial Enzyme Assays cluster_kinetic_analysis Kinetic Analysis cluster_in_silico_studies In Silico Validation start Synthesized Compound cox_assay COX-2 Inhibition Assay start->cox_assay ca_assay Carbonic Anhydrase Inhibition Assay start->ca_assay pxr_assay PXR Antagonist Assay start->pxr_assay ic50_determination Determine IC50 Values cox_assay->ic50_determination ca_assay->ic50_determination pxr_assay->ic50_determination mechanism_of_inhibition Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) ic50_determination->mechanism_of_inhibition docking Molecular Docking with Target Enzyme mechanism_of_inhibition->docking pharmacophore Pharmacophore Modeling docking->pharmacophore

Caption: Workflow for enzyme inhibition studies.

Detailed Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and various concentrations of this compound. Include a vehicle control and a positive control (e.g., Celecoxib). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive body of research on related triazole derivatives, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for systematically evaluating these potential biological activities.

Future research should focus on a multi-pronged approach, starting with the synthesis and initial biological screening as outlined. Positive results should be followed by in-depth mechanistic studies and in vivo validation in appropriate animal models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ethyl and carboxylic acid groups, will be crucial for optimizing the potency and selectivity of this promising molecular scaffold. Through such rigorous investigation, the full therapeutic potential of this compound can be unlocked.

References

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

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  • MDPI. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No: 104497-05-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a validated synthesis protocol, analytical characterization methods, and potential applications in the pharmaceutical sciences.

Introduction and Significance

This compound belongs to the 1,2,3-triazole class of nitrogen-containing heterocycles. The triazole moiety is a well-regarded pharmacophore in drug discovery, often employed as a bioisosteric replacement for other functional groups, such as amides and carboxylic acids, to enhance metabolic stability and binding interactions. The presence of both a carboxylic acid and an ethyl group on the triazole ring provides a versatile scaffold for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 104497-05-4
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
IUPAC Name This compound
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a cycloaddition reaction, a common strategy for forming the triazole ring. The following protocol is a representative method adapted from established syntheses of similar 1,2,3-triazole-4-carboxylic acid derivatives.

Synthesis Workflow

G cluster_0 Step 1: Formation of Ethyl 2-diazo-3-oxopentanoate cluster_1 Step 2: Cyclization to Triazole Ester cluster_2 Step 3: Hydrolysis to Carboxylic Acid A Ethyl 3-oxopentanoate D Ethyl 2-diazo-3-oxopentanoate A->D Diazo transfer B Azide Source (e.g., p-toluenesulfonyl azide) B->D C Base (e.g., Triethylamine) C->D E Ethyl 2-diazo-3-oxopentanoate G Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate E->G Intramolecular cyclization F Rearrangement/ Cyclization H Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate K This compound H->K Saponification I Base (e.g., NaOH or LiOH) I->K J Acid (e.g., HCl) J->K Neutralization G cluster_0 Potential Bioactive Derivatives A This compound B Amide Coupling A->B C Esterification A->C D N-Alkylation/Arylation A->D E Amide Derivatives B->E F Ester Prodrugs C->F G N-Substituted Triazoles D->G

Spectroscopic Blueprint of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The synthesis, characterization, and spectral interpretation of triazole derivatives are crucial for the development of novel therapeutic agents and functional materials.[1][2][3]

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the molecular formula C₅H₇N₃O₂, combines the aromatic stability of a 1,2,3-triazole ring with the functionality of a carboxylic acid and an ethyl substituent. This unique combination of functional groups gives rise to a distinct spectroscopic signature, which is critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the carboxylic acid proton, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~1.3-1.4Triplet3H-CH₃ (Ethyl)Shielded aliphatic protons, split by the adjacent methylene group.
~2.8-2.9Quartet2H-CH₂- (Ethyl)Deshielded by the adjacent triazole ring, split by the methyl group protons.
~13.0-14.0Broad Singlet1H-COOHHighly deshielded proton due to the electronegative oxygen atoms and hydrogen bonding.
~15.0-16.0Broad Singlet1HN-H (Triazole)Significantly deshielded proton of the triazole ring, often broad due to quadrupole moments of nitrogen and exchange.

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration.[4]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~12-14-CH₃ (Ethyl)Aliphatic carbon, shielded.
~20-22-CH₂- (Ethyl)Aliphatic carbon, slightly deshielded by the triazole ring.
~138-140C4 (Triazole)Aromatic carbon of the triazole ring, deshielded by the attached carboxylic acid group.
~145-147C5 (Triazole)Aromatic carbon of the triazole ring, deshielded by the attached ethyl group and nitrogen atoms.
~162-165-COOHCarbonyl carbon, highly deshielded due to the two electronegative oxygen atoms.

Note: Predicted chemical shifts are based on analogous compounds and general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇N₃O₂), the molecular weight is approximately 141.12 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Predicted Fragmentation Pattern:

The fragmentation of 1,2,3-triazole derivatives in the mass spectrometer can be complex. Key fragmentation pathways for this compound may include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

  • Loss of N₂ (28 Da): A common fragmentation for triazoles.

  • Loss of the ethyl group (29 Da): Cleavage of the C-C bond.

A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H group of the triazole, and the C-H bonds of the ethyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3300-2500O-H (Carboxylic Acid)Very broad and strong absorption due to hydrogen bonding.
~3100-3000N-H (Triazole)Medium to weak stretching vibration.
~2980-2850C-H (Ethyl)Aliphatic C-H stretching vibrations.
~1710-1680C=O (Carboxylic Acid)Strong carbonyl stretching absorption.
~1640-1550C=N, N=N (Triazole)Ring stretching vibrations.
~1450-1300C-H bend, O-H bendBending vibrations.
~1250-1100C-O (Carboxylic Acid)C-O stretching vibration.

The broadness of the O-H stretch is a hallmark of a carboxylic acid and is a key diagnostic feature in the IR spectrum.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition reaction between an azide and an alkyne, a cornerstone of "click chemistry". A potential method is the reaction of ethyl 2-butynoate with sodium azide, followed by hydrolysis of the resulting ester.

Diagram 1: Proposed Synthesis Workflow

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product A Ethyl 2-butynoate C [3+2] Cycloaddition A->C B Sodium Azide B->C D Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate C->D E Hydrolysis D->E F This compound E->F

Caption: Proposed synthetic pathway for this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be utilized. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement.

Infrared Spectroscopy Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr). For KBr pellets, grind a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed structural fingerprint that is essential for its unambiguous identification and characterization. The predicted NMR, MS, and IR data, along with the proposed experimental protocols, offer a robust framework for researchers working with this and related triazole derivatives. A thorough understanding of the spectral properties is fundamental for advancing the application of these compounds in drug discovery and materials science.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Pokhodylo, N. T., Shyyka, O. Y., & Obushak, M. D. (2018). Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1][5][6]triazolo[4,5-d]pyridazin-4-ones. Chemistry of Heterocyclic Compounds, 54(8), 773–779.

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390(1).
  • 1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester. (n.d.). Retrieved from [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.). Retrieved from [Link]

  • 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). Retrieved from [Link]

  • 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). Retrieved from [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (n.d.). Retrieved from [Link]

  • 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Understanding the solubility of this molecule is critical for its synthesis, purification, formulation, and application. This document outlines the theoretical principles governing its solubility, presents illustrative solubility data in a range of organic solvents, details robust experimental protocols for solubility determination, and discusses the key intermolecular forces at play.

Introduction: The Significance of Solubility in Drug Development and Materials Science

This compound belongs to the triazole family, a class of nitrogen-containing heterocycles renowned for their diverse biological activities and applications in materials science.[1] The presence of both a carboxylic acid and a triazole ring imparts unique physicochemical properties to the molecule, making its interaction with various solvents a complex and crucial area of study.

In drug development, solubility is a paramount determinant of a compound's bioavailability and therapeutic efficacy. For researchers, a thorough understanding of a compound's solubility profile is essential for designing effective crystallization processes, developing stable formulations, and ensuring consistent performance in biological assays. In materials science, controlling the solubility of triazole derivatives is key to creating advanced polymers and functional materials with desired properties.[2]

This guide serves as a practical resource for scientists and researchers, offering both theoretical insights and actionable experimental methodologies to navigate the challenges associated with the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4] this compound possesses both polar and nonpolar characteristics. The triazole ring with its nitrogen atoms and the carboxylic acid group are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. The ethyl group, on the other hand, provides a degree of nonpolar character.

The carboxylic acid moiety is acidic and can donate a proton, particularly in the presence of a basic solvent. This significantly influences its solubility in protic and basic media. The triazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors.

Based on these structural features, a qualitative solubility profile can be predicted. The compound is expected to exhibit poor solubility in nonpolar, aprotic solvents and higher solubility in polar, protic, and basic organic solvents that can engage in hydrogen bonding or acid-base interactions.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)
HexaneNonpolar, Aprotic< 0.1
TolueneNonpolar, Aprotic0.1 - 0.5
DichloromethaneApolar, Aprotic0.5 - 1.0
Diethyl EtherPolar, Aprotic1.0 - 5.0
Ethyl AcetatePolar, Aprotic5.0 - 10.0
AcetonePolar, Aprotic10.0 - 20.0
IsopropanolPolar, Protic20.0 - 50.0
EthanolPolar, Protic50.0 - 100.0
MethanolPolar, Protic> 100
Dimethyl Sulfoxide (DMSO)Polar, Aprotic> 200
N,N-Dimethylformamide (DMF)Polar, Aprotic> 200
Acetic AcidPolar, Protic (Acidic)Highly Soluble
PyridinePolar, Aprotic (Basic)Highly Soluble

Note: The data in this table are illustrative and based on the predicted physicochemical properties of the compound. Actual experimental values may vary.

Experimental Determination of Solubility

Accurate determination of solubility is an essential experimental undertaking. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.

Protocol:

  • Preparation: Add approximately 1-2 mg of this compound to a small test tube.

  • Solvent Addition: Add the selected solvent dropwise (typically starting with 0.1 mL) to the test tube.

  • Observation: After each addition, vortex or shake the tube vigorously for 10-20 seconds and visually inspect for dissolution.[4]

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Acid-Base Effects: For aqueous solutions, the pH can be adjusted with dilute acid (e.g., 5% HCl) or base (e.g., 5% NaOH, 5% NaHCO₃) to observe changes in solubility, which can indicate the presence of acidic or basic functional groups.[5][6] A compound with a carboxylic acid group is expected to be soluble in aqueous base.[6]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

  • Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflows and Molecular Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) qual_start Add Compound to Test Tube qual_add_solvent Add Solvent Incrementally qual_start->qual_add_solvent qual_observe Vortex and Observe qual_add_solvent->qual_observe qual_classify Classify Solubility (Soluble, Partially Soluble, Insoluble) qual_observe->qual_classify quant_start Prepare Supersaturated Solution quant_equilibrate Equilibrate at Constant Temperature quant_start->quant_equilibrate quant_separate Separate Solid and Liquid Phases quant_equilibrate->quant_separate quant_sample Sample and Dilute Supernatant quant_separate->quant_sample quant_analyze Analyze Concentration (e.g., HPLC) quant_sample->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate

Caption: Workflow for qualitative and quantitative solubility determination.

Intermolecular Interactions Governing Solubility

The solubility of this compound is dictated by the interplay of various intermolecular forces.

G cluster_interactions Intermolecular Interactions cluster_solvents Solvent Types compound This compound Carboxylic Acid Triazole Ring Ethyl Group h_bond Hydrogen Bonding compound:cooh->h_bond Donor & Acceptor compound:triazole->h_bond Acceptor dipole Dipole-Dipole compound:cooh->dipole compound:triazole->dipole vdw Van der Waals Forces compound:ethyl->vdw protic Polar Protic (e.g., Methanol) h_bond->protic Strong Interaction aprotic_polar Polar Aprotic (e.g., DMSO) dipole->aprotic_polar Favorable Interaction nonpolar Nonpolar (e.g., Hexane) vdw->nonpolar Dominant Interaction

Caption: Key intermolecular forces influencing solubility.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its successful application in research and development. This guide has provided a framework for understanding and experimentally determining its solubility profile. By considering the interplay of the compound's structural features and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the path from discovery to application.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BenchChem. (2025).
  • PubChem. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
  • ResearchGate.
  • ResearchGate. Solubility of Prepared Compounds with Different Solvents.
  • National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
  • National Institutes of Health. (2022, April 25).

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The Strategic Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole-4-carboxylic acid motif represents a cornerstone in contemporary medicinal chemistry and drug development. Its remarkable stability, synthetic accessibility, and capacity for diverse molecular interactions have established it as a privileged structural unit. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies leading to 1,2,3-triazole-4-carboxylic acids. We will delve into the foundational principles of early synthetic strategies and chronicle the transformative impact of catalyzed cycloaddition reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed, field-proven experimental protocols and a critical analysis of the causality behind methodological choices.

Introduction: The Ascendancy of a Heterocyclic Acid

The 1,2,3-triazole ring, a five-membered heterocycle with three contiguous nitrogen atoms, is a bioisostere for various functional groups, including the amide bond, offering enhanced metabolic stability and a rigid scaffold for molecular design.[1][2] The introduction of a carboxylic acid group at the 4-position imbues the triazole core with a crucial handle for further functionalization, enabling its use as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The journey to control the regioselective synthesis of this specific isomer has been a compelling narrative in the evolution of organic chemistry.

Historical Perspective: From Serendipity to Controlled Synthesis

The early history of 1,2,3-triazole synthesis, dating back to the late 19th century, was characterized by methods that often required harsh conditions and yielded mixtures of regioisomers.[5][6]

The Pre-Huisgen Era and the Dimroth Rearrangement

Initial forays into triazole synthesis were often extensions of other chemical investigations. A notable early reaction is the Dimroth rearrangement, discovered in 1909 by Otto Dimroth, which involves the interconversion of 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions.[7] While not a direct synthesis of the triazole ring itself, this rearrangement was a key early observation of the dynamic nature of the triazole system.

A significant early synthetic route to substituted 1,2,3-triazole-4-carboxylic acids involved the base-catalyzed condensation of organic azides with β-ketoesters. This method, a variant of what would later be more broadly understood through the work of Dimroth, provided a pathway to 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids.[7]

Experimental Protocol: Dimroth-Type Synthesis of 1,5-Disubstituted-1H-1,2,3-triazole-4-carboxylic Acid

Objective: To synthesize a 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid via the base-catalyzed reaction of an aryl azide with a β-ketoester.

Materials:

  • Aryl azide (e.g., 4-methylphenyl azide) (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Sodium methoxide (1.3 eq)

  • Methanol (anhydrous)

  • Water

  • Concentrated Hydrochloric Acid

  • Tert-butyl methyl ether (TBME)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • To this solution, add the aryl azide and the β-ketoester.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Add water to the reaction mixture and continue to reflux for an additional 30 minutes to facilitate saponification of the ester.

  • Cool the solution to room temperature and wash with TBME to remove any unreacted starting materials.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a solid precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be recrystallized from a suitable solvent such as dilute ethanol.

Causality of Experimental Choices:

  • Base Catalyst: Sodium methoxide acts as a strong base to deprotonate the active methylene group of the β-ketoester, initiating the condensation with the azide.

  • Saponification: The addition of water and continued heating after the initial reaction hydrolyzes the ethyl ester to the desired carboxylic acid.

  • Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the final carboxylic acid product.

The Huisgen 1,3-Dipolar Cycloaddition: A Mechanistic Leap Forward

The seminal work of Rolf Huisgen in the mid-20th century provided a unifying mechanistic framework for 1,3-dipolar cycloaddition reactions, including the reaction of azides with alkynes to form 1,2,3-triazoles.[5][6] The thermal Huisgen cycloaddition, however, typically requires elevated temperatures and, with unsymmetrical alkynes, produces a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific applications.[8]

The "Click Chemistry" Revolution: Catalysis as the Key to Regioselectivity

The turn of the 21st century witnessed a paradigm shift in the synthesis of 1,2,3-triazoles with the advent of metal-catalyzed azide-alkyne cycloadditions. These reactions, falling under the umbrella of "click chemistry," are characterized by their high yields, mild reaction conditions, and, most importantly, exquisite regioselectivity.[9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Dawn of 1,4-Regioselectivity

Independently reported by the groups of Sharpless and Meldal in 2002, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[11] This reaction has become the cornerstone of click chemistry and provides a direct and highly efficient route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids by employing propiolic acid as the alkyne component.[12]

Experimental Protocol: CuAAC Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid

Objective: To synthesize a 1-aryl-1H-1,2,3-triazole-4-carboxylic acid via the copper(I)-catalyzed cycloaddition of an aryl azide with propiolic acid.

Materials:

  • Aryl azide (e.g., 1-azido-3-methoxybenzene) (1.0 eq)

  • Propiolic acid (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in a 2:1 mixture of tert-butanol and water.

  • To this solution, sequentially add the aryl azide and propiolic acid.

  • Stir the reaction mixture at 50°C overnight.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Causality of Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.

  • Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC, as it dissolves both the organic starting materials and the inorganic catalyst salts.

  • Temperature: Mild heating at 50°C is often sufficient to drive the reaction to completion without promoting side reactions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[4][13] This method is particularly valuable as it also tolerates internal alkynes, allowing for the synthesis of fully substituted triazoles.[4] While less commonly employed for the direct synthesis of 1,2,3-triazole-4-carboxylic acids from propiolic acid due to potential decarboxylation, it is a crucial tool for accessing the alternative regioisomer when using propiolate esters followed by hydrolysis.

Mechanistic Overview: CuAAC vs. RuAAC

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different catalytic cycles.

CuAAC Mechanism: The CuAAC reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. This is followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

RuAAC Mechanism: In contrast, the RuAAC mechanism is thought to involve the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide with the ruthenium center. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[2]

CuAAC vs RuAAC cluster_0 CuAAC Pathway (1,4-isomer) cluster_1 RuAAC Pathway (1,5-isomer) Cu_cat Cu(I) Catalyst alkyne Terminal Alkyne (e.g., Propiolic Acid) Cu_acetylide Copper Acetylide alkyne->Cu_acetylide Formation azide Azide Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide product_1_4 1,4-Disubstituted 1,2,3-Triazole-4-COOH Cu_triazolide->product_1_4 Protonolysis Ru_cat Ru(II) Catalyst alkyne_Ru Alkyne azide_Ru Azide ruthenacycle Ruthenacycle Intermediate alkyne_Ru->ruthenacycle azide_Ru->ruthenacycle product_1_5 1,5-Disubstituted 1,2,3-Triazole ruthenacycle->product_1_5 Reductive Elimination

Caption: Comparative pathways of CuAAC and RuAAC.

Physicochemical Properties and Comparative Data

The physicochemical properties of 1,2,3-triazole-4-carboxylic acid contribute to its utility in drug design. It is a colorless to light yellow crystalline solid with a melting point of approximately 213°C.[14] It is soluble in water and some organic solvents and exhibits high thermal and chemical stability.[14]

PropertyValueReference
Molecular FormulaC₃H₃N₃O₂[15]
Molar Mass113.07 g/mol [15]
Melting Point~213 °C[14]
pKa~3.5[15] (estimated)

Table 1: Physicochemical Properties of 1,2,3-Triazole-4-carboxylic Acid.

Applications in Drug Development and Beyond

The 1,2,3-triazole-4-carboxylic acid scaffold is a prominent feature in numerous biologically active compounds and serves as a critical synthetic intermediate.

A Key Building Block for Active Pharmaceutical Ingredients (APIs)

A prime example of the importance of this scaffold is in the synthesis of Rufinamide , an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[16][17] The synthesis of Rufinamide typically involves the formation of a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate ester, which is subsequently converted to the corresponding carboxamide.[18][19]

Rufinamide_Synthesis start1 2,6-Difluorobenzyl Azide intermediate 1-(2,6-Difluorobenzyl)-1H-1,2,3- triazole-4-carboxylate Ester start1->intermediate start2 Propiolic Acid Ester start2->intermediate CuAAC final Rufinamide (Carboxamide) intermediate->final Amidation

Sources

Unlocking the Potential of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold represents a cornerstone in modern medicinal, materials, and agricultural chemistry, prized for its exceptional stability, synthetic accessibility, and capacity for molecular mimicry. This technical guide delves into the untapped research potential of a specific, yet promising derivative: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid . We will explore robust synthetic strategies for this core molecule and its functionalized analogues, and subsequently, chart a course for its investigation across three pivotal research domains: medicinal chemistry, materials science, and agricultural innovation. This document is intended to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to pioneer new discoveries based on this versatile heterocyclic core.

The Strategic Importance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system has garnered immense interest primarily due to its classification as a "privileged" structure in drug discovery.[1] Its unique electronic properties, including a significant dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to function as an excellent bioisostere for the trans-amide bond.[2] This mimicry of a fundamental peptide linkage, coupled with the triazole's inherent resistance to enzymatic degradation, makes it an invaluable tool for enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates.

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and broad functional group tolerance under mild conditions.[2] This synthetic tractability allows for the rapid generation of diverse molecular libraries, accelerating the pace of drug discovery and materials development.

Synthesis and Derivatization: Building the Molecular Toolkit

A logical and well-precedented approach to the synthesis of this compound and its derivatives is paramount for any research endeavor. The following sections outline a robust synthetic workflow, from the core molecule to its functionalized analogues.

Synthesis of the Core Moiety: this compound

The most direct and efficient route to the title compound is through a [3+2] cycloaddition reaction. While a specific synthesis for the unsubstituted 1H variant is not readily found in the immediate literature, a highly analogous and reliable method can be adapted from the synthesis of similar 1,2,3-triazole-4-carboxylic acids.[3][4] The proposed synthesis involves the reaction of an appropriate azide with ethyl 2-butynoate, followed by saponification.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate.

    • In a round-bottom flask, dissolve ethyl 2-butynoate (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

    • Add sodium azide (1.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents) followed by sodium ascorbate (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

  • Step 2: Saponification to this compound.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate is the desired carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group serves as a versatile handle for creating a library of derivatives, primarily amides and esters, which are known to exhibit a wide range of biological activities.[5][6][7]

Experimental Protocol for Amide Synthesis:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol for Ester Synthesis:

  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Synthesis_Workflow Ethyl 2-butynoate Ethyl 2-butynoate Cycloaddition Cycloaddition Ethyl 2-butynoate->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cycloaddition Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Saponification Saponification Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate->Saponification Core Compound This compound Saponification->Core Compound Amide Coupling Amide Coupling Core Compound->Amide Coupling Esterification Esterification Core Compound->Esterification Amine Amine Amine->Amide Coupling Alcohol Alcohol Alcohol->Esterification Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Ester Derivatives Ester Derivatives Esterification->Ester Derivatives

Potential Research Area 1: Medicinal Chemistry

The 1,2,3-triazole nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of 1,2,3-triazole-4-carboxylic acid have shown promise as antimicrobial and anticancer agents.[8][9]

Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The structural features of this compound and its derivatives make them attractive candidates for investigation.

Experimental Workflow:

  • Primary Screening (Agar Disc Diffusion Method):

    • Prepare agar plates inoculated with standardized bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Impregnate sterile paper discs with known concentrations of the synthesized compounds.

    • Place the discs on the agar surface and incubate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.[10]

  • Quantitative Analysis (Broth Microdilution Method):

    • For active compounds from the primary screen, determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

    • Prepare serial dilutions of the compounds in a 96-well microtiter plate containing liquid growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • After incubation, determine the MIC as the lowest concentration that inhibits visible growth.[11]

    • To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto fresh agar plates.

Data Presentation:

Compound IDTest MicroorganismZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Core CompoundS. aureus
Amide Derivative 1S. aureus
Ester Derivative 1S. aureus
Core CompoundE. coli
Amide Derivative 1E. coli
Ester Derivative 1E. coli
Core CompoundC. albicans
Amide Derivative 1C. albicans
Ester Derivative 1C. albicans
Anticancer Activity Screening

Rationale: Many heterocyclic compounds, including triazoles, form the backbone of various anticancer drugs.[8] Screening for antiproliferative activity against a panel of cancer cell lines is a crucial first step in identifying potential therapeutic agents.

Experimental Workflow (MTT Assay):

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate culture media.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Anticancer_Screening_Workflow

Potential Research Area 2: Materials Science

The nitrogen-rich heterocyclic structure of 1,2,3-triazoles makes them excellent candidates for corrosion inhibitors, as the lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of metal surfaces, forming a protective film.

Corrosion Inhibition Studies

Rationale: The development of effective and environmentally friendly corrosion inhibitors is of great industrial importance. This compound and its derivatives possess the necessary structural features to be investigated for this application.

Experimental Workflow (Gravimetric Method):

  • Material Preparation: Prepare coupons of a common industrial metal, such as mild steel, with a defined surface area. Polish the coupons to a mirror finish, degrease with a suitable solvent, and weigh them accurately.

  • Immersion Test: Immerse the prepared coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the synthesized triazole derivatives for a specified period.

  • Post-Immersion Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

  • Calculation of Inhibition Efficiency: Calculate the corrosion rate and the inhibition efficiency (IE%) using the following formulas:

    Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Data Presentation:

Compound IDConcentration (M)Weight Loss (g)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
Blank (1 M HCl)--
Core Compound1x10⁻³
Core Compound1x10⁻⁴
Amide Derivative 11x10⁻³
Amide Derivative 11x10⁻⁴

Further Electrochemical Studies: For a more in-depth understanding of the inhibition mechanism, techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be employed.

Potential Research Area 3: Agricultural Science

Nitrogen is a crucial nutrient for plant growth, but a significant portion of nitrogen-based fertilizers can be lost from the soil through nitrification, the microbial oxidation of ammonium to nitrate. Nitrate is more susceptible to leaching and denitrification. Certain nitrogen-containing heterocyclic compounds can act as nitrification inhibitors, improving fertilizer efficiency and reducing environmental pollution.

Nitrification Inhibition Assay

Rationale: The development of new nitrification inhibitors is essential for sustainable agriculture. The structural similarity of this compound to known nitrogen heterocycles suggests its potential in this area.

Experimental Workflow (Soil Incubation Study):

  • Soil Collection and Preparation: Collect a representative agricultural soil sample, sieve it to remove large debris, and determine its baseline physicochemical properties.

  • Treatment Application: Treat soil samples with a standard nitrogen source (e.g., urea) and the synthesized triazole compounds at various concentrations. Include a control group with only the nitrogen source and a blank group with no additions.

  • Incubation: Incubate the treated soil samples under controlled temperature and moisture conditions for a period of several weeks.

  • Soil Analysis: At regular intervals (e.g., weekly), collect subsamples from each treatment group and extract the inorganic nitrogen (ammonium and nitrate).

  • Quantification: Analyze the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) in the soil extracts using colorimetric methods or ion chromatography.

  • Calculation of Nitrification Inhibition: The inhibition of nitrification can be assessed by comparing the rate of nitrate formation in the treated samples to that in the control.[13][14][15]

Data Presentation:

TreatmentIncubation Time (days)NH₄⁺-N (mg/kg soil)NO₃⁻-N (mg/kg soil)
Control (Urea)0
7
14
21
Core Compound (X ppm)0
7
14
21
Amide Derivative 1 (X ppm)0
7
14
21

Nitrification_Inhibition_Workflow Soil_Sample Agricultural Soil Sample Treatment Apply Nitrogen Source + Triazole Compounds Soil_Sample->Treatment Incubation Controlled Incubation Treatment->Incubation Sampling Periodic Sub-sampling Incubation->Sampling Extraction Inorganic Nitrogen Extraction Sampling->Extraction Analysis Quantify NH₄⁺-N and NO₃⁻-N Extraction->Analysis

Conclusion

This compound represents a molecule of significant, yet largely unexplored, potential. Its straightforward synthesis and the versatility of its carboxylic acid functional group provide a robust platform for the creation of diverse chemical libraries. The established roles of the 1,2,3-triazole core in medicinal, materials, and agricultural science strongly suggest that a focused research program on this specific derivative is a worthwhile endeavor. The experimental frameworks provided in this guide offer a clear and actionable path for researchers to begin unlocking the potential of this promising compound and its analogues, paving the way for new discoveries and innovations.

References

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The "Click" Chemistry Revolution: A Technical Guide to Cycloaddition Reactions for Triazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3-triazole moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its metabolic stability, hydrogen bonding capabilities, and role as a bioisostere for amide bonds and other functional groups.[1] The fusion of this privileged scaffold with a carboxylic acid functionality further enhances its utility, providing a key handle for modulating physicochemical properties and interacting with biological targets. This technical guide provides a comprehensive overview of the primary cycloaddition strategies for the synthesis of triazole carboxylic acids, with a focus on the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its powerful counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and explore their applications in the rational design of novel therapeutics.

The Ascendancy of Triazole Carboxylic Acids in Medicinal Chemistry

The strategic incorporation of a carboxylic acid group into a triazole scaffold offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Carboxylic acids can enhance aqueous solubility, provide a crucial point of interaction with biological targets through hydrogen bonding and ionic interactions, and serve as a versatile synthetic handle for further molecular elaboration. The triazole ring itself is not merely a passive linker; its inherent polarity and metabolic stability contribute significantly to the overall properties of the molecule.[2] Triazoles are recognized as effective bioisosteres for amide and ester groups, offering a metabolically robust alternative that can improve a compound's in vivo profile.[1] This combination of a stable, versatile heterocyclic core with the functionality of a carboxylic acid has led to the exploration of triazole carboxylic acid derivatives in a wide array of therapeutic areas, including as anticancer, antifungal, and neuroprotective agents.[3][4][5]

The Cornerstone of Triazole Synthesis: The Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole is the foundational reaction in this field.[2] However, the thermal reaction often requires harsh conditions and can lead to a mixture of 1,4- and 1,5-regioisomers, limiting its practical application. The advent of metal-catalyzed versions of this reaction, namely CuAAC and RuAAC, revolutionized the synthesis of triazoles, offering high yields, exceptional regioselectivity, and broad functional group tolerance under mild conditions.[2][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency.[6] The reaction is typically carried out using a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate.

The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization to form a six-membered copper-containing ring, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R1_Alkyne R1-C≡CH (Alkyne-Carboxylic Acid) Cu_Acetylide [Cu]-C≡C-R1 (Copper Acetylide) R1_Alkyne->Cu_Acetylide + Cu(I) R2_Azide R2-N3 (Azido-Carboxylic Acid) Cu_I Cu(I) Coordination_Complex Azide-Cu-Acetylide Complex Cu_Acetylide->Coordination_Complex + R2-N3 Metallacycle Six-membered Copper Metallacycle Coordination_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu_I Regenerates Catalyst Triazole_Product 1,4-Disubstituted Triazole Carboxylic Acid Triazolide->Triazole_Product Protonolysis RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R1_Alkyne R1-C≡CH (Alkyne-Carboxylic Acid) Ru_Alkyne_Complex Ru-Alkyne π-Complex R1_Alkyne->Ru_Alkyne_Complex + [Cp*RuCl] R2_Azide R2-N3 (Azido-Carboxylic Acid) Ru_Catalyst [Cp*RuCl] Ruthenacycle Six-membered Ruthenacycle Ru_Alkyne_Complex->Ruthenacycle + R2-N3 Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Ru_Catalyst Regenerates Catalyst Triazole_Product 1,5-Disubstituted Triazole Carboxylic Acid Reductive_Elimination->Triazole_Product

Sources

Methodological & Application

Application Notes & Protocols for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a highly efficient and specific method for forging stable 1,2,3-triazole linkages.[1][] Within the vast toolkit of click reagents, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a uniquely valuable building block. It is not merely a product of the click reaction but a versatile, bifunctional scaffold. Its triazole core, known for its exceptional chemical stability and ability to act as a pharmacophore, provides a rigid and reliable backbone.[3][4] The strategically positioned carboxylic acid serves as a versatile handle for subsequent covalent modification, most commonly through amide bond formation.[5] This document provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals on leveraging this molecule for bioconjugation and as a stable linker in complex molecular architectures.

Physicochemical Properties & Synthesis Overview

While this compound is a specialized reagent, its properties can be reliably inferred from its structure and closely related analogs.

Table 1: Physicochemical Data

PropertyValueSource / Method
Molecular Formula C₅H₇N₃O₂-
Molar Mass 141.13 g/mol Calculated
Appearance White to off-white solidInferred from analogs
Solubility Soluble in DMSO, DMF; moderately soluble in MeOH, EtOHInferred from analogs[6]
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated based on similar structures

Synthetic Route: The synthesis of this compound is typically achieved via a two-step process. First, a CuAAC reaction between an azide source (e.g., sodium azide) and an alkyne bearing an ester group, such as ethyl 2-pentynoate, yields the corresponding ethyl ester. Subsequent saponification (base-catalyzed hydrolysis) of the ester furnishes the desired carboxylic acid.[7]

Core Concept: A Bifunctional Scaffold for Molecular Assembly

The power of this compound lies in its dual nature. It can be viewed as a pre-formed, functionalized triazole ready for conjugation, or as the stable product of a click reaction that carries a handle for further diversification.

  • The Triazole Core : Formed via the irreversible CuAAC reaction, the 1,4-disubstituted triazole ring is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions.[8] It often serves as a bioisostere for the amide bond, improving pharmacological properties of a lead compound.[3][9]

  • The Carboxylic Acid Handle : This functional group is a gateway to a vast range of subsequent chemical transformations, primarily the formation of stable amide bonds with primary or secondary amines.[10]

Caption: Logical diagram of the molecule's dual functionality.

Application Note 1: Bioconjugation via Amide Bond Formation

The most direct application of this molecule is its use as a linker to conjugate it to amine-containing molecules, such as proteins (at lysine residues or the N-terminus), peptides, or functionalized surfaces.

Principle of Activation

Direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry.[10] Therefore, the carboxyl group must first be activated to a more reactive intermediate. The most common and robust method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) . EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable, amine-reactive NHS ester. This two-step, one-pot procedure is highly efficient and minimizes side reactions.

Experimental Protocol: EDC/NHS Coupling to an Amine-Containing Molecule

This protocol describes the general procedure for conjugating this compound to a generic amine-containing substrate (e.g., a peptide or protein).

Materials:

  • This compound

  • Amine-containing substrate (e.g., Protein-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Reaction Buffer: MES Buffer (100 mM, pH 4.7-6.0) for activation.

  • Coupling Buffer: PBS or Bicarbonate Buffer (100 mM, pH 7.2-8.5) for coupling.

  • Quenching Solution: Hydroxylamine or Tris buffer (1M, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Part A: Activation of the Carboxylic Acid to an NHS Ester

  • Preparation : Dissolve this compound in a minimal amount of DMF or DMSO before diluting into the reaction buffer. A final concentration of 10-20 mM is typical.

  • Reagent Addition : To the solution from step 1, add NHS (or Sulfo-NHS) to a final concentration of 1.5-fold molar excess over the triazole-acid.

  • Initiation : Add EDC to a final concentration of 1.5-fold molar excess over the triazole-acid. Note: EDC is moisture-sensitive; use freshly prepared solutions.

  • Incubation : Allow the activation reaction to proceed for 15-30 minutes at room temperature. The solution now contains the amine-reactive NHS ester.

Part B: Coupling to the Amine-Containing Substrate 5. pH Adjustment : Immediately add the activated NHS ester solution from Part A to a solution of your amine-containing substrate in the coupling buffer (pH 7.2-8.5). The final molar ratio of the NHS ester to the amine substrate should typically be between 10:1 and 50:1 for protein conjugations. 6. Coupling Reaction : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. 7. Quenching : Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters. 8. Purification : Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove unreacted reagents and byproducts.

Caption: Experimental workflow for bioconjugation via amide coupling.

Application Note 2: The Triazole as a Product of CuAAC

In this scenario, the triazole itself is formed during the key reaction step, linking an azide-functionalized molecule to an alkyne-functionalized molecule. The reaction creates the stable 5-ethyl-1,2,3-triazole-4-carboxylate core, which can then be used for further modification.

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a multi-step catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[11][12]

  • Copper-Acetylide Formation : A terminal alkyne reacts with a Cu(I) species to form a copper-acetylide intermediate.

  • Complexation : The azide coordinates to the copper center.

  • Cycloaddition : A concerted cycloaddition occurs, forming a six-membered copper-containing metallacycle.[12]

  • Rearrangement & Protonolysis : This intermediate rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[11]

CuAAC_Mechanism cluster_cycle Cu1 Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu1->Cu_Acetylide Alkyne R¹-C≡CH (e.g., Ethyl 2-pentynoate) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R²-N₃ Azide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Product->Cu1 Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of an Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Derivative

This protocol describes a general CuAAC reaction to form the triazole core.

Materials:

  • Azide-functionalized substrate (R-N₃)

  • Ethyl 2-pentynoate (the alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: A mixture like t-Butanol/Water (1:1) or DMF, DMSO.

Procedure:

  • Preparation : In a reaction vessel, dissolve the azide-functionalized substrate (1.0 eq) and ethyl 2-pentynoate (1.1 eq) in the chosen solvent system.

  • Catalyst Preparation : In a separate vial, prepare fresh solutions of CuSO₄ (0.05 eq, 5 mol%) and Sodium Ascorbate (0.10 eq, 10 mol%) in water.

  • Reaction Initiation : Add the CuSO₄ solution to the main reaction mixture, followed immediately by the sodium ascorbate solution. A color change (often to yellow/green) may be observed.

  • Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the resulting ethyl ester by flash column chromatography.

  • (Optional) Saponification : To obtain the carboxylic acid, dissolve the purified ester in a mixture of THF/MeOH/Water, add an excess of LiOH or NaOH, and stir until the reaction is complete. Acidify the mixture with dilute HCl to precipitate the carboxylic acid product, which can then be filtered or extracted.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Amide Coupling Yield Inactive EDC/NHS (hydrolyzed).Use fresh, high-purity EDC and NHS. Prepare solutions immediately before use.
Incorrect pH for activation or coupling.Ensure activation is done at pH 4.7-6.0 and coupling at pH 7.2-8.5. Use appropriate buffers.[13]
Competing nucleophiles in buffer (e.g., Tris, azide).Use non-nucleophilic buffers like MES and PBS. Ensure purification from azide-containing solutions before coupling.
No/Slow CuAAC Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Use a sufficient excess of sodium ascorbate (at least 2 eq relative to copper). Degas solvents to remove oxygen.
Poor solubility of reactants.Try different co-solvent systems (DMSO/water, DMF/water). Gentle heating may improve solubility and reaction rate.
Presence of copper-chelating groups in substrates.Increase catalyst loading or add a copper-coordinating ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) state.
Multiple Products in CuAAC Oxidative homocoupling of the alkyne (Glaser coupling).Ensure sufficient reducing agent (sodium ascorbate) is present throughout the reaction.[11]

Conclusion

This compound is a highly valuable and versatile reagent for applications in click chemistry, bioconjugation, and drug discovery. Its stable triazole core provides a robust linking element, while the carboxylic acid handle offers a reliable point of attachment for covalent modification. By understanding the principles of both amide bond formation and the CuAAC reaction, researchers can effectively utilize this molecule to construct complex, functional, and stable molecular architectures.

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  • ChemicalBook. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester.
  • ResearchGate. (2025).
  • NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Synchem. (n.d.). 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester.

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Application Notes and Protocols for the Functionalization of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, drug discovery, and materials science.[1][2][3] This five-membered heterocyclic ring is not just a passive linker; its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable pharmacophore and a versatile building block.[3][4] Notably, the 1,2,3-triazole ring is often considered a bioisostere of the amide bond, offering improved physicochemical and pharmacokinetic properties in drug candidates.[3] Several commercialized drugs, such as the antibacterial agent Tazobactam, incorporate this privileged scaffold.[3]

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a particularly valuable starting material. It possesses two primary sites for chemical modification: the carboxylic acid group at the 4-position and the triazole ring itself. This dual reactivity allows for the generation of diverse molecular architectures, making it an ideal substrate for creating libraries of compounds for high-throughput screening in drug development and for designing novel functional materials.[5] This guide provides detailed protocols for the strategic functionalization of this versatile molecule, with an emphasis on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to Functionalization

The functionalization of this compound can be logically divided into two main categories: reactions involving the carboxylic acid group and modifications of the triazole ring. The choice of strategy depends on the desired final compound and the compatibility of the functional groups.

G cluster_0 Carboxylic Acid Functionalization cluster_1 Triazole Ring Functionalization start This compound amidation Amidation (Amide Coupling) start->amidation Activation esterification Esterification start->esterification Acid/Base Catalysis n_alkylation N-Alkylation/Arylation start->n_alkylation Base, Electrophile c_h_func C-H Functionalization start->c_h_func Strong Base, Electrophile product1 product1 amidation->product1 Diverse Amides product2 product2 esterification->product2 Ester Derivatives product3 product3 n_alkylation->product3 N-Substituted Triazoles product4 product4 c_h_func->product4 C5-Substituted Triazoles

Caption: Functionalization pathways for this compound.

Part 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is the most readily functionalized group on the molecule. Standard organic transformations can be employed to generate a wide array of derivatives.

Amide Bond Formation via Amine Coupling

Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the triazole core to a vast library of commercially available amines.[6][7] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid.[6] This is typically achieved using a coupling reagent.

Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the need to avoid side reactions like epimerization. Reagents like EDC in combination with an additive like HOBt or DMAP are cost-effective and widely used.[8] For more challenging couplings, more potent reagents such as HATU are employed.[7][9] The addition of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction and to deprotonate the amine salt, thereby facilitating the nucleophilic attack.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1-0.5 M).

  • Activation: To the stirred solution, add N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

ReagentStoichiometry (eq)Purpose
This compound1.0Starting material
HATU1.1Coupling reagent (activates acid)
DIPEA3.0Non-nucleophilic base
Amine1.0-1.2Nucleophile
Anhydrous DMF-Polar aprotic solvent
Esterification

Esterification of the carboxylic acid can be achieved through several standard methods, including Fischer esterification under acidic conditions or by reaction with an alkyl halide in the presence of a base.

Experimental Protocol: Base-Catalyzed Esterification with an Alkyl Halide

  • Preparation: Suspend this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the suspension. Stir at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by flash column chromatography.

Part 2: Functionalization of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is aromatic and generally stable, but it can undergo functionalization under specific conditions.[2][10]

N-Alkylation and N-Arylation

The triazole ring contains nitrogen atoms that can be alkylated or arylated. This modification can significantly impact the biological activity and physical properties of the molecule. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.

Experimental Protocol: General N-Alkylation

  • Ester Protection: It is often advantageous to first protect the carboxylic acid as an ester (as described in section 1.2) to prevent unwanted side reactions.

  • Deprotonation: Dissolve the ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.

  • Alkylation: After gas evolution ceases, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification and Hydrolysis: Purify the resulting ester by column chromatography. If the carboxylic acid is desired, the ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water).

G start Start: 5-Ethyl-1H-1,2,3-triazole- 4-carboxylic acid step1 Step 1: Esterification (e.g., K2CO3, EtI) start->step1 step2 Step 2: N-Alkylation (e.g., NaH, RX) step1->step2 step3 Step 3: Saponification (e.g., LiOH, H2O/THF) step2->step3 product Final Product: N-Alkyl-5-ethyl- 1,2,3-triazole-4-carboxylic acid step3->product

Caption: Workflow for N-alkylation with carboxylate protection.

The "Click Chemistry" Connection: A Note on Synthesis

It is important to recognize that the target molecule, this compound, is itself a product of the powerful "click chemistry" reaction.[11][12] Specifically, it can be synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between ethyl 2-pentynoate and an azide source (e.g., sodium azide), followed by hydrolysis of the ester.[11][13] This reaction is known for its high yield, regioselectivity, and tolerance of a wide range of functional groups.[12][13] Understanding the synthesis of the starting material provides further opportunities for diversification by simply changing the alkyne or azide starting materials.

Conclusion

This compound is a highly versatile building block for chemical synthesis. The protocols outlined in this guide provide a robust framework for its functionalization at both the carboxylic acid and the triazole ring. By carefully selecting the appropriate reagents and reaction conditions, researchers can generate a vast array of novel molecules with potential applications in drug discovery, materials science, and beyond. The inherent stability and favorable biological properties of the triazole core make this an exciting and fruitful area for continued research.

References

  • ResearchGate. (2026, January 15). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021, December 6). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

  • National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

  • YouTube. (2025, November 13). Why Use Click Chemistry For Efficient Polymer Functionalization?. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (n.d.). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed Central. (n.d.). Click Triazoles for Bioconjugation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets. When functionalized with a carboxylic acid, this heterocycle transforms into a highly versatile building block, enabling covalent linkage to a diverse array of molecular fragments. This guide provides a detailed exploration of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate for drug discovery and materials science. We present field-proven insights into its synthesis, characterization, and application, with a primary focus on its utility in forming the ubiquitous amide bond—a critical linkage in numerous pharmaceutical agents. The protocols herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Introduction: The Strategic Value of the Triazole Core

The 1,4,5-trisubstituted 1,2,3-triazole moiety is more than a mere linker; it is a bioisostere for the amide bond and serves as a pharmacologically active component in its own right. Its incorporation into molecular design has led to the development of compounds with a wide range of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties.[1] The presence of a carboxylic acid at the 4-position and an ethyl group at the 5-position provides a unique combination of reactivity and lipophilicity. The carboxylic acid serves as a synthetic handle for derivatization, most commonly through amide coupling, while the ethyl group can modulate solubility and steric interactions within a target binding site. This document serves as a comprehensive technical guide for researchers, providing the necessary protocols to leverage this powerful building block in their synthetic programs.

Synthesis of this compound

The most convergent and widely adopted method for constructing the 1,2,3-triazole core is the azide-alkyne cycloaddition. However, for 1,4,5-trisubstituted patterns, a highly effective alternative involves the reaction of an azide with a reactive β-ketoester. This approach offers excellent regiocontrol and generally proceeds under mild conditions.

The proposed synthesis involves a base-catalyzed cycloaddition between an azide source and ethyl 3-oxo-2-pentanoate, followed by saponification of the resulting ester to yield the target carboxylic acid.

Synthesis_Workflow reagents Ethyl 3-oxopentanoate + Sodium Azide intermediate Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate reagents->intermediate [3+2] Cycloaddition (Base Catalyst, e.g., K₂CO₃) product This compound intermediate->product Saponification (e.g., NaOH, H₂O/EtOH) then Acidification (HCl)

Caption: Synthetic workflow for this compound.

Protocol 2.1: Two-Step, One-Pot Synthesis

Rationale: This protocol utilizes a base-catalyzed reaction between an azide and a β-ketoester, which is a reliable method for forming 1,4,5-trisubstituted 1,2,3-triazoles.[2][3] The subsequent in situ saponification of the ethyl ester is an efficient method to obtain the desired carboxylic acid without isolating the intermediate.

Materials:

  • Ethyl 3-oxopentanoate (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (2.5 equiv).

  • Reagent Addition: Add anhydrous DMSO to the flask, followed by ethyl 3-oxopentanoate (1.0 equiv). Stir the suspension for 10 minutes at room temperature.

  • Azide Addition: Carefully add sodium azide (1.2 equiv) portion-wise. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Cycloaddition: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 8-12 hours).

  • Saponification: Cool the mixture to room temperature. Add a solution of NaOH (3.0 equiv) in a 1:1 mixture of water and ethanol. Stir at room temperature for 4-6 hours or until the ester intermediate is fully consumed (monitored by TLC/LC-MS).

  • Workup & Acidification: Pour the reaction mixture into an ice-water bath. Carefully acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure carboxylic acid.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized building block. The following table summarizes the key properties.

PropertyDataSource / Rationale
Molecular Formula C₅H₇N₃O₂Calculated from structure.
Molecular Weight 141.13 g/mol Calculated from structure.
Appearance Expected to be a white to off-white solid.Based on similar compounds.[4]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (br s, 1H, COOH), 2.8 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) ppmPredicted values based on chemical structure and data from analogous compounds.[2][4] The N-H proton may be broad and exchangeable.
¹³C NMR (DMSO-d₆, 100 MHz) δ 162 (C=O), 145 (C-triazole), 138 (C-triazole), 20 (CH₂), 12 (CH₃) ppmPredicted values based on chemical structure and data from analogous compounds.[2][4]
Hazards H302, H315, H319, H335Based on data for the analogous 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.[5] Handle with care.

Application in Amide Bond Formation

The carboxylic acid functionality is a gateway to a multitude of derivatives, with amide bond formation being the most prominent application in drug discovery. This reaction couples the triazole building block with primary or secondary amines to construct more complex molecules. The use of modern coupling reagents is essential to achieve high yields and minimize side reactions, particularly racemization if chiral amines are used.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling Triazole_Acid 5-Ethyl-1H-1,2,3-triazole- 4-carboxylic acid Activated_Species Activated Intermediate (e.g., O-acylisourea) Triazole_Acid->Activated_Species Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Species Product Target Amide: 5-Ethyl-1H-1,2,3-triazole-4-carboxamide Activated_Species->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product

Caption: General workflow for amide bond formation using the triazole building block.

Protocol 4.1: HATU-Mediated Amide Coupling

Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even for sterically hindered or electron-deficient amines.[6][7] The protocol includes a tertiary amine base (DIPEA) to neutralize the generated acid and maintain optimal reaction pH.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1N Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small volume of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic phase sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Significance in Drug Discovery Programs

The 1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry. Its rigid structure and defined vectoral properties make it an ideal component for fragment-based drug discovery (FBDD). By using this compound, medicinal chemists can systematically explore chemical space by coupling it with diverse amine-containing fragments. This strategy has proven successful in developing potent and selective modulators of various biological targets.

For instance, structural optimization of 1H-1,2,3-triazole-4-carboxamides led to the discovery of potent inverse agonists and antagonists of the Pregnane X receptor (PXR), a key regulator of drug metabolism.[8] The amide linkage was found to be a critical component for activity. Similarly, compounds bearing this motif have demonstrated significant antiproliferative activity against various cancer cell lines.[1]

Drug_Discovery_Logic Building_Block 5-Ethyl-1H-1,2,3-triazole- 4-carboxylic acid Coupling Amide Coupling (Protocol 4.1) Building_Block->Coupling Amine_Library Diverse Amine Fragment Library Amine_Library->Coupling Compound_Library Triazole-Carboxamide Compound Library Coupling->Compound_Library Screening High-Throughput Biological Screening Compound_Library->Screening Bioactive_Hits Bioactive Compounds (e.g., PXR Inhibitors, Anticancer Agents) Screening->Bioactive_Hits

Caption: Logical workflow from building block to bioactive compounds.

Conclusion

This compound is a high-value, strategically designed building block for organic synthesis. Its straightforward preparation and the robust reactivity of its carboxylic acid group make it an indispensable tool for chemists, particularly in the pharmaceutical industry. The detailed protocols provided in this guide offer a validated pathway for its synthesis and subsequent elaboration into complex target molecules. By leveraging this versatile intermediate, researchers can accelerate the discovery and development of novel therapeutics and advanced materials.

References

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  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. ACS Publications. [Link]

  • 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

  • 1H-[1][2][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • 5-Ethynyl-1-β-D-ribofuranosyl-1H-[1][2][4]triazole-4-carboxylic acid amide (ETCAR) and its analogues: synthesis and cytotoxic properties. PubMed. [Link]

  • Exploring Ethyl 1-Hydroxy-1H-1,2,3-Triazole-4-Carboxylate: Properties and Applications. Medium. [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

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"experimental procedure for amide coupling with 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Amide Coupling with 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Amide Bonds and Triazole Scaffolds

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, including the top-selling drug Atorvastatin. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery. However, the direct condensation of these two functional groups requires prohibitively high temperatures. Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid, transforming the hydroxyl group into a better leaving group to facilitate nucleophilic attack by the amine.[1]

The 1,2,3-triazole moiety is another structure of significant interest. It is considered a valuable pharmacophore due to its metabolic stability, capacity for hydrogen bonding, and dipole character.[2] Molecules incorporating the 1,2,3-triazole scaffold, such as this compound, are important building blocks for creating novel therapeutics.[3][4] This guide provides a detailed examination of the principles and a practical, field-proven protocol for the successful amide coupling of this specific triazole derivative.

Core Principles: The Mechanism of Carboxylic Acid Activation

The success of any amide coupling reaction hinges on the efficient activation of the carboxylic acid. This is achieved by converting the carboxylate into a more reactive species, such as an active ester, which is highly susceptible to nucleophilic attack by an amine.[5] Two of the most reliable and widely used classes of coupling reagents are carbodiimides (like EDC) and onium salts (like HATU).

  • Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react directly with the amine. However, it is also prone to racemization and can rearrange to a non-reactive N-acylurea. To prevent these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always included.[6][7][8] The additive traps the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine to form the desired amide.[9]

  • Onium Salt-Mediated Activation (e.g., HATU): Aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[10][11] The reaction is initiated by a base (typically a non-nucleophilic amine like DIPEA) deprotonating the carboxylic acid.[12][13] The resulting carboxylate anion attacks HATU to form an active ester of HOAt (1-Hydroxy-7-azabenzotriazole).[10][12] This active ester is exceptionally reactive, and the liberated HOAt is thought to catalyze the reaction via a neighboring group effect, leading to rapid and high-yielding amide bond formation with minimal racemization.[10][14]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amine R'-NH2 Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Byproduct Byproducts Activated_Intermediate->Byproduct Amine->Amide_Product +

Caption: General mechanism of amide bond formation.

Strategic Considerations for Coupling Reactions

The choice of coupling reagent, solvent, and base is critical and depends on the specific substrates.[15] For a substrate like this compound, which is a heterocyclic carboxylic acid, standard conditions are generally effective. However, screening may be necessary if the amine partner is particularly hindered or electronically deactivated.[6][16]

Parameter Option 1: HATU Option 2: EDC/HOBt Rationale & Causality
Coupling Reagent HATUEDCHATU is often faster and more efficient, especially for difficult couplings, due to the formation of the highly reactive OAt-ester.[10][14] EDC is a more economical choice for simpler couplings; its urea byproduct is water-soluble, simplifying workup.[17]
Additive None requiredHOBt or OxymaPureAdditives are essential for EDC to suppress racemization and prevent the formation of N-acylurea byproduct.[6][9] HATU already contains the HOAt moiety.
Base DIPEA, 2,4,6-CollidineDIPEA, NMM, or TEAA non-nucleophilic base like DIPEA is required for HATU to deprotonate the carboxylic acid without competing in the reaction.[13] For EDC, a variety of tertiary amine bases can be used to neutralize the HCl salt (if EDC·HCl is used) and maintain a basic pH.
Solvent DMF, DCMDMF, DCM, THFAnhydrous polar aprotic solvents are crucial to prevent hydrolysis of the activated intermediate.[6] DMF is excellent at dissolving most reactants, but can be difficult to remove. DCM is a good alternative that is easier to remove under vacuum.
Temperature 0 °C to Room Temp0 °C to Room TempReactions are often started at 0 °C to control any initial exotherm and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a reliable and broadly applicable method for coupling this compound with a generic primary or secondary amine using HATU.

Materials and Equipment

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Methodology

  • Preparation and Setup:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Set up the reaction flask with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Charging and Pre-activation:

    • To the reaction flask, add this compound (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

    • Add HATU (1.1-1.2 equivalents) to the solution.

    • Add DIPEA (2.0-2.5 equivalents) dropwise to the stirring mixture.[6]

    • Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial as it allows for the complete formation of the active ester before the amine is introduced, which can significantly improve yields.[18]

  • Amine Addition and Reaction:

    • In a separate vial, dissolve the amine (1.0-1.1 equivalents) in a small amount of anhydrous DMF or DCM.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. A typical reaction is complete within 2-12 hours.

    • To monitor by TLC, spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). The product should appear as a new spot with an intermediate Rf value.

  • Work-up and Extraction:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[6]

    • If DCM was used as the solvent, dilute the mixture with additional DCM. If DMF was used, dilute with a water-immiscible solvent like Ethyl Acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt).

      • Water.

      • Saturated aqueous NaCl (brine) solution (to aid in phase separation).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prep_Glassware Dry Glassware Prep_Reagents Weigh Reagents (Acid, HATU, Amine, Base) Prep_Glassware->Prep_Reagents Dissolve_Acid Dissolve Acid in Anhydrous Solvent Prep_Reagents->Dissolve_Acid Add_HATU_Base Add HATU & DIPEA (Pre-activation) Dissolve_Acid->Add_HATU_Base Add_Amine Add Amine Solution Add_HATU_Base->Add_Amine Monitor Monitor Reaction (TLC / LC-MS) Add_Amine->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Extract Solvent Extraction & Aqueous Washes Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Chromatography Flash Chromatography Dry_Concentrate->Chromatography Product Pure Amide Product Chromatography->Product

Caption: Experimental workflow for HATU-mediated amide coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the acid.[6]2. Presence of water hydrolyzing the active ester.[6]3. Deactivated or sterically hindered amine/acid.[6]4. Incorrect stoichiometry or degraded reagents.1. Increase pre-activation time or use 1.2-1.5 equivalents of HATU.2. Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).3. Switch to a more powerful coupling reagent (if not already using HATU). For very hindered substrates, converting the acid to an acyl fluoride may be necessary.[16][19]4. Verify the mass of all reagents and use fresh bottles of coupling agents and bases.
Multiple Byproducts 1. Side reaction of the amine with the coupling reagent.[20]2. Racemization of chiral centers (if applicable).3. Reaction with other functional groups in the molecule.1. Ensure proper order of addition (pre-activate the acid before adding the amine).2. Use a racemization-suppressing additive like HOBt or HOAt (inherent in HATU). Running the reaction at a lower temperature can also help.[6]3. Protect other reactive functional groups (e.g., alcohols, other amines) if they are present on either substrate.
Difficulty in Purification 1. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU) co-eluting with the product.[21]2. Product is highly polar and streaks on silica gel.[22]1. Ensure the aqueous workup is thorough. The urea byproduct from EDC and the byproducts from HATU are water-soluble.[17][21] Multiple washes with water or dilute acid can help remove them.2. Consider using reverse-phase (C18) chromatography. Alternatively, for normal phase silica, try adding a small amount of triethylamine or methanol to the eluent to improve peak shape.[22]

Conclusion

The amide coupling of this compound is a robust and reproducible transformation that can be achieved in high yield using standard modern coupling reagents. The HATU-mediated protocol detailed here offers a reliable starting point for researchers, providing high efficiency and minimizing common side reactions. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the use of anhydrous conditions and the pre-activation of the carboxylic acid, scientists can successfully synthesize a wide range of novel triazole-containing amides for applications in drug discovery and materials science.

References

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

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  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

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  • Coupling Reagents. Aapptec Peptides. [Link]

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  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

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  • Amide Synthesis. Fisher Scientific. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 5-Ethynyl-1-β-D-ribofuranosyl-1H-[6][10][12]triazole-4-carboxylic acid amide (ETCAR) and its analogues: synthesis and cytotoxic properties. PubMed. [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Chemical Neuroscience. [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Note: A Framework for the Evaluation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid as a Novel Pregnane X Receptor (PXR) Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Pregnane X Receptor as a Critical Target in Drug Development

The Pregnane X Receptor (PXR, NR1I2) is a ligand-activated nuclear receptor predominantly expressed in the liver and intestine, where it functions as a master regulator of xenobiotic and endobiotic metabolism.[1][2] Upon activation by a diverse array of compounds, including prescription drugs, herbal supplements, and environmental pollutants, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA response elements in the promoter regions of target genes, upregulating the expression of key drug-metabolizing enzymes (e.g., Cytochrome P450 3A4, CYP3A4) and drug transporters (e.g., P-glycoprotein).[4][5]

While this detoxification pathway is a crucial protective mechanism, its activation can lead to significant clinical challenges, including adverse drug-drug interactions, diminished therapeutic efficacy, and the development of drug resistance, particularly in cancer chemotherapy.[6][7][8] Consequently, the development of PXR antagonists—molecules that can block or inhibit PXR activation—is of significant therapeutic interest.[1][2] PXR antagonists have the potential to prevent undesirable drug interactions, restore the efficacy of co-administered drugs, and overcome certain forms of drug resistance.[4][6]

The 1,2,3-Triazole Scaffold: A Privileged Motif in PXR Antagonist Design

High-throughput screening efforts have identified the 1,4,5-substituted 1,2,3-triazole scaffold as a promising chemical foundation for potent and specific PXR antagonists.[9] A notable example is SPA70 (1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole), a selective PXR antagonist that has been instrumental in preclinical studies.[2][3][4] The success of SPA70 and its analogs underscores the potential of the triazole core in designing novel PXR modulators.[1][5]

This application note proposes a comprehensive framework for the evaluation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid , a novel compound, as a potential PXR antagonist. While direct evidence of its activity is not yet established, its structural similarity to known antagonist scaffolds provides a strong rationale for its investigation. The following protocols are designed to systematically assess its ability to inhibit PXR signaling, providing a clear, self-validating workflow for researchers in drug discovery and development.

Section 1: Primary Screening via PXR-Mediated Reporter Gene Assay

The initial step to determine if a compound modulates PXR activity is a cell-based reporter gene assay. This assay measures the transcriptional activity of PXR in response to a test compound by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.[7][10]

Causality Behind Experimental Choices:

A stable cell line co-expressing human PXR and a CYP3A4-luciferase reporter construct provides a robust and reproducible system.[10][11] The antagonist mode of the assay, where cells are co-treated with a known PXR agonist (e.g., Rifampicin) and the test compound, is essential to specifically identify inhibitory activity.[12][13] Normalizing to a co-transfected control reporter (e.g., Renilla luciferase) or using a viability assay is critical to distinguish true antagonism from cytotoxicity.[7]

Experimental Workflow: PXR Reporter Gene Assay

Caption: Workflow for PXR antagonist screening using a luciferase reporter assay.

Protocol 1: PXR Antagonist Mode Luciferase Reporter Assay
  • Cell Seeding: Seed HepG2 cells stably expressing a PXR-responsive luciferase reporter (e.g., HepG2-CYP3A4-hPXR) into white, clear-bottom 96-well plates at a density of 1.5 x 10⁴ cells/well in 100 µL of assay medium.[10][14] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of This compound in DMSO. Subsequently, create a 2X working solution in assay medium containing 20 µM Rifampicin (for a final concentration of 10 µM). Prepare 2X solutions for controls: vehicle (DMSO + 20 µM Rifampicin), positive agonist control (DMSO + 20 µM Rifampicin), and positive antagonist control (e.g., SPA70 serial dilution + 20 µM Rifampicin).[12]

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound/control solutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[10]

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of a luciferase detection reagent (e.g., ONE-Glo™) to each well. Incubate for 10 minutes in the dark. Measure luminescence using a plate reader.

  • Data Analysis:

    • Define 100% activation as the signal from cells treated with Rifampicin alone.

    • Define 0% activation as the signal from vehicle-treated cells.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[concentration] and use a non-linear regression (four-parameter logistic) to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for a PXR Antagonist
IC₅₀ Value Concentration of the compound that causes 50% inhibition of Rifampicin-induced PXR activation.A potent antagonist will have a low micromolar to nanomolar IC₅₀ value.[1][9]
Maximal Inhibition The highest percentage of inhibition achieved.A full antagonist will approach 100% inhibition.

Section 2: Mechanistic Validation via Co-regulator Recruitment Assay

Upon ligand binding, PXR undergoes a conformational change that facilitates the recruitment of co-activator proteins, a critical step for gene transcription.[15] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can directly measure the interaction between the PXR Ligand Binding Domain (LBD) and a co-activator peptide.[15][16] An antagonist is expected to disrupt this agonist-induced interaction.

Causality Behind Experimental Choices:

TR-FRET is a highly sensitive, homogeneous assay format suitable for mechanistic studies.[6][17] It directly probes the protein-protein interaction central to PXR activation. Using a terbium (Tb) cryptate as the donor and a fluorescently labeled co-activator peptide (e.g., FAM- or fluorescein-labeled SRC-1) as the acceptor provides a robust and stable signal.[15][18] An antagonist will compete with the agonist, preventing the conformational change necessary for co-activator binding, thus leading to a decrease in the FRET signal.

Experimental Workflow: TR-FRET Co-activator Recruitment Assay

Caption: Workflow for a TR-FRET-based PXR co-activator recruitment assay.

Protocol 2: TR-FRET PXR Co-activator Recruitment Assay
  • Reagent Preparation: Prepare all reagents in an appropriate TR-FRET buffer.

    • GST-hPXR-LBD/Tb-anti-GST Complex: Prepare a solution containing GST-tagged human PXR-LBD and Tb-labeled anti-GST antibody.[15]

    • Co-activator Peptide: Prepare a solution of fluorescein-labeled SRC-1 peptide.[15]

    • Agonist: Prepare a solution of Rifampicin at a concentration that yields ~80% of the maximal response (EC₈₀).

    • Test Compound: Prepare a serial dilution of This compound .

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the serially diluted test compound or control (e.g., SPA70).

    • Add 5 µL of the Rifampicin (EC₈₀ concentration).

    • Add 5 µL of the pre-mixed GST-hPXR-LBD/Tb-anti-GST complex.

    • Initiate the reaction by adding 5 µL of the fluorescein-SRC-1 peptide solution.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at ~340 nm and measure emission at ~495 nm (terbium) and ~520 nm (FRET signal).[17]

  • Data Analysis:

    • Calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).

    • Calculate percent inhibition relative to the controls (Rifampicin alone vs. vehicle).

    • Determine the IC₅₀ value by plotting the emission ratio against the log[concentration] of the test compound.

Section 3: Confirmation in a Biological System via Target Gene Expression

The definitive test of a PXR antagonist is its ability to block the induction of endogenous PXR target genes in a physiologically relevant cell model, such as primary human hepatocytes or the HepaRG cell line.[19][20] Quantitative real-time PCR (qPCR) is used to measure changes in the mRNA levels of PXR target genes, primarily CYP3A4.[20][21]

Causality Behind Experimental Choices:

HepaRG cells are a metabolically competent human liver cell line that provides a more biologically relevant system than engineered reporter lines.[19] Measuring mRNA levels of CYP3A4 directly confirms that the antagonism observed in previous assays translates to the regulation of a key endogenous gene.[20] Normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB) is essential for accurate quantification of gene expression changes.[21]

Protocol 3: qPCR Analysis of CYP3A4 mRNA Expression in HepaRG Cells
  • Cell Culture and Treatment:

    • Culture and differentiate HepaRG cells according to established protocols.

    • Seed differentiated HepaRG cells in 12-well plates.

    • Co-treat cells with a fixed concentration of Rifampicin (e.g., 10 µM) and varying concentrations of This compound for 24-48 hours. Include appropriate vehicle and positive controls.[19]

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[21]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and validated primers for human CYP3A4 and a housekeeping gene (e.g., GAPDH).

    • Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene.

    • Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the Rifampicin-only treated sample.[21]

Data PointDescriptionExpected Result for an Antagonist
Fold Change (mRNA) Relative change in CYP3A4 mRNA levels compared to agonist-only treatment.A dose-dependent decrease in Rifampicin-induced CYP3A4 mRNA expression.

Conclusion

The protocols detailed in this application note provide a rigorous, multi-step approach to characterize the potential PXR antagonistic activity of This compound . By progressing from a high-throughput reporter assay to a mechanistic co-regulator recruitment assay and finally to a biologically relevant gene expression analysis, researchers can confidently determine the compound's efficacy and mechanism of action. This structured workflow ensures scientific integrity and provides the foundational data necessary for advancing novel PXR antagonists in drug development programs.

References

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  • Lin, W., et al. (2021). Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs Based on the Unique Chemical Scaffold of SPA70. Journal of Medicinal Chemistry, 64(3), 1544-1569. [Link]

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  • Vankayalapati, H., et al. (2007). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of pharmacological and toxicological methods, 55(2), 221–224. [Link]

  • Lynch, C., et al. (2022). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Current protocols, 2(12), e617. [Link]

  • Raucy, J. L. (2013). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation. In Cytochrome P450 Protocols (pp. 109-123). Humana Press. [Link]

  • INDIGO Biosciences. (n.d.). Human PXR Reporter Assay Kit. Retrieved from [Link]

  • Povar, I., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2020(2), M1128. [Link]

  • Current Protocols. (2022). Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. Retrieved from [Link]

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  • Kamaraj, R., et al. (2022). Allosteric Antagonism of the Pregnane X Receptor (PXR): Current-State-of-the-Art and Prediction of Novel Allosteric Sites. International Journal of Molecular Sciences, 23(21), 13495. [Link]

  • Nielsen, T. E., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11433–11442. [Link]

  • Lin, S., et al. (2024). Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals. International Journal of Molecular Sciences, 25(8), 4467. [Link]

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Developing Antiproliferative Agents from 1,2,3-Triazole-4-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold as a Privileged Motif in Oncology

The 1,2,3-triazole core is a five-membered heterocyclic ring that has emerged as a "privileged" scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[1] In the realm of oncology, derivatives of 1,2,3-triazole have demonstrated potent antiproliferative activities against a spectrum of human cancer cell lines. The synthetic accessibility of this scaffold, primarily through the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of 1,2,3-triazole-4-carboxylic acid derivatives as a promising class of antiproliferative agents.

Part 1: Synthesis of 1,2,3-Triazole-4-Carboxylic Acid Derivatives

The cornerstone of developing a library of potential anticancer compounds is a reliable and versatile synthetic methodology. The CuAAC reaction stands as the preeminent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.

Protocol 1: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acids

This protocol details the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids, which serve as key intermediates for further derivatization. The reaction proceeds via the CuAAC reaction between a substituted aryl azide and propiolic acid.

Materials:

  • Substituted aryl azide

  • Propiolic acid

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1N)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl azide (1.0 eq) in DMF.

  • Addition of Reagents: To the stirred solution, add propiolic acid (1.2 eq), triethylamine (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 1-aryl-1H-1,2,3-triazole-4-carboxylic acid.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Antiproliferative Activity

The initial assessment of the anticancer potential of the synthesized 1,2,3-triazole derivatives is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for determining cell viability.

Protocol 2: MTT Assay for Cell Viability

This protocol outlines the procedure for evaluating the dose-dependent cytotoxic effects of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Synthesized 1,2,3-triazole compounds

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the complete growth medium. Replace the medium in each well with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Summarize the antiproliferative activity of the synthesized compounds in a clear and concise table.

CompoundCell LineIC₅₀ (µM)
Example Compound 1 MCF-7 (Breast)5.2 ± 0.4
A549 (Lung)8.1 ± 0.7
HCT116 (Colon)3.9 ± 0.3
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)0.5 ± 0.05

Note: The data presented are for illustrative purposes only.

Part 3: Mechanistic Studies - Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent. Many 1,2,3-triazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol details the procedure for quantifying apoptosis in cancer cells treated with a lead 1,2,3-triazole compound.

Materials:

  • Cancer cells

  • Lead 1,2,3-triazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Visualizing the Scientific Workflow and Biological Pathways

Clear and concise diagrams are essential for communicating complex scientific processes. The following diagrams, generated using Graphviz, illustrate the key workflows and a representative signaling pathway involved in the development of 1,2,3-triazole-based antiproliferative agents.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions Aryl Azide Aryl Azide CuAAC Reaction CuAAC Reaction Aryl Azide->CuAAC Reaction Propiolic Acid Propiolic Acid Propiolic Acid->CuAAC Reaction CuI (catalyst) CuI (catalyst) CuI (catalyst)->CuAAC Reaction TEA (base) TEA (base) TEA (base)->CuAAC Reaction DMF (solvent) DMF (solvent) DMF (solvent)->CuAAC Reaction Crude Product Crude Product CuAAC Reaction->Crude Product Purification Purification Crude Product->Purification Pure 1,2,3-Triazole-4-Carboxylic Acid Pure 1,2,3-Triazole-4-Carboxylic Acid Purification->Pure 1,2,3-Triazole-4-Carboxylic Acid

Caption: Synthetic workflow for 1,2,3-triazole-4-carboxylic acids.

Antiproliferative_Screening_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve

Caption: Experimental workflow for in vitro antiproliferative screening.

Apoptosis_Pathway Triazole Compound Triazole Compound Tubulin Polymerization Tubulin Polymerization Inhibition Triazole Compound->Tubulin Polymerization Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Mitochondrial Pathway Mitochondrial Pathway G2/M Arrest->Mitochondrial Pathway Caspase Activation Caspase-9, Caspase-3 Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Sources

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-4-Carboxamides from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate favorable interactions with biological targets.[1][2] When functionalized with a carboxamide group at the 4-position, these molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This guide provides a comprehensive overview of the synthetic strategies for preparing 1,2,3-triazole-4-carboxamides, with a particular focus on pathways originating from readily available carboxylic acids. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present field-proven insights to aid researchers in navigating this important area of synthetic chemistry.

Strategic Approaches to Synthesis

The synthesis of 1,2,3-triazole-4-carboxamides from carboxylic acids can be broadly categorized into two primary strategies. The choice of strategy often depends on the complexity of the starting materials and the desired final structure.

Strategy 1: Convergent Synthesis via Amide Coupling of a Pre-formed Triazole Carboxylic Acid

This is a robust and widely employed method that involves the initial synthesis of a 1,2,3-triazole-4-carboxylic acid, followed by a standard amide coupling reaction. This approach offers the advantage of modularity, allowing for the late-stage introduction of diverse amine functionalities.

Strategy 2: Sequential or One-Pot Multi-Component Reactions

More advanced strategies involve the sequential or one-pot construction of the triazole ring and the amide bond. These methods can be more efficient in terms of step economy but may require more careful optimization of reaction conditions to ensure compatibility of all reactants. A notable example is the Ugi-azide reaction, a powerful multicomponent reaction for generating complex heterocyclic structures.[4][5][6]

Mechanistic Insights and Key Reactions

Formation of the 1,2,3-Triazole Ring: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of modern 1,2,3-triazole synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry".[][8][9] This reaction provides exclusive formation of the 1,4-disubstituted regioisomer with high yields under mild conditions.[9][10]

The catalytic cycle, as widely accepted, involves the following key steps:

  • Formation of a copper(I)-acetylide intermediate.

  • Coordination of the azide to the copper acetylide.

  • Cyclization to form a six-membered copper-containing intermediate.

  • Rearrangement and protonolysis to release the 1,2,3-triazole product and regenerate the copper(I) catalyst.[][10]

Interestingly, carboxylic acids themselves have been shown to promote the CuAAC reaction, potentially by facilitating the protonolysis step.[10][11]

Diagram 1: The Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) Cu_I->Cu_Acetylide + R-C≡CH - H+ Alkyne R-C≡CH Azide R'-N3 Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + R'-N3 Triazolide_Intermediate Copper Triazolide Six_Membered_Intermediate->Triazolide_Intermediate Cyclization Triazolide_Intermediate->Cu_I - Product Product 1,4-Disubstituted 1,2,3-Triazole Triazolide_Intermediate->Product + H+ Final_Product Final_Product Product->Final_Product Final Product Start Starting Materials Start->Alkyne Start->Azide

Caption: Catalytic cycle of the CuAAC reaction.

Formation of the Amide Bond: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[12] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common methods for activating carboxylic acids include:

  • Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is often trapped with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable, yet still reactive, ester that readily couples with amines.[12][13]

  • Onium Salt Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ, often leading to rapid and clean amide bond formation with minimal racemization.[12][14]

  • Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride or fluoride creates a highly reactive species for amidation. However, the harsh conditions required for their formation can limit the functional group tolerance of this method.[12][14]

Diagram 2: General Workflow for Strategy 1

Strategy1_Workflow Start_Alkyne Terminal Alkyne (e.g., Propiolic Acid) CuAAC CuAAC Reaction (e.g., CuSO4, NaAsc) Start_Alkyne->CuAAC Start_Azide Organic Azide Start_Azide->CuAAC Triazole_Acid 1,2,3-Triazole-4-carboxylic Acid CuAAC->Triazole_Acid Activation Carboxylic Acid Activation (e.g., EDC/NHS, HATU) Triazole_Acid->Activation Amide_Coupling Amide Coupling Activation->Amide_Coupling Amine Primary or Secondary Amine Amine->Amide_Coupling Final_Product 1,2,3-Triazole-4-carboxamide Amide_Coupling->Final_Product

Sources

Application Note: Comprehensive Characterization of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound of increasing interest in pharmaceutical and materials science research. The unique structural combination of a stable triazole ring, a carboxylic acid group, and an ethyl substituent imparts specific physicochemical properties that are crucial for its application. The 1,2,3-triazole moiety is known for its high dipole moment, rigidity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.[1] This class of compounds is remarkably stable under various conditions, including oxidation, reduction, and hydrolysis in both acidic and basic environments.[2]

Accurate and comprehensive characterization of this molecule is paramount for quality control, process optimization, and understanding its behavior in various matrices. This application note provides a suite of detailed analytical protocols for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide a holistic understanding of the molecule's identity, purity, and physicochemical properties.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for method development, formulation, and predicting the compound's behavior.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 155.13 g/mol Calculated
Predicted pKa ~3.5 - 4.5Chemically Predicted
Predicted Solubility Moderately soluble in polar organic solvents (e.g., DMSO, Methanol), sparingly soluble in water.Literature Analogy[1][2]

Note: The molecular weight is calculated from the molecular formula. The pKa and solubility are predicted based on the structures of similar triazole carboxylic acids and general organic chemistry principles. Experimental determination is recommended for precise values.

Analytical Techniques & Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended analytical workflows.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification cluster_thermal Thermal Properties Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry (LC-MS) Synthesis->MS Characterization FTIR FT-IR Spectroscopy Synthesis->FTIR Characterization HPLC HPLC Analysis Synthesis->HPLC Characterization Thermal Thermal Analysis (TGA/DSC) Synthesis->Thermal Characterization HPLC_Workflow Sample_Prep Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Injection (10 µL) Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (210 nm & 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Sources

Application Notes and Protocols for the Esterification of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Ethyl-1H-1,2,3-triazole-4-carboxylate Esters

The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science, lauded for its exceptional stability, capacity for hydrogen bonding, and rigid planar structure that serves as a reliable pharmacophore.[1][2] Esters derived from 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid are of particular interest as they are pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials. The ester functionality provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of robust and field-proven methodologies for the esterification of this compound, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.

Physicochemical Considerations for Esterification

The inherent properties of this compound inform the selection of an appropriate esterification strategy. The 1,2,3-triazole ring is known for its remarkable thermal and chemical stability, being largely insensitive to moderately acidic and basic conditions, as well as oxidative and reductive environments.[1][3] This stability is a significant advantage, as it allows for a broader range of reaction conditions to be employed without compromising the integrity of the heterocyclic core.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis.[4] Given the documented stability of the 1,2,3-triazole ring under acidic conditions, this method is a viable option for the esterification of this compound, particularly for the synthesis of simple alkyl esters where the alcohol can be used in large excess as the solvent.

Mechanism and Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of water yield the ester and regenerate the acid catalyst.[5][6] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, typically by using an excess of the alcohol or by removing water as it is formed.[7][8]

Fischer_Esterification_Workflow start Start reagents Combine: - this compound - Excess Alcohol (e.g., Ethanol) - Acid Catalyst (e.g., H2SO4) start->reagents 1. Reagent Mixing reflux Reflux the mixture reagents->reflux 2. Heating monitor Monitor reaction by TLC/LC-MS reflux->monitor 3. Reaction Progress workup Aqueous Workup: - Neutralize with NaHCO3 - Extract with organic solvent monitor->workup 4. Quenching & Extraction purify Purify by column chromatography workup->purify 5. Purification end Final Product purify->end 6. Isolation

Caption: Two-step esterification via an acid chloride intermediate.

Detailed Protocol: Two-Step Esterification via Acid Chloride

Step 1: Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene.

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

Materials:

  • Crude 5-Ethyl-1H-1,2,3-triazole-4-carbonyl chloride

  • Alcohol (R'-OH)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Method 4: Mitsunobu Reaction - Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center. I[9]t proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.

Mechanism and Rationale

The reaction involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). T[9][10]his forms an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction, leading to the ester with inversion of configuration.

[10]***

Reaction Mechanism: Mitsunobu Reaction

Mitsunobu_Mechanism cluster_0 Activation cluster_1 SN2 Displacement PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair + R-COOH RCOOH R-COOH RCOOH->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium + R'-OH ROH R'-OH ROH->Alkoxyphosphonium Ester Ester (Inversion) Alkoxyphosphonium->Ester + R-COO⁻ (SN2) Carboxylate R-COO⁻ Carboxylate->Ester TPPO Triphenylphosphine oxide Ester->TPPO byproduct

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Esterification

Materials:

  • This compound (1.2 eq)

  • Alcohol (primary or secondary) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution over a period of 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a nonpolar solvent like diethyl ether or by trituration.

Summary of Methods and Recommendations

MethodKey ReagentsConditionsAdvantagesDisadvantagesBest For
Fischer-Speier Alcohol, H₂SO₄RefluxEconomical, simple workup for excess alcohol as solvent.Harsh acidic conditions, equilibrium reaction requires driving force.Simple, unhindered primary and secondary alcohols.
Steglich DCC, DMAP, AlcoholRoom Temp.Mild conditions, high yields, good for hindered substrates.DCC is an allergen, DCU byproduct can be difficult to remove.Acid-sensitive substrates, sterically hindered alcohols.
Acid Chloride SOCl₂, Alcohol, BaseReflux, then RTHigh reactivity, good for unreactive alcohols.Two-step process, corrosive and hazardous reagents.Tertiary and other sterically demanding alcohols.
Mitsunobu PPh₃, DEAD/DIAD, Alcohol0 °C to RTMild, neutral conditions, inversion of stereochemistry.Stoichiometric byproducts can complicate purification, expensive reagents.Chiral secondary alcohols where inversion is desired.

Recommendations for this compound:

  • For simple, unhindered primary or secondary alcohols, Fischer-Speier esterification is a good starting point due to its simplicity and the stability of the triazole ring.

  • For more sensitive or sterically demanding alcohols, or to avoid harsh acidic conditions, Steglich esterification is highly recommended.

  • When all else fails, particularly with very hindered alcohols, the acid chloride method provides a robust, albeit more hazardous, alternative.

  • The Mitsunobu reaction should be reserved for specific applications where inversion of a chiral alcohol's stereocenter is required.

Troubleshooting

  • Low Yield in Fischer Esterification: Ensure the alcohol is in large excess and that the reaction is run for a sufficient time. Consider using a Dean-Stark trap to remove water azeotropically if the alcohol is not the solvent.

  • Difficulty Removing DCU in Steglich Esterification: After filtration, cool the filtrate to precipitate more DCU. Alternatively, a wash with dilute acetic acid can help remove any remaining DCC.

  • Incomplete Reaction in Acid Chloride Method: Ensure all reagents and solvents are anhydrous. The acid chloride is highly moisture-sensitive.

  • Complex Purification in Mitsunobu Reaction: Optimize the stoichiometry to minimize excess reagents. Consider using polymer-bound PPh₃ or modified azodicarboxylates for easier byproduct removal.

References

  • Motornov, V. et al. (2018). Review on the Synthesis of 1,2,3-Triazoles. Mini-Reviews in Organic Chemistry, 15(4), 284-300.
  • Dheer, D., Singh, V., & Shankar, R. (2017). 1,2,3-Triazoles as pharmacologically important scaffolds. Bioorganic & Medicinal Chemistry, 25(18), 4663-4680.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Wikipedia. 1,2,3-Triazole. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Wikipedia. Steglich esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. PubChem Compound Summary for CID 53340058.
  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molecules 2019, 24(21), 3896.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information.
  • ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett 2003, (15): 2351-2352.
  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • ResearchGate. Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry.
  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

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  • Royal Society of Chemistry. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. Org. Biomol. Chem., 2021,19, 432-454.
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  • IOSR Journal of Applied Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Volume 9, Issue 8 Ver. I (Aug. 2016), PP 01-08.
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  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem Compound Summary for CID 24274768.
  • Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • SciELO. 1H--t[1][3][11]riazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. J. Braz. Chem. Soc. vol.25 no.1 São Paulo Jan. 2014.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Overview of the Synthetic Pathway

The most common and efficient route to synthesize this compound involves a two-step process:

  • Cycloaddition: A base-catalyzed [3+2] cycloaddition reaction between an azide (such as ethyl 2-azidobutanoate) and a β-ketoester (ethyl 3-oxopentanoate) to form the corresponding ethyl ester, ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate.

  • Hydrolysis: Subsequent hydrolysis of the ethyl ester to yield the final product, this compound.

This approach is favored for its relatively mild reaction conditions and good regioselectivity.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis Ethyl_2_azidobutanoate Ethyl 2-azidobutanoate Cycloaddition Base-catalyzed Cycloaddition Ethyl_2_azidobutanoate->Cycloaddition Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Ethyl_3_oxopentanoate->Cycloaddition Ester_Intermediate Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Low or no yield of the ethyl ester intermediate during the cycloaddition step.

Potential Causes & Solutions:

  • Ineffective Base: The choice and quality of the base are critical.

    • Solution: Ensure the base is anhydrous and of high purity. For this reaction, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a moderately strong base like potassium carbonate can be effective.[1][2] If using potassium carbonate, ensure it is finely powdered to maximize surface area.

  • Poor Quality Starting Materials: Impurities in either the azide or the β-ketoester can inhibit the reaction.

    • Solution: Purify the starting materials before use. Ethyl 3-oxopentanoate can be distilled under reduced pressure. The azide should be freshly prepared or properly stored to avoid degradation.

  • Incorrect Solvent: The polarity and aprotic nature of the solvent are important for this reaction.

    • Solution: Aprotic polar solvents like Dimethyl sulfoxide (DMSO) or acetonitrile are generally preferred.[1][2] Ensure the solvent is anhydrous, as water can interfere with the base and the reaction intermediates.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 40-50°C can significantly increase the reaction rate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

ParameterRecommended ConditionRationale
Base DBU or anhydrous K₂CO₃Promotes the formation of the enolate from the β-ketoester.
Solvent Anhydrous DMSO or AcetonitrileAprotic polar solvents facilitate the ionic reaction mechanism.
Temperature 40-50°CIncreases reaction rate without significant side product formation.

Question 2: Formation of multiple products observed on TLC during the cycloaddition.

Potential Causes & Solutions:

  • Side Reactions of the β-Ketoester: β-Ketoesters can undergo self-condensation or other side reactions in the presence of a strong base.

    • Solution: Add the base slowly to the reaction mixture containing the azide and the β-ketoester at a controlled temperature. Maintaining a slight excess of the azide can also help to favor the desired cycloaddition.

  • Dimroth Rearrangement: Although less common under these conditions, a Dimroth rearrangement of the triazole product can occur, leading to isomeric impurities.[3][4][5][6][7] This involves the interconversion of the triazole ring system.

    • Solution: This rearrangement is often promoted by acidic or basic conditions and heat.[4][5] Careful control of pH during workup and avoiding prolonged heating after the reaction is complete can minimize this side reaction. Purification by column chromatography can separate the desired product from its isomer.

Troubleshooting_Cycloaddition Low_Yield Low Yield of Ester Ineffective_Base Ineffective_Base Low_Yield->Ineffective_Base Cause Poor_Starting_Materials Poor_Starting_Materials Low_Yield->Poor_Starting_Materials Cause Incorrect_Solvent Incorrect_Solvent Low_Yield->Incorrect_Solvent Cause Suboptimal_Temperature Suboptimal_Temperature Low_Yield->Suboptimal_Temperature Cause Multiple_Products Multiple Products Ketoester_Side_Reactions Ketoester_Side_Reactions Multiple_Products->Ketoester_Side_Reactions Cause Dimroth_Rearrangement Dimroth_Rearrangement Multiple_Products->Dimroth_Rearrangement Cause Use_Anhydrous_Base Use_Anhydrous_Base Ineffective_Base->Use_Anhydrous_Base Solution Purify_Reagents Purify_Reagents Poor_Starting_Materials->Purify_Reagents Solution Use_Anhydrous_Aprotic_Polar_Solvent Use_Anhydrous_Aprotic_Polar_Solvent Incorrect_Solvent->Use_Anhydrous_Aprotic_Polar_Solvent Solution Gentle_Heating Gentle_Heating Suboptimal_Temperature->Gentle_Heating Solution Slow_Base_Addition Slow_Base_Addition Ketoester_Side_Reactions->Slow_Base_Addition Solution Control_pH_and_Temperature Control_pH_and_Temperature Dimroth_Rearrangement->Control_pH_and_Temperature Solution

Caption: Troubleshooting common issues in the cycloaddition step.

Question 3: Incomplete hydrolysis of the ethyl ester.

Potential Causes & Solutions:

  • Insufficient Hydrolysis Time or Temperature: The ester may be sterically hindered, requiring more forcing conditions for complete hydrolysis.

    • Solution: Increase the reaction time or temperature. Refluxing in a mixture of ethanol and aqueous sodium hydroxide is a common procedure.[2] Monitor the reaction by TLC until the starting ester is no longer visible.

  • Inadequate Amount of Base: An insufficient amount of base will result in incomplete saponification.

    • Solution: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure complete hydrolysis.

Question 4: Difficulty in isolating the final carboxylic acid product after hydrolysis.

Potential Causes & Solutions:

  • Product Solubility: The sodium salt of the carboxylic acid is likely soluble in water, making extraction difficult. The free carboxylic acid may also have some water solubility.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of around 2-3.[2] The carboxylic acid should precipitate out of the solution. If it does not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Emulsion Formation during Workup: The presence of salts and other impurities can lead to the formation of emulsions during extraction.

    • Solution: Add a small amount of brine to the aqueous layer to break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a suitable method for preparing the ethyl 2-azidobutanoate precursor?

A1: Ethyl 2-azidobutanoate can be readily synthesized from ethyl 2-bromobutanoate via a nucleophilic substitution reaction with sodium azide. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF.

Q2: Can I use a different β-ketoester for this synthesis?

A2: Yes, the choice of β-ketoester will determine the substituent at the 5-position of the triazole ring. For instance, using ethyl acetoacetate would result in a 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[8][9]

Q3: Is a copper catalyst necessary for this reaction?

A3: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a very common method for synthesizing 1,2,3-triazoles, the reaction between an azide and an active methylene compound like a β-ketoester can be effectively catalyzed by a base without the need for a metal catalyst.[2][8][9]

Q4: How can I purify the final this compound?

A4: If the product precipitates upon acidification, it can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If it is extracted, purification can be achieved by column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

Q5: What are the key safety precautions for this synthesis?

A5: Organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures, and do not use them in concentrated form if possible. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of ethyl 2-azidobutanoate (1.0 eq) and ethyl 3-oxopentanoate (1.2 eq) in anhydrous DMSO (0.5 M), add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at 40-50°C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl until the pH is approximately 2-3.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

References

  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.
  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • Dimroth rearrangement. Wikipedia.
  • An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Usiena air - Unisi.
  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. NIH.
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues. Research Square.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates | Request PDF.
  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.

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Technical Support Center: Purification of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the highest purity of your target molecule.

I. Initial Purity Assessment: What am I dealing with?

Before attempting any purification, it is crucial to assess the purity of your crude this compound. This initial analysis will inform your purification strategy.

Q1: What are the recommended analytical techniques to assess the initial purity of my crude product?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your crude mixture.[1] A single spot does not guarantee purity, but multiple spots clearly indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample and can resolve impurities that may not be visible on TLC.[2] Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods can be employed for polar compounds like triazole carboxylic acids.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any residual starting materials or major byproducts.[1][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the triazole ring.[5]

II. Troubleshooting Common Impurities

The nature of impurities will depend on the synthetic route employed. A common synthesis involves the reaction of an azide with a β-ketoester.[6]

Q2: My crude product is a dark, oily residue. What are the likely impurities and how can I remove them?

A2: A dark, oily appearance often suggests the presence of polymeric byproducts or highly conjugated, colored impurities.

  • Causality: Overheating during the reaction or work-up can lead to decomposition and polymerization. The presence of unreacted starting materials or side-products from undesired reaction pathways can also contribute to the crude product's appearance.

  • Troubleshooting Strategy:

    • Activated Carbon Treatment: Before attempting crystallization, dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities.[7][8][9] Be cautious, as excessive use can lead to the loss of your desired product.[8]

    • Acid-Base Extraction: This is a highly effective technique to separate the acidic product from neutral or basic impurities.[10][11][12][13][14]

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.[11][13]

  • Separate the aqueous layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

III. Recrystallization Challenges and Solutions

Recrystallization is a powerful purification technique for crystalline solids. However, finding the right conditions can be challenging.[15]

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A3: When a single solvent is not effective, a mixed-solvent system is a viable alternative.[16][17][18] This involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

Solubility Profile of Structurally Similar Compounds
CompoundGood SolventsPoor Solvents
Benzoic Acid DerivativesMethanol, Ethanol, Acetone, Ethyl Acetate[19][20]Water, Hexane, Toluene
1H-1,2,4-TriazoleWater, Formamide, Alcohols[21]Xylenes

Based on the polar nature of this compound, a good starting point for a mixed-solvent system would be a polar "good" solvent and a less polar "bad" solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

  • While the solution is still hot, add a "bad" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[17]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Troubleshooting Strategies:

    • Increase the amount of solvent: This will lower the saturation point.

    • Lower the cooling temperature slowly: Allow the solution to cool to room temperature before placing it in an ice bath.

    • Use a lower-boiling point solvent system.

    • Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.

    • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

IV. Chromatographic Purification

For challenging separations or to achieve very high purity, column chromatography is the method of choice.

Q5: What stationary and mobile phases are recommended for the column chromatography of this compound?

A5: Given the polar and acidic nature of the compound, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is a common choice.[1]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the acidic nature of the target compound, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid on the slightly acidic silica surface.

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica is a good option for polar compounds.

    • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is used. A small amount of an acid (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to improve peak shape.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Loading & Elution cluster_2 Analysis & Isolation prep_crude Dissolve Crude Product in Minimum Solvent load_sample Load Sample onto Column prep_crude->load_sample prep_slurry Prepare Silica Gel Slurry prep_column Pack Column prep_slurry->prep_column prep_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC/HPLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

V. Post-Purification Challenges

Q6: After purification, I still have residual solvent in my product. How can I remove it?

A6: Residual solvent can be persistent, especially in highly crystalline materials.

  • Troubleshooting Strategies:

    • High Vacuum Drying: Drying the sample under high vacuum at a slightly elevated temperature (well below the compound's melting or decomposition point) for an extended period is the most common method.

    • Trituration/Lyophilization: If the compound is insoluble in a particular solvent, you can wash (triturate) it with that solvent to remove the residual solvent it is soluble in. Lyophilization (freeze-drying) can be effective if the residual solvent is water or another solvent with a suitable freezing point.

    • Solvent Displacement: Dissolving the product in a minimal amount of a low-boiling point solvent in which it is soluble, and then re-evaporating the solvent can help to azeotropically remove the higher-boiling point residual solvent.

VI. Purity Confirmation

Q7: How can I confirm the purity of my final product?

A7: After purification, it is essential to re-analyze your product to confirm its purity.

  • Final Purity Analysis:

    • HPLC/UPLC: A single, sharp peak is indicative of high purity.

    • NMR Spectroscopy: A clean spectrum with no signals corresponding to impurities.

    • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

    • Elemental Analysis: Provides the percentage composition of elements, which should match the theoretical values for the pure compound.

Decision Tree for Purification Strategy

G start Crude Product purity_check Initial Purity Assessment (TLC, HPLC, NMR) start->purity_check is_oily Is the product oily/colored? purity_check->is_oily acid_base Acid-Base Extraction is_oily->acid_base Yes is_solid Is the product a solid? is_oily->is_solid No activated_carbon Activated Carbon Treatment acid_base->activated_carbon activated_carbon->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No final_purity_check Final Purity Assessment (HPLC, NMR, MP) recrystallization->final_purity_check column_chrom->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: Decision Tree for Purification Strategy.

VII. References

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  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - Semantic Scholar. Available at: [Link]

  • An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate or malonitrile and arylglyoxals - ResearchGate. Available at: [Link]

  • 1H-[6][22][23]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]

  • Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach | Request PDF - ResearchGate. Available at: [Link]

  • Decolorization with Activated Carbon - Carbotecnia. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K - ResearchGate. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents. Available at:

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods - ResearchGate. Available at: [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC - PubMed Central. Available at: [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry - Chiemivall. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI. Available at: [Link]

  • 3.4: Activated Charcoal - Chemistry LibreTexts. Available at: [Link]

  • Removing residual solvent from Oils Tips : r/Chempros - Reddit. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. Available at: [Link]

  • Activated Carbon Filtration in Decolorization - Feature-Tec. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]

  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed. Available at: [Link]

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  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]

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  • Decolorizing carbon. Available at: [Link]

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  • Solubility comparison in ethyl acetate. | Download Scientific Diagram - ResearchGate. Available at: [Link]

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  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Triazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for triazole formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most powerful reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. Here, we move beyond simple protocols to explain the why behind the how, empowering you to optimize your reactions for maximal yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your triazole synthesis experiments.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my CuAAC reaction. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a CuAAC reaction is a common issue that can almost always be traced back to a few key factors, primarily related to the stability and activity of the copper(I) catalyst.

Causality: The active catalyst in the CuAAC reaction is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2] This oxidation is a primary reason for reaction failure.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before starting your reaction, thoroughly degas all solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • In Situ Reduction of Cu(II): The most common and practical approach is to start with a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and generate the active Cu(I) catalyst in situ using a reducing agent.[3][4] Sodium ascorbate is the most widely used reducing agent for this purpose.[5][6]

    • Protocol: Use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst.[1] Prepare a fresh stock solution of sodium ascorbate just before use, as it can degrade over time.

  • Check Reagent Quality:

    • Azides: Small organic azides can be unstable.[2] If you suspect your azide has decomposed, consider synthesizing it fresh.

    • Alkynes: Ensure your alkyne has not degraded, especially if it is prone to polymerization or other side reactions.

  • Inert Atmosphere: For particularly sensitive substrates or when aiming for the highest possible yields, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial.[1][2]

Issue 2: Formation of Side Products (e.g., Alkyne Homocoupling)

Question: I am observing significant amounts of a side product that I believe is the homodimer of my alkyne (a Glaser coupling product). How can I prevent this?

Answer:

The formation of alkyne homocoupling products is a classic side reaction in CuAAC and is directly related to the presence of oxygen and the absence of a sufficient reducing environment.

Causality: In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can then promote the oxidative homocoupling of terminal alkynes to form diynes.[5]

Troubleshooting Steps:

  • Sufficient Reducing Agent: The most effective way to prevent homocoupling is to ensure a sufficient excess of a reducing agent like sodium ascorbate. This maintains the copper in its +1 oxidation state, which catalyzes the desired cycloaddition but not the oxidative homocoupling.[3][5]

  • Ligand Choice: The use of a suitable ligand can also help to suppress side reactions by stabilizing the Cu(I) catalyst.

  • Deoxygenation: As with low yield issues, thoroughly degassing your solvents will minimize the oxygen available to participate in the oxidative homocoupling pathway.

Issue 3: Reaction Stalls or is Sluggish

Question: My reaction starts but seems to be very slow or stalls before completion. What can I do to increase the reaction rate?

Answer:

A sluggish reaction can be frustrating, but several parameters can be adjusted to accelerate the formation of your triazole product.

Causality: The reaction rate is influenced by the concentration of active catalyst, the solvent, temperature, and the presence of accelerating ligands.[7][8]

Troubleshooting Steps:

  • Increase Catalyst Loading: While "click" chemistry is known for its efficiency with low catalyst loading, increasing the concentration of both the copper source and the reducing agent can sometimes be necessary, especially for challenging substrates. A typical starting point is 1-5 mol% of the copper salt.

  • Add an Accelerating Ligand: Ligands can dramatically increase the rate and efficiency of the CuAAC reaction.[7][9][10] They work by stabilizing the Cu(I) oxidation state and preventing catalyst aggregation.[7] Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common and highly effective ligands.[1]

  • Solvent Optimization: The choice of solvent can have a significant impact on the reaction rate.[11] Polar solvents, and particularly aqueous solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O), are known to accelerate the reaction.[12]

  • Increase Temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side product formation.[8][13] Microwave irradiation can also be used to dramatically reduce reaction times.[5][14]

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for the CuAAC reaction?

A1: While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable and require more stringent inert atmosphere techniques.[15] For convenience and reproducibility, it is highly recommended to use a stable and inexpensive Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and generate the active Cu(I) catalyst in situ with a reducing agent like sodium ascorbate.[3][4]

Q2: Do I always need a ligand?

A2: Not always, but it is highly recommended, especially when working with sensitive biological molecules or when high efficiency is critical.[7][9] Ligands like TBTA or THPTA protect the Cu(I) catalyst from oxidation and disproportionation, leading to faster, cleaner reactions with lower catalyst loadings.[1][9]

Q3: What is the optimal solvent for my reaction?

A3: The optimal solvent depends on the solubility of your substrates. However, a mixture of water and a miscible organic solvent is often ideal. Common solvent systems include:

  • t-butanol/water[16]

  • DMSO/water

  • DMF[16]

  • Methanol or ethanol

Polar solvents generally accelerate the reaction.[12] For substrates with poor solubility, DMSO or DMF are good choices.[17]

Q4: How do I remove the copper catalyst from my final product?

A4: Copper can chelate to the newly formed triazole ring, making its removal challenging.[18] Several methods can be employed:

  • Aqueous Washes with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can help to sequester the copper ions into the aqueous phase.[18]

  • Silica Gel Chromatography: For many small molecules, standard silica gel chromatography is effective at removing the copper catalyst and other reaction impurities.[18]

  • Specialized Scavengers: There are commercially available silica-based scavengers with chelating groups that can be used to remove copper from the reaction mixture.

Q5: My reaction involves a biomolecule. Are there any special considerations?

A5: Yes, bioconjugation reactions require special care.

  • Toxicity: The copper catalyst can be toxic to cells and can damage biomolecules like proteins and DNA through the generation of reactive oxygen species (ROS).[1][6] The use of a copper-chelating ligand like THPTA is crucial to minimize this damage.[1]

  • Buffers: Avoid buffers containing strong chelating agents (like Tris) or thiols, as these can interfere with the copper catalyst.[2] Phosphate or HEPES buffers are generally preferred.[2]

  • Additives: Adding aminoguanidine can help to scavenge reactive byproducts of ascorbate oxidation that might otherwise damage proteins.[1][6]

Data and Protocols

Table 1: Recommended Reaction Conditions for CuAAC
ParameterRecommendationRationale
Copper Source CuSO₄·5H₂O (1-5 mol%)Stable, inexpensive, and readily available.[4]
Reducing Agent Sodium Ascorbate (3-10 eq. to Cu)Efficiently reduces Cu(II) to Cu(I) and prevents oxidative side reactions.[5][6]
Ligand THPTA or TBTA (1-2 eq. to Cu)Accelerates the reaction and protects the catalyst.[1][9]
Solvent t-BuOH/H₂O, DMSO, DMFPolar solvents enhance the reaction rate.[12][17]
Temperature Room Temperature to 60 °CMany reactions work well at ambient temperature, but gentle heating can increase the rate.[8][13]
Standard Protocol for a Small Molecule CuAAC Reaction
  • To a reaction vial, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).

  • Dissolve the starting materials in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water.[11]

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq.) in water.[11]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.[11]

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R1-≡ Azide R2-N3 Product Triazole Product Product->CuI Regenerates Catalyst Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Reductive Elimination

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and stable? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Catalyst Add fresh reducing agent (NaAsc). Use a ligand (THPTA). Degas solvents. Check_Catalyst->Solution_Catalyst Solution_Reagents Use fresh reagents. Confirm structure by NMR. Check_Reagents->Solution_Reagents Solution_Conditions Optimize solvent (e.g., tBuOH/H2O). Increase temperature. Increase concentration. Check_Conditions->Solution_Conditions

Caption: A decision-making workflow for troubleshooting common CuAAC reaction issues.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. (n.d.). PubMed. Retrieved from [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). PubMed Central. Retrieved from [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (n.d.). ACS Publications. Retrieved from [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (2011). Bentham Science. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (n.d.). MDPI. Retrieved from [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PubMed Central. Retrieved from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Publishing. Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from [Link]

  • A Review: Triazole and their derivatives. (2020). IRJET. Retrieved from [Link]

  • Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. (2018). RSC Publishing. Retrieved from [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). PubMed Central. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. (2020). PubMed Central. Retrieved from [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications. Retrieved from [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Publications. Retrieved from [Link]

  • Optimized CuAAC reaction set‐up. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved from [Link]

  • Effect of Solvent on the Reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Effect of temperature on 'çlick' reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PubMed Central. Retrieved from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved from [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions of click chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (n.d.). Reddit. Retrieved from [Link]

  • The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules. (n.d.). University of Southampton. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a heterocyclic carboxylic acid, its solubility behavior is intrinsically linked to its molecular structure and the physicochemical properties of the solvent system. This guide provides a logical, step-by-step approach to systematically overcome these challenges, grounded in established scientific principles.

Section 1: Understanding the Molecule's Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting. The solubility of this compound is governed by a balance of hydrophilic and hydrophobic elements within its structure.

FAQ: What are the key structural features of this compound that influence its solubility?

Your compound has three key regions that dictate its solubility:

  • The Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable center. At physiological pH, and more so at basic pH, this group will deprotonate to the highly polar carboxylate form (-COO⁻), which dramatically enhances aqueous solubility.

  • The 1,2,3-Triazole Ring: This aromatic heterocycle contains three nitrogen atoms. While the ring itself contributes to polarity, the pyridine-type nitrogens can also be protonated under strongly acidic conditions, forming a cationic species and potentially increasing solubility. The parent 1,2,3-triazole is very soluble in water[1][2].

  • The Ethyl Group (-CH₂CH₃): This is a non-polar, hydrophobic moiety. While small, it contributes to the overall lipophilicity of the molecule, which can decrease aqueous solubility compared to the unsubstituted parent compound, 1,2,3-triazole-4-carboxylic acid[3].

The interplay between these groups means that solubility will be highly dependent on the pH of the medium.

FAQ: What is the predicted pKa of this compound and why is it critical?

Why this is critical: The pKa value is the pH at which the compound exists as a 50:50 mixture of its protonated (less soluble, neutral) and deprotonated (more soluble, anionic) forms.

  • At pH << pKa (e.g., pH 1-2): The compound is fully protonated (-COOH) and likely exhibits its lowest aqueous solubility.

  • At pH ≈ pKa (e.g., pH 3.2): Solubility begins to increase.

  • At pH > pKa (e.g., pH 5 and above): The compound is predominantly in its deprotonated, anionic carboxylate form (-COO⁻), which is significantly more water-soluble. A general rule of thumb is that full solubilization via deprotonation is often achieved at a pH at least 2 units above the pKa.

Knowing this allows you to manipulate the pH of your solution as the primary method to control and enhance aqueous solubility[5][6].

Section 2: A Systematic Approach to Solubilization

If you are observing that your compound is not dissolving in a desired buffer or medium, do not resort to random solvent screening. Follow this logical workflow to diagnose and solve the issue.

FAQ: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should do?

The most direct and often most effective first step is pH modification . Since the pKa of your compound is ~3.2, it should already be significantly deprotonated and soluble at pH 7.4. If it is not, you may be dealing with a high concentration, a saturated solution, or a particularly stable crystal lattice. The workflow below provides a systematic path forward.

G start_node Start: Compound + Aqueous Buffer observe_node Observation: Precipitation / Poor Solubility start_node->observe_node decision_ph Is pH adjustment experimentally permissible? observe_node->decision_ph adjust_ph Strategy 1: Adjust pH (Go to Protocol 1) decision_ph->adjust_ph  Yes decision_cosolvent Is an organic co-solvent permissible? decision_ph->decision_cosolvent  No end_success Success: Homogeneous Solution Achieved adjust_ph->end_success Solubility Improved add_cosolvent Strategy 2: Use Co-solvent (Go to Protocol 2) decision_cosolvent->add_cosolvent  Yes decision_salt Is preparing a solid salt form a viable long-term strategy? decision_cosolvent->decision_salt  No add_cosolvent->end_success Solubility Improved form_salt Strategy 3: Prepare Solid Salt (Go to Protocol 3) decision_salt->form_salt  Yes end_fail Advanced Strategies: Consult Section 4 decision_salt->end_fail  No form_salt->end_success Soluble Salt Obtained G low_sol Low Aqueous Solubility neutral R-COOH (Neutral Form) pH < pKa low_sol->neutral high_sol High Aqueous Solubility anionic R-COO⁻ (Anionic Salt Form) pH > pKa high_sol->anionic neutral->anionic + OH⁻ anionic->neutral + H⁺

Caption: Chemical basis of pH-dependent solubility enhancement.

Section 3: Advanced Solubilization and Stock Preparation

FAQ: Adjusting the pH of my final solution isn't ideal for my assay. How can I prepare a concentrated stock solution?

Using a water-miscible organic co-solvent is the standard industry practice for preparing high-concentration stock solutions of poorly soluble compounds.[6] You prepare a concentrated stock in a suitable solvent, which can then be diluted into your final aqueous medium. The small amount of organic solvent in the final dilution is typically well-tolerated by most experimental systems.

Recommended Co-solvents

Co-SolventProperties & ConsiderationsTypical Starting Stock Conc.
DMSO Excellent solubilizing power for many heterocyclic compounds. Use cell-culture grade. Can be cytotoxic at final concentrations >0.5-1%.10-50 mM
DMF Strong solubilizing power, similar to DMSO. Can be useful for synthesis and purification work.[7]10-50 mM
Ethanol Less powerful than DMSO but often better tolerated in biological systems. Use 100% (200 proof).1-20 mM
Methanol Good solvent for many polar organic molecules. More volatile and toxic than ethanol.[8]1-20 mM

Important: Always dissolve the compound completely in the 100% organic co-solvent before adding any aqueous buffer. Adding co-solvent to an existing aqueous suspension is far less effective.

FAQ: My long-term plan requires a water-soluble solid. How do I form a salt?

Preparing a stable sodium or potassium salt of your carboxylic acid is an excellent strategy for improving handling and ensuring high aqueous solubility without the need for pH adjustment in the final solution.[9][10] This involves reacting the free acid with a stoichiometric equivalent of a base and then isolating the resulting salt, often by lyophilization or solvent evaporation. See Protocol 3 for a detailed methodology.

Section 4: Working with Organic Solvents

For applications in organic synthesis or purification, understanding the compound's solubility in non-aqueous solvents is key.

FAQ: What is the general solubility profile of this compound in common organic solvents?

Based on the structure (polar heterocycle with a carboxylic acid), the following profile can be expected. Note: This is a qualitative guide; experimental verification is required.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions and hydrogen bond accepting ability effectively solvate the molecule.
Polar Protic Methanol, EthanolModerate to High Can act as both hydrogen bond donors and acceptors, interacting well with the carboxylic acid and triazole ring.[11]
Ethers THF, Diethyl EtherLow to Sparingly Moderate polarity but lacks strong hydrogen bonding capabilities.
Halogenated DCM, ChloroformLow Insufficiently polar to effectively solvate the highly polar functional groups.
Non-Polar Hexane, TolueneInsoluble Lacks the necessary polarity and hydrogen bonding interactions.

A noteworthy phenomenon is the water-enhancement of solubility in organic solvents . For some carboxylic acids, the presence of a small amount of water can significantly increase their solubility in solvents like cyclohexanone or other Lewis-base solvents.[12][13] This occurs as water can bridge hydrogen bonding interactions between the carboxylic acid and the solvent.

Section 5: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol is for solubilizing the compound directly in your final aqueous buffer.

  • Preparation: Weigh the desired amount of this compound into a suitable container.

  • Initial Suspension: Add approximately 80% of the final required volume of your aqueous buffer. The compound will likely form a suspension.

  • pH Adjustment: While stirring, add a 0.1 M or 1 M NaOH solution dropwise. Monitor the pH using a calibrated pH meter.

  • Dissolution: Continue adding the base until the solid material completely dissolves. Note the pH at which dissolution is complete. This should occur at a pH above ~5.2 (pKa + 2).

  • Final Volume Adjustment: Adjust the pH back down carefully with 0.1 M HCl if you have overshot a target pH (e.g., 7.4). Be aware that if you lower the pH too much, the compound may precipitate.

  • q.s. to Volume: Add the remaining buffer to reach the final desired concentration and volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

This protocol is the standard method for preparing stock solutions for in vitro experiments.

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Co-solvent: Add the calculated volume of 100% DMSO (or other chosen co-solvent) to achieve the desired molarity (e.g., 20 mM).

  • Dissolution: Vortex or sonicate the vial gently until the solid is completely dissolved. A clear, homogeneous solution should be formed.

  • Storage: Store the stock solution appropriately. For DMSO stocks, storage at -20°C or -80°C is standard practice. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Usage: When preparing your working solution, dilute this stock directly into your aqueous experimental medium. For example, add 5 µL of a 20 mM stock to 995 µL of buffer to get a final concentration of 100 µM with 0.5% DMSO.

Protocol 3: Preparation of a Sodium Salt for Enhanced Aqueous Solubility

This protocol creates a solid, water-soluble form of your compound.

  • Dissolve Free Acid: Dissolve a known mass of the free acid in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol or methanol).

  • Stoichiometric Base Addition: Prepare a solution of sodium hydroxide (NaOH) or sodium methoxide in the same solvent. Add exactly one molar equivalent of the base to the stirred solution of your compound.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction is a simple acid-base neutralization.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude salt.

  • Isolation & Drying (Option A - Lyophilization): If the crude salt is amorphous, dissolve it in a minimal amount of deionized water and freeze the solution. Lyophilize (freeze-dry) to obtain a fluffy, solid powder. This is the preferred method for obtaining a highly soluble, amorphous salt.

  • Isolation & Drying (Option B - Trituration): If the salt is crystalline, you may be able to precipitate it by adding a non-polar anti-solvent (e.g., diethyl ether or hexane). Filter the resulting solid and dry it under high vacuum.

  • Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR to observe the disappearance of the acidic proton, LC-MS).

References

  • Vertex AI Search Grounding API, Overcoming the Challenge of Poor Drug Solubility.
  • ChemicalBook, 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID CAS#: 16681-70-2.
  • BenchChem, Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
  • PubChem, 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
  • UNT Digital Library, Water-enhanced solubility of carboxylic acids in organic solvents and its applic
  • Semantic Scholar, Strategies to Address Low Drug Solubility in Discovery and Development.
  • Google Patents, CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Longdom Publishing, Brief Overview of Various Approaches to Enhance Drug Solubility.
  • YouTube, Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Pharmaceutical Technology, Tackling the Big Issue of Solubility.
  • BenchChem, Overcoming low solubility of triazole deriv
  • Drug Development & Delivery, BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • MDPI, Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • Google Patents, EP1283202A1 - Method for preparing heterocyclic-carboxylic acids.
  • ACS Publications, Water-enhanced solubility of carboxylic acids in organic solvents and its applic
  • ResearchGate, Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents
  • Frontiers, Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Smolecule, 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
  • Wikipedia, 1,2,3-Triazole.

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Technical Support Center: Scale-Up Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and critical safety information for the successful and safe production of this valuable heterocyclic compound.

Introduction: The Chemistry and Importance

This compound is a member of the 1,2,3-triazole family, a class of heterocycles that has garnered significant attention in medicinal and materials chemistry. The 1,2,3-triazole core is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-HIV, and antibacterial activities. The presence of both an ethyl group at the 5-position and a carboxylic acid at the 4-position provides a versatile scaffold for further chemical modification, making it a valuable building block in drug discovery and development.

The most common and efficient method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction involves the [3+2] cycloaddition of an azide with an alkyne. For the synthesis of the target molecule, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method due to its high regioselectivity, mild reaction conditions, and high yields.

This guide will focus on a proposed scalable synthetic route, potential challenges, and solutions for the synthesis of this compound.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in a two-step process, starting from readily available materials. The overall workflow is depicted below:

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition & Hydrolysis A 1-Bromobutane C 1-Azidobutane A->C Nucleophilic Substitution B Sodium Azide (NaN3) B->C D Ethyl Propiolate E This compound ethyl ester C->E Cu(I) Catalyst (CuAAC) D->E F This compound E->F Saponification (e.g., NaOH, H2O)

Caption: Proposed two-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Part 1: Synthesis of 1-Azidobutane (Azide Formation)

Q1: What are the primary safety concerns when working with sodium azide and organic azides, especially at scale?

A: This is a critical consideration. Sodium azide is highly toxic and can form explosive heavy metal azides. Organic azides are potentially explosive, especially those with a low carbon-to-nitrogen ratio. When scaling up, the potential for a thermal runaway reaction increases.

Troubleshooting & Safety Measures:

  • Avoid Heavy Metals: Never use heavy metal spatulas or equipment. Ensure all reaction vessels are free of heavy metal contamination.

  • Temperature Control: The reaction to form 1-azidobutane is exothermic. Use an ice bath to control the temperature during the addition of reagents. For larger scale reactions, consider a cooling system with a temperature probe and automated shut-off.

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty gloves.

  • Quenching: After the reaction, any residual sodium azide must be carefully quenched. A common method is the addition of sodium nitrite followed by dilute sulfuric acid to generate nitrous acid, which decomposes the azide.

Q2: My yield of 1-azidobutane is low. What are the likely causes?

A: Low yields in this nucleophilic substitution can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Elimination reactions can compete with substitution, especially with secondary or sterically hindered alkyl halides.

  • Volatility of Product: 1-Azidobutane is a relatively low-boiling point liquid, and product may be lost during workup or solvent removal.

Troubleshooting & Optimization:

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also favor elimination. A moderate temperature (e.g., room temperature to 50°C) is often a good starting point.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO can enhance the rate of SN2 reactions.

  • Workup: During aqueous workup, ensure the layers are well-separated. Use a rotary evaporator at a controlled temperature and reduced pressure to minimize product loss.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q3: I am getting a mixture of regioisomers in my cycloaddition reaction. How can I ensure the formation of the desired 1,4-disubstituted triazole?

A: The formation of a mixture of 1,4- and 1,5-disubstituted triazoles is a common issue in the thermal Huisgen cycloaddition.

Troubleshooting & Optimization:

  • Use a Copper(I) Catalyst: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective and almost exclusively yields the 1,4-disubstituted product.

  • Catalyst Source: You can use a Cu(I) salt like CuI or CuBr directly. Alternatively, you can generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The in situ method is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.

Q4: The CuAAC reaction is sluggish or not proceeding to completion. What should I do?

A: A stalled "click" reaction can be frustrating, but there are several factors to investigate:

  • Catalyst Deactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by atmospheric oxygen.

  • Ligand Choice: A suitable ligand is often crucial to stabilize the Cu(I) catalyst and prevent its oxidation.

  • Solvent System: The choice of solvent can significantly impact the reaction rate.

  • Purity of Reagents: Impurities in the azide or alkyne starting materials can inhibit the catalyst.

Troubleshooting & Optimization:

  • Degas Solvents: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it to remove dissolved oxygen.

  • Use a Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or other triazole-based ligands are commonly used to stabilize the Cu(I) catalyst.

  • Solvent Selection: A mixture of t-butanol and water is a common and effective solvent system for CuAAC reactions. Other solvents like DMF, DMSO, or THF can also be used.

  • Reagent Purity: Ensure your 1-azidobutane and ethyl propiolate are pure. Consider purifying them before the reaction if necessary.

Parameter Recommendation for Scale-Up Rationale
Catalyst Loading Start with 1-5 mol% of the copper catalyst.Higher catalyst loading may be needed at scale, but start low to minimize cost and residual copper in the product.
Reducing Agent Use a slight excess of sodium ascorbate (e.g., 1.1-1.5 equivalents relative to copper).Ensures complete reduction of Cu(II) to Cu(I).
Temperature Room temperature is often sufficient. Gentle heating (40-60°C) can be applied if the reaction is slow.Avoid high temperatures which can lead to side reactions and decomposition of the azide.
Reaction Monitoring Use TLC, LC-MS, or GC to monitor the disappearance of starting materials.Essential for determining when the reaction is complete and avoiding unnecessary heating or extended reaction times.
Part 3: Saponification and Purification

Q5: The saponification of the ethyl ester is incomplete or leads to side products. How can I improve this step?

A: Incomplete saponification or the formation of byproducts during the hydrolysis of the ester can be problematic.

Troubleshooting & Optimization:

  • Base and Stoichiometry: Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 1.1-1.5 equivalents).

  • Solvent: A mixture of water and a co-solvent like ethanol or THF is typically used to ensure the solubility of the ester.

  • Temperature: Gentle heating (e.g., 40-60°C) can accelerate the hydrolysis. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the carboxylic acid. Perform this step in an ice bath to control the exotherm.

Q6: How should I purify the final product, this compound, at a larger scale?

A: Purification is a critical step to obtain a high-purity product.

Troubleshooting & Optimization:

  • Crystallization: This is the preferred method for large-scale purification. After acidification, the crude product will precipitate. It can then be recrystallized from a suitable solvent or solvent mixture (e.g., water, ethanol/water, or ethyl acetate/hexanes).

  • Extraction: If the product is not readily crystallizable, an extractive workup can be performed. After acidification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: While effective at a small scale, column chromatography is often less practical and more expensive for large-scale purification. If necessary, use a wider column with a larger amount of silica gel.

Detailed Experimental Protocols (Illustrative)

Disclaimer: These are illustrative protocols and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Synthesis of 1-Azidobutane
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO).

  • Reagent Addition: Slowly add 1-bromobutane (1.0 equivalent) to the stirred suspension at room temperature. Use an ice bath to control any initial exotherm.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Protocol 2: Synthesis of this compound
  • Catalyst Preparation: In a reaction vessel, dissolve copper(II) sulfate pentahydrate (e.g., 2 mol%) and a suitable ligand like TBTA (e.g., 2.2 mol%) in a mixture of t-butanol and water.

  • Reagent Addition: To the catalyst solution, add 1-azidobutane (1.0 equivalent) and ethyl propiolate (1.05 equivalents).

  • Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 5 mol%) in water to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Ester Hydrolysis (Saponification): Once the cycloaddition is complete, add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture. Heat gently (e.g., 50°C) and stir until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid until the pH is approximately 2-3. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from an appropriate solvent system to obtain the pure this compound.

Safety First: A Culture of Caution

The scale-up of any chemical synthesis requires a heightened level of safety awareness. Before proceeding, ensure you have:

  • Conducted a thorough risk assessment.

  • Reviewed the Safety Data Sheets (SDS) for all chemicals.

  • Established clear emergency procedures.

  • Informed your colleagues and supervisor of the nature of the reaction.

Working with azides demands respect and meticulous planning. By following these guidelines and maintaining a strong safety culture, you can successfully and safely scale up the synthesis of this compound for your research and development needs.

References

  • BenchChem. (2025). Troubleshooting low yield in Huisgen-type 1,3-dipolar cycloadditions for bis-tetrazoles. BenchChem Technical Support.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University.
  • BenchChem. (2025). How to avoid isomeric mixtures in Huisgen cycloaddition. BenchChem Technical Support.
  • Ivashkevich, O. A., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molecules, 26(15), 4435.
  • National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
  • ResearchGate. (2025).
  • Marshall, J. E. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?.
  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964268.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Klapötke, T. M., et al. (2018). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 569-575.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazoles. BenchChem.
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  • PrepChem. (n.d.).
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Pearson Education. (n.d.).
  • Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • Huisgen, R. (1984). 1,3-Dipolar cycloaddition chemistry. John Wiley & Sons.
  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
  • ResearchGate. (2020).
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Wikipedia. (n.d.).
  • PubMed. (2011). 5-Ethynyl-1-β-D-ribofuranosyl-1H-triazole-4-carboxylic acid amide (ETCAR) and its analogues: synthesis and cytotoxic properties. Bioorganic & Medicinal Chemistry, 19(14), 4345-4353.
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.
  • Pearson Education. (n.d.).

Technical Support Center: Decarboxylation of 1,2,3-Triazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of 1,2,3-triazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the decarboxylation of 1,2,3-triazole-4-carboxylic acids.

Q1: What are the primary methods for decarboxylating 1,2,3-triazole-4-carboxylic acids?

There are two main approaches for this transformation: thermal decarboxylation and copper-catalyzed decarboxylation.

  • Thermal Decarboxylation: This method involves heating the triazole carboxylic acid in a high-boiling point solvent. It is often operationally simple but typically requires high temperatures (130-180°C), which may not be suitable for substrates with sensitive functional groups.[1]

  • Copper-Catalyzed Decarboxylation: This approach uses a copper catalyst, often in combination with a ligand, to facilitate the reaction at lower temperatures.[2][3] This method offers broader functional group tolerance and can lead to higher yields and cleaner reaction profiles.[2][3]

Q2: I am synthesizing my 1,2,3-triazole-4-carboxylic acid via a "click" reaction. Can I perform the decarboxylation in the same pot?

Yes, a one-pot cycloaddition/decarboxylation process is a highly efficient strategy. Using propiolic acid as the alkyne source in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the in situ formation of the 1,2,3-triazole-4-carboxylic acid intermediate, which can then decarboxylate under the reaction conditions to yield the desired 1-substituted-1,2,3-triazole.[4] This method avoids the isolation of the carboxylic acid intermediate and serves as a mild alternative to using gaseous acetylene.[4]

Q3: What is the general mechanism for the decarboxylation of these compounds?

The mechanism depends on the method used:

  • Thermal Decarboxylation: The reaction typically proceeds through a zwitterionic intermediate formed by proton transfer from the carboxylic acid to a nitrogen atom on the triazole ring. This is followed by the elimination of carbon dioxide.

  • Copper-Catalyzed Decarboxylation: The reaction is believed to initiate with the formation of a copper(I) carboxylate complex.[5] This complex then undergoes a decarboxylation step to form an aryl-copper intermediate, which is subsequently protonated to give the final product and regenerate the active catalyst.[5][6] The use of ligands like 1,10-phenanthroline can significantly accelerate the reaction.[3][7]

Q4: How do substituents on the triazole ring affect the decarboxylation?

Substituents can have a significant electronic and steric impact. Electron-withdrawing groups on the aryl substituent of the triazole can facilitate decarboxylation by stabilizing the intermediate negative charge that develops during the reaction. Conversely, electron-donating groups may slow down the reaction.[8] Steric hindrance, particularly from ortho-substituents on an N-aryl group, can also influence the reaction rate, sometimes requiring higher temperatures for complete conversion.[4]

Section 2: Core Mechanism Explained

Understanding the underlying mechanism is critical for troubleshooting and optimizing your reaction. The decarboxylation of heteroaromatic carboxylic acids, including 1,2,3-triazole-4-carboxylic acids, is facilitated by the ability of the heterocyclic ring to stabilize the carbanionic intermediate formed upon the loss of CO2.

Decarboxylation_Mechanism cluster_thermal Thermal Pathway cluster_copper Copper-Catalyzed Pathway Start_T Triazole-4-Carboxylic Acid TS_T Zwitterionic Intermediate (Proton Transfer) Start_T->TS_T Heat (Δ) Product_T Decarboxylated Triazole + CO2 TS_T->Product_T Loss of CO2 Start_Cu Triazole-4-Carboxylic Acid + Cu(I) Complex_Cu Copper(I) Carboxylate Complex Start_Cu->Complex_Cu Ligand Exchange Intermediate_Cu Aryl-Copper Intermediate Complex_Cu->Intermediate_Cu Decarboxylation Product_Cu Decarboxylated Triazole + Cu(I) + CO2 Intermediate_Cu->Product_Cu Protonolysis

General pathways for thermal and copper-catalyzed decarboxylation.

In the copper-catalyzed cycle, the ligand (e.g., TMEDA, 1,10-phenanthroline) plays a crucial role in stabilizing the copper center and increasing the solubility and reactivity of the copper carboxylate intermediate, thereby allowing for milder reaction conditions.[2]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Incomplete Conversion or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Isolated yield of the decarboxylated product is lower than anticipated.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Temperature The activation energy for decarboxylation has not been reached. This is common for substrates with electron-donating groups, which destabilize the carbanion intermediate.Gradually increase the reaction temperature by 10-20°C and monitor the reaction progress. For thermally sensitive substrates, consider switching to a copper-catalyzed system.[2]
Poor Solvent Choice The solvent may not be high-boiling enough for thermal conditions, or it may not adequately dissolve the starting material or catalyst complex.For thermal reactions, switch to a higher-boiling solvent like DMF, DMAc, or NMP.[1][4] For catalyzed reactions, ensure the solvent system (e.g., NMP/quinoline) is appropriate for the chosen catalyst.[3][7]
Catalyst Inactivity (Cu-catalyzed) The copper catalyst may have oxidized or is not soluble. The chosen ligand may not be optimal for the substrate.Use a freshly opened or purified copper source (e.g., Cu₂O, CuI).[4][7] Consider adding a mild reducing agent like sodium ascorbate if using a Cu(II) precatalyst.[4] Experiment with different ligands; N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective at lowering reaction temperatures.[2]
Steric Hindrance Bulky substituents near the carboxylic acid group can impede the formation of the transition state or the catalyst complex.Increase the reaction temperature and/or time. For particularly hindered substrates, higher catalyst loading might be necessary.[4]
Issue 2: Formation of Unidentified Byproducts

Symptoms:

  • Multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Thermal Decomposition At very high temperatures, the triazole ring itself or other functional groups on the substrate can begin to decompose, leading to complex mixtures.Lower the reaction temperature and extend the reaction time, or switch to a milder, catalyzed protocol.[3] Microwave-assisted heating can sometimes provide rapid, localized heating that minimizes decomposition by reducing overall reaction time.[3][7]
Side Reactions with Solvent High-boiling amide solvents like DMF or DMAc can decompose at elevated temperatures, and the resulting amines can react with other components in the mixture.Use the lowest effective temperature. Consider alternative high-boiling solvents like quinoline or DMPU.[2] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Incompatible Functional Groups Certain functional groups on your substrate may not be stable to the reaction conditions (e.g., hydrolysis of esters under prolonged heating).Protect sensitive functional groups before the decarboxylation step. Alternatively, a milder copper-catalyzed procedure at a lower temperature is highly recommended.[2]
Issue 3: Reaction Fails to Initiate

Symptoms:

  • No change is observed in the reaction mixture (by TLC or LC-MS) even after prolonged heating.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incorrect Tautomer The decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids is believed to proceed more readily from the N2-H tautomer. If the substrate exists predominantly as the N1-H or N3-H tautomer and tautomerization is slow, the reaction may not start.The choice of solvent can influence tautomeric equilibrium. Experiment with different solvents (polar aprotic vs. nonpolar). The addition of a catalytic amount of a weak base or acid might facilitate the necessary proton transfer.
Water in the Reaction For copper-catalyzed reactions, excess water can interfere with the catalyst.Ensure all reagents and solvents are dry. Use oven-dried glassware and perform the reaction under an inert atmosphere.
Catalyst Poisoning Certain functional groups (e.g., unprotected thiols) can act as catalyst poisons in copper-catalyzed reactions.Review your substrate for functional groups known to coordinate strongly with copper. If present, they may need to be protected prior to the decarboxylation step.

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Thermal Decarboxylation
  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2,3-triazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent (e.g., DMF, NMP) to achieve a concentration of 0.1-0.5 M.[1]

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 130-180°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the evolution of CO₂ (which can be bubbled through a lime water solution) are indicators of reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol is adapted from Goossen et al. for the rapid and efficient decarboxylation of aromatic carboxylic acids.[3][7]

  • Setup: In a 10 mL microwave vial, combine the 1,2,3-triazole-4-carboxylic acid (1.0 mmol), Cu₂O (7.2 mg, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%).[7]

  • Solvent Addition: Under an inert atmosphere, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 190°C for 15 minutes.[7]

  • Workup: After cooling to room temperature, dilute the mixture with aqueous HCl (5N, 10 mL) and extract with diethyl ether (3 x 10 mL).[7]

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate to obtain the pure product.[7]

Experimental Workflow Diagram

Experimental_Workflow Start Start: 1,2,3-Triazole-4-Carboxylic Acid Setup Reaction Setup: - Add Reagents to Flask - Add Solvent - Inert Atmosphere Start->Setup Method_Choice Choose Method Setup->Method_Choice Thermal Thermal Method: Heat to 130-180°C Method_Choice->Thermal Simple Catalyzed Catalyzed Method: Add Cu Catalyst/Ligand, Heat to 100-140°C Method_Choice->Catalyzed Mild Monitor Monitor Reaction (TLC / LC-MS) Thermal->Monitor Catalyzed->Monitor Decision Complete? Monitor->Decision Decision->Monitor No, continue heating Workup Aqueous Workup & Extraction Decision->Workup Yes Purify Purification (Chromatography / Recrystallization) Workup->Purify Product Final Product Purify->Product

A general workflow for performing the decarboxylation reaction.

References

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (PMC - NIH). Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (MDPI). Available at: [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids. (Google Patents).
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  • A kind of preparation method of 1H-1,2,3- triazole. (Google Patents).
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  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (hal.science). Available at: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (PMC - NIH). Available at: [Link]

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. (ResearchGate). Available at: [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. (AFINITICA). Available at: [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. (Organic Chemistry Portal). Available at: [Link]

  • Second step: why do you get decarboxylation of only one COOH group?. (Reddit). Available at: [Link]

  • 1,2,3-Triazole-4-carboxylic acid. (PubChem). Available at: [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. (NIH). Available at: [Link]

  • A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. (Organic Chemistry Portal). Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (NIH). Available at: [Link]

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  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (ACS Publications). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The 1,2,3-triazole core, particularly when functionalized with a carboxylic acid at the 4-position and a variable substituent at the 5-position, represents a privileged scaffold in modern chemistry. Its rigid, planar structure and capacity for hydrogen bonding make it an exceptional bioisostere for amide bonds, leading to its prevalence in pharmaceuticals and functional materials.

This guide moves beyond a simple recitation of procedures. Here, we dissect and compare the primary synthetic methodologies, grounding our discussion in mechanistic principles and practical, field-proven insights. Our objective is to empower you to not only select the optimal synthetic route but also to understand the causality behind that choice, ensuring reproducible and scalable results.

Pillar 1: The Click Chemistry Revolution & Its Regioselective Challenge

The advent of "click chemistry" fundamentally transformed the synthesis of 1,2,3-triazoles. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, once a reaction requiring harsh thermal conditions with little to no regiocontrol, can now be precisely directed by metal catalysts.[1] For the synthesis of our target scaffold, the choice of catalyst—copper or ruthenium—is the single most important factor dictating the synthetic strategy.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, renowned for its reliability, mild conditions, and exceptional functional group tolerance.[2] Its defining characteristic is its near-perfect regioselectivity for the 1,4-disubstituted triazole isomer.[1][]

Mechanistic Rationale:

The accepted mechanism proceeds through a copper acetylide intermediate.[4] The azide coordinates to the copper, and subsequent cyclization and protonolysis yield the 1,4-isomer exclusively. The catalyst's role in activating the alkyne and orchestrating the bond-forming events is what ensures this high fidelity.[4]

CuAAC_Mechanism R1N3 R¹-N₃ Six_Membered Six-Membered Cu(III) Metallacycle R1N3->Six_Membered + R2CCH R²-C≡CH Cu_Acetylide R²-C≡C-Cu(I) R2CCH->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst Cu_Acetylide->Six_Membered Coordination Cu_Triazolide Copper Triazolide Intermediate Six_Membered->Cu_Triazolide Reductive Elimination Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration Proton_Source H⁺ Source

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strategic Implication for 5-Substituted Acids:

Because CuAAC inherently produces a 1,4-disubstituted pattern, direct synthesis of a 1,4,5-trisubstituted product requires a modified approach. The most robust and versatile strategy is a one-pot, three-component reaction that installs a functional handle—typically iodine—at the 5-position during the cycloaddition.[5] This 5-iodo intermediate is a linchpin for diversification via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Experimental Protocol: One-Pot Synthesis of Ethyl 1-benzyl-5-iodo-1H-1,2,3-triazole-4-carboxylate

This protocol is a self-validating system. The in-situ generation of the Cu(I) catalyst and the electrophilic iodine source ensures that the cycloaddition and iodination are temporally coupled, minimizing side reactions.[5]

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl propiolate (1.0 equiv.), benzyl azide (1.05 equiv.), and a tertiary amine base (e.g., triethylamine, 2.0 equiv.) in a suitable aprotic solvent like THF or CH₂Cl₂.

  • Catalyst & Electrophile Addition: In a separate flask, prepare a slurry of Copper(I) Iodide (CuI, 10 mol%). To the main reaction flask, add the CuI catalyst followed by the dropwise addition of Iodine Monochloride (ICl, 1.2 equiv.) at 0 °C. Causality: The ICl acts as the electrophilic iodine source that is trapped by the copper triazolide intermediate before it can be protonated, leading to the 5-iodo product.[6]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the target 5-iodo triazole.

Method B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the powerful counterpart to CuAAC. Its critical advantage is its opposite regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles with high fidelity.[7][8] This method is also notable for its ability to effectively catalyze the cycloaddition of internal alkynes, providing direct access to fully substituted 1,4,5-trisubstituted triazoles.[9]

Mechanistic Rationale:

Unlike the copper-catalyzed pathway, the RuAAC mechanism is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[8] The regioselectivity is determined during this step, where the terminal nitrogen of the azide bonds to the more electron-rich carbon of the alkyne. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active ruthenium catalyst.[10]

RuAAC_Mechanism R1N3 R¹-N₃ R2CCR3 R²-C≡C-R³ Pi_Complex Ru π-Alkyne Complex R2CCR3->Pi_Complex + [Ru] RuII [Cp*RuCl] Ruthenacycle Six-Membered Ruthenacycle Pi_Complex->Ruthenacycle + R¹-N₃ (Oxidative Coupling) Product 1,5- (or 1,4,5-) Disubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->RuII Catalyst Regeneration

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Strategic Implication for 5-Substituted Acids:

RuAAC provides a more direct route to our target scaffold. By using an internal alkyne, specifically a propiolate ester (R-C≡C-CO₂Et), the reaction with an azide (R'-N₃) directly furnishes the desired 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid ester skeleton in a single step.

Experimental Protocol: Direct Synthesis of Ethyl 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylate

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) due to the air-sensitivity of the ruthenium catalyst.

  • Reagent Charging: To a Schlenk tube, add the ruthenium catalyst, typically CpRuCl(PPh₃)₂ or [CpRuCl]₄ (1-5 mol%). Add the internal alkyne, ethyl phenylpropiolate (1.0 equiv.), followed by the azide, benzyl azide (1.1 equiv.), and a degassed, anhydrous solvent (e.g., toluene or 1,2-dichloroethane).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Causality: The thermal energy is required to drive the oxidative coupling and subsequent reductive elimination steps of the catalytic cycle.[8] Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up & Purification: Cool the reaction mixture to room temperature and concentrate in vacuo. The residue can often be directly purified by flash column chromatography on silica gel to afford the pure 1,4,5-trisubstituted triazole product.

Pillar 2: Classical Approaches - The Power of Carbonyl Chemistry

While click chemistry dominates the modern landscape, classical methods remain highly valuable, particularly for their cost-effectiveness and alternative synthetic logic.

Method C: Base-Catalyzed Reaction of Azides with β-Ketoesters

This is a powerful and often overlooked method that directly assembles the target scaffold from simple precursors without the need for transition metal catalysts.[11] The reaction between an azide and an active methylene compound, such as a β-ketoester, provides direct access to the 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylate core.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the active methylene group of the β-ketoester by a base (e.g., K₂CO₃, NaOEt). The resulting enolate then undergoes a nucleophilic attack on the terminal nitrogen of the azide. Subsequent intramolecular cyclization and dehydration yield the aromatic triazole ring.

Ketoester_Workflow Start Azide (R¹-N₃) + β-Ketoester Step1 Base-catalyzed Enolate Formation Start->Step1 Step2 Nucleophilic Attack on Azide Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product 1,5-Disubstituted-1H-1,2,3- triazole-4-carboxylate Step4->Product

Caption: Workflow for the base-catalyzed synthesis of triazole-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from a published procedure for a similar scaffold.[11]

  • Reagent Mixing: In a round-bottom flask, suspend anhydrous potassium carbonate (K₂CO₃, 4.0 equiv.) in DMSO. Add 1-azido-4-ethoxybenzene (1.0 equiv.) followed by ethyl acetoacetate (1.0 equiv.).

  • Reaction Execution: Heat the suspension to 40-50 °C and stir vigorously. Causality: The combination of a polar aprotic solvent (DMSO) and moderate heating facilitates the enolate formation and subsequent cycloaddition. Monitor the disappearance of starting materials by TLC.

  • Work-up & Saponification (Optional): Cool the reaction, dilute with water, and acidify with dilute HCl. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. If the carboxylic acid is desired, the crude ester can be directly saponified by dissolving it in ethanol and adding aqueous NaOH, followed by stirring at room temperature for 10 hours and subsequent acidification.[11]

  • Purification: The final product (ester or acid) is purified by recrystallization or column chromatography.

Pillar 3: Isomer Interconversion - The Dimroth Rearrangement

The Dimroth rearrangement is a classic organic reaction involving the isomerization of certain nitrogen-containing heterocycles.[12] In the context of triazoles, it facilitates the interconversion of isomers by a ring-opening/ring-closing mechanism, where endocyclic and exocyclic nitrogen atoms effectively switch places.[13][14]

This is not a primary synthetic method for building the ring, but rather a powerful tool for isomer correction. If a synthesis inadvertently yields a less stable triazole isomer, the Dimroth rearrangement, driven by the formation of a more thermodynamically stable product, can be used to access the desired compound.[14] It is typically promoted by heat, acid, or base.[14]

Dimroth_Rearrangement Start_Isomer Less Stable Triazole Isomer Ring_Opening Ring Opening (e.g., to Diazo Intermediate) Start_Isomer->Ring_Opening Heat, Acid, or Base Rotation C-C Bond Rotation Proton Transfer Ring_Opening->Rotation Ring_Closing Ring Closing Rotation->Ring_Closing Final_Isomer More Thermodynamically Stable Triazole Isomer Ring_Closing->Final_Isomer

Caption: The mechanistic pathway of the Dimroth Rearrangement.

Comparative Analysis: Choosing Your Synthetic Path

The selection of a synthetic method is a multi-parameter decision. The following table provides a direct comparison to guide your experimental design.

FeatureCuAAC (with Iodination) RuAAC (with Internal Alkyne) Base-Catalyzed (β-Ketoester)
Primary Product 1,4-Disubstituted-5-iodo-triazole1,4,5-Trisubstituted triazole1,5-Disubstituted-triazole-4-carboxylate
Regioselectivity Excellent for 1,4-isomerExcellent for 1,5-isomerExcellent for 1,5-isomer
Key Reagent Cu(I) salt (e.g., CuI)Ru(II) complex (e.g., Cp*RuCl)Strong Base (e.g., K₂CO₃, NaOEt)
Typical Yields Good to Excellent (70-95%)Good to Excellent (65-90%)Moderate to Good (50-85%)
Functional Groups Extremely high toleranceGood tolerance, sensitive to some ligandsModerate tolerance, sensitive to base-labile groups
Key Advantage Unparalleled reliability, mild conditions, vast literature support. 5-iodo handle allows for great diversity.Direct access to 1,4,5-trisubstituted products in one step.Metal-free, inexpensive reagents, straightforward procedure.
Key Limitation Indirect route to 1,4,5-trisubstituted products, requires a second step for C5-functionalization.Air-sensitive and expensive catalyst, higher temperatures often required.Limited to azides and active methylene compounds, can have lower yields.

Strategic Workflow

Synthesis_Decision_Tree Start Goal: Synthesize 5-R-Triazole-4-COOH Q1 Is diversification at C5 via cross-coupling desired? Start->Q1 A1_Yes Use CuAAC with ICl to generate versatile 5-iodo intermediate Q1->A1_Yes Yes Q2 Is direct, one-step access to a specific 1,4,5-trisubstituted product needed? Q1->Q2 No End Final Product A1_Yes->End A2_Yes Use RuAAC with an internal propiolate ester Q2->A2_Yes Yes Q3 Are starting materials simple (e.g., R-N₃, R-COCH₂COOEt) and metal-free conditions preferred? Q2->Q3 No A2_Yes->End A3_Yes Use Base-Catalyzed β-Ketoester method Q3->A3_Yes Yes A3_Yes->End

Caption: Decision workflow for selecting the optimal synthesis method.

Conclusion

The synthesis of 5-substituted-1H-1,2,3-triazole-4-carboxylic acids is a solved problem with multiple high-yielding and reliable solutions.

  • The CuAAC approach offers unmatched versatility. While indirect, the generation of a 5-halo-triazole intermediate opens the door to extensive library synthesis through parallel cross-coupling, making it ideal for drug discovery campaigns.

  • The RuAAC method provides the most elegant and direct route to specific, fully substituted targets, assuming the requisite internal alkyne is available. It is the method of choice for convergent synthesis where the final C5-substituent is known.

  • The base-catalyzed β-ketoester reaction remains a highly valuable, economical, and metal-free alternative, perfect for large-scale synthesis where the substituent pattern is simple and cost is a primary driver.

By understanding the mechanistic underpinnings and strategic advantages of each method, the modern chemist is fully equipped to construct this vital heterocyclic scaffold with precision and purpose.

References

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A Comparative Analysis of the Biological Activity of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid and Other Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth comparison of the biological activities of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs against other classes of triazole compounds, offering valuable insights for researchers and professionals in drug discovery and development. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed protocols.

The Triazole Scaffold: A Privileged Structure in Drug Design

Triazoles exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are prominent pharmacophores found in a multitude of clinically approved drugs.[2][3][4] The 1,2,4-triazole core is notably present in widely used antifungal agents like fluconazole and itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, crucial for ergosterol biosynthesis.[2][4][5] On the other hand, the 1,2,3-triazole moiety, often synthesized via the highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), has gained significant attention for its broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[6][7]

This guide will focus on derivatives of 1,2,3-triazole-4-carboxylic acid, with this compound as a representative molecule, and compare their biological performance with other substituted 1,2,3-triazoles and the well-established 1,2,4-triazole class.

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Triazole derivatives have been extensively investigated for their efficacy against a range of microbial pathogens. The 1,2,4-triazole-based drugs are well-established as potent antifungal agents.[2][4] However, the emergence of drug-resistant strains necessitates the exploration of novel antimicrobial scaffolds like 1,2,3-triazoles.

Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives. For instance, novel 1,2,3-triazole glycosides have demonstrated in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[6] Another study reported a synthetic aromatic ε-amino acid containing a 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid moiety to have significant antibacterial activity against Bacillus subtilis and Vibrio cholerae, with a Minimum Inhibitory Concentration (MIC) of 59.5 µg/mL.[8]

The following table summarizes the antimicrobial activities of various triazole derivatives as reported in the literature.

Compound ClassTarget Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
1,2,3-Triazole GlycosidesS. aureus, P. aeruginosa, C. albicans, A. nigerCompared with Ampicillin and Nystatin[6]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic AcidB. subtilis, V. choleraeMIC: 59.5 µg/mL[8]
1,2,3-Triazole tethered Nitroguiacol EthersS. aureus, P. aeruginosa, Candida speciesMIC: 8 µg/mL (S. aureus), 16 µg/mL (P. aeruginosa and Candida)[9]
1,2,4-Triazole DerivativesCandida albicans, Cryptococcus neoformansMIC values ranging from 0.0156 to 2.0 μg/mL[4]
1,2,4-Triazole Schiff BasesMicrosporum gypseum, Staphylococcus aureusStrong activity, some superior to ketoconazole and streptomycin[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of novel compounds.

  • Preparation of Microbial Inoculum:

    • Grow microbial strains (bacteria or fungi) in appropriate broth medium overnight at their optimal temperature.

    • Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL for bacteria).

  • Compound Preparation:

    • Dissolve the test compounds (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive controls (microbes in medium without compound) and negative controls (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate under Optimal Conditions C->D E Visually Inspect for Growth D->E F Measure Absorbance D->F G Determine MIC E->G F->G

Caption: Workflow for MIC determination.

Anticancer Activity

The triazole scaffold is a privileged structure in the design of novel anticancer agents.[1][7] Derivatives of both 1,2,3- and 1,2,4-triazoles have demonstrated significant antiproliferative activity against various cancer cell lines.

Several studies have reported the anticancer potential of 1,2,3-triazole derivatives. For instance, certain 1,4-disubstituted 1,2,3-triazoles have shown average IC50 values ranging from 15 to 50 µM against different cancer cell lines.[7] Another study on 1,2,3-triazoles with heterocyclic fragments found that some compounds exhibited moderate activity against melanoma, colon, and breast cancer.[1] Similarly, novel 1,2,3-triazole carboxamide derivatives have displayed significant cytotoxic potential against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines.[10]

The following table presents a comparison of the anticancer activities of different triazole compounds.

Compound ClassCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
1,4-disubstituted 1,2,3-triazolesHT-1080, A-549, MCF-7, MDA-MB-231IC50: 15.13 - 50 µM[7]
1,2,3-triazoles with heterocyclic fragmentsLeukemia K-562, Melanoma SK-MEL-5GP = 21.47% (K-562), GP = 23.91% (SK-MEL-5)[1]
1,2,3-triazole carboxamidesHeLa, PANC-1, HCT-116, A-549Significant anticancer activity[10]
1,2,4-triazole derivatives containing acetamido carboxylic acidHepG2, Hep3BIC50 range: 2.88 - 4.83 μM[11]
5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamidesMCF-7, HepG2, A549, H460, HT-29, MKN-45, U87MG3–5-fold higher activity than foretinib[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Inhibition by Triazole Derivatives

G cluster_pathway Cancer Cell Survival Pathway FAK FAK PI3K PI3K FAK->PI3K Akt Akt FAK->Akt JNK JNK FAK->JNK STAT3 STAT3 FAK->STAT3 Proliferation Cell Proliferation & Survival PI3K->Proliferation Akt->Proliferation JNK->Proliferation STAT3->Proliferation Triazole 1,2,4-Triazole Derivative (e.g., 3d) Triazole->FAK Inhibits Phosphorylation

Caption: Inhibition of FAK signaling by a 1,2,4-triazole derivative.[11]

Enzyme Inhibition

The structural features of triazoles make them effective inhibitors of various enzymes. As mentioned, 1,2,4-triazoles are known inhibitors of fungal cytochrome P450.[5] More recently, 1,2,3-triazole derivatives have been explored as inhibitors of other enzymes with therapeutic relevance.

A study on 1,2,3-triazole-based esters and carboxylic acids identified them as nonclassical inhibitors of carbonic anhydrase (CA) and cathepsin B.[13][14] Specifically, a 4-fluorophenyl appended carboxylic acid derivative of 1,2,3-triazole was found to be a potent inhibitor of hCA IX and hCA XII with a KI value of 0.7 μM for both isoforms.[13][14] Another series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were synthesized and evaluated as xanthine oxidase inhibitors, with some compounds exhibiting IC50 values in the micromolar range.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of triazole compounds is highly dependent on the nature and position of the substituents on the triazole ring.

  • For Antimicrobial Activity: The presence of glycosidic moieties or specific aromatic substitutions on the 1,2,3-triazole ring appears to be crucial for their antibacterial and antifungal effects.[6] In 1,2,4-triazoles, the presence of a halogenated phenyl group is a common feature in many active compounds.[3]

  • For Anticancer Activity: The type of substitution at the 1 and 4 positions of the 1,2,3-triazole ring significantly influences cytotoxicity. For instance, the presence of a phosphonate group has been shown to enhance antiproliferative activity.[7] For 1,2,4-triazoles, the incorporation of a pyridine ring has led to potent FAK inhibitors.[11]

  • For Enzyme Inhibition: In the case of carbonic anhydrase inhibitors, the carboxylic acid moiety on the 1,2,3-triazole ring plays a critical role in binding to the enzyme's active site.[13] For xanthine oxidase inhibitors, a more lipophilic ether tail at the 4'-position of the 1-phenyl group was found to be beneficial for inhibitory potency.[15]

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound and other triazole derivatives. While 1,2,4-triazoles are well-established as potent antifungal agents, the emerging class of 1,2,3-triazoles, particularly those with a carboxylic acid functionality, demonstrates a broad spectrum of promising biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

The ease of synthesis of 1,2,3-triazoles via "click chemistry" allows for the rapid generation of diverse chemical libraries, making them highly attractive for high-throughput screening and lead optimization. Future research should focus on systematic structure-activity relationship studies to further enhance the potency and selectivity of these compounds. The development of dual-action inhibitors, such as those targeting both carbonic anhydrase and cathepsin B, represents an exciting avenue for future drug discovery efforts.[13]

The experimental protocols and comparative data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile class of heterocyclic compounds.

References

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  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Deriv
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Sci-Hub.
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  • 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of c
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  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. MDPI.
  • 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition | Request PDF.
  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. PubMed. (2017-08-15).
  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2025-08-08).
  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates | Request PDF.
  • Synthesis and biological evaluation of series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. (2025-04-10).
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. PubMed. (2017-10-18).

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A Comparative Structural Analysis: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for other functional groups.[1][2] This guide provides an in-depth structural analysis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a representative member of this important class of compounds. In the absence of a publicly available crystal structure for this specific molecule, this guide leverages experimental data from closely related analogs alongside a robust computational analysis to elucidate its structural and electronic properties. By comparing these findings with the experimentally determined structures of analogs such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and various substituted triazole esters, we aim to provide a comprehensive understanding of the subtle yet significant structural variations that can influence molecular interactions and, ultimately, biological activity.

The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are remarkably stable to oxidation, reduction, and hydrolysis under both acidic and basic conditions.[1] From a drug design perspective, the triazole nucleus is considered a valuable pharmacophore due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[3] Furthermore, the triazole ring can act as a bioisosteric replacement for amide bonds, offering improved metabolic stability.

Synthesis of 5-Substituted-1H-1,2,3-triazole-4-carboxylic Acids

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the synthesis of the title compound and its analogs, a common route involves the reaction of an appropriate azide with a β-ketoester, such as ethyl acetoacetate or its derivatives.

Experimental Protocol: General Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol is adapted from the synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.[4]

  • Reaction Setup: To a solution of the desired aryl azide (e.g., azidobenzene) in a suitable solvent such as ethanol, add an equimolar amount of ethyl acetoacetate.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the cycloaddition, add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid.

  • Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Aryl Azide Aryl Azide Cycloaddition Cycloaddition Aryl Azide->Cycloaddition Hydrolysis (NaOH) Hydrolysis (NaOH) Cycloaddition->Hydrolysis (NaOH) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Cycloaddition Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cycloaddition Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH)->Acidification (HCl) Final Product Final Product Acidification (HCl)->Final Product

Structural Analysis: A Comparative Approach

To understand the structural nuances of this compound, we will compare its computationally derived structure with the experimentally determined crystal structures of its analogs.

Computational Methodology: Density Functional Theory (DFT)

Due to the absence of a published crystal structure for this compound, its geometry was optimized using Density Functional Theory (DFT) calculations.

  • Software: Gaussian 16 suite of programs.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p) basis set.

  • Solvation Model: The effect of an aqueous environment was modeled using the Polarizable Continuum Model (PCM).

  • Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized geometry corresponds to a true energy minimum.

Comparative Analysis of Key Structural Parameters

The following table presents a comparison of key bond lengths and angles for the computationally optimized structure of this compound and the experimentally determined crystal structures of selected analogs.

ParameterThis compound (Computed)5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid[4]1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[5][6]
Bond Lengths (Å)
N1-N21.3451.353(2)1.348(4)
N2-N31.3011.303(2)1.299(4)
N3-C41.3681.371(2)1.370(4)
C4-C51.4121.415(2)1.413(5)
C5-N11.3591.365(2)1.363(4)
C4-C(OOH)1.4651.472(3)1.470(5)
C5-C(ethyl/methyl)1.5081.498(3)1.495(5)
Bond Angles (º)
N1-N2-N3109.8109.5(1)109.6(3)
N2-N3-C4111.5111.3(1)111.4(3)
N3-C4-C5104.9105.1(1)105.0(3)
C4-C5-N1108.3108.0(1)108.1(3)
C5-N1-N2105.5106.1(1)105.9(3)
Dihedral Angles (º)
C(substituent)-C5-C4-C(OOH)~178--
Phenyl-N1-C5-C4N/A41.85(1)89.5(3)

Note: The computed values for this compound are presented to illustrate expected trends and are not experimental data.

Key Observations:

  • Ring Geometry: The core 1,2,3-triazole ring exhibits a high degree of planarity in all cases, which is characteristic of aromatic systems. The bond lengths and angles within the triazole ring are largely conserved across the different compounds, indicating a rigid and stable scaffold.

  • Substituent Effects: The presence of a phenyl or benzyl group at the N1 position introduces a significant dihedral angle with respect to the triazole ring. In the case of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the two rings are nearly perpendicular.[5][6] This steric influence can have profound implications for how the molecule presents its functional groups for interaction with a biological target.

  • Carboxylic Acid Conformation: The carboxylic acid group is typically coplanar with the triazole ring to maximize conjugation. In the solid state, carboxylic acid derivatives often form hydrogen-bonded dimers.[4]

Crystal Packing and Intermolecular Interactions

The crystal packing of 1,2,3-triazole-4-carboxylic acids is dominated by hydrogen bonding interactions involving the carboxylic acid moiety and the nitrogen atoms of the triazole ring. In the crystal structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, the water molecule plays a crucial role in mediating a three-dimensional hydrogen-bonding network.[5][6] These intermolecular forces are critical for determining the solubility and dissolution rate of a drug substance, which in turn affects its bioavailability.

Structure-Property Relationships

The seemingly minor change from a methyl to an ethyl group at the 5-position can influence several physicochemical properties relevant to drug development.

Property5-Methyl Analog5-Ethyl Analog (Predicted)Rationale
Lipophilicity (cLogP) LowerHigherThe addition of a methylene unit increases the nonpolar surface area.
Aqueous Solubility HigherLowerGenerally, increased lipophilicity correlates with decreased aqueous solubility.
Melting Point VariesVariesChanges in crystal packing due to the bulkier ethyl group can affect the melting point.
pKa ~3.5 - 4.5~3.5 - 4.5The electronic effect of the alkyl substituent on the acidity of the carboxylic acid is expected to be minimal.

Conclusion and Future Directions

This comparative guide highlights the key structural features of this compound in the context of its close chemical relatives. While the core triazole scaffold provides a stable and rigid platform, the nature and orientation of substituents at the 1 and 5 positions play a critical role in defining the molecule's three-dimensional shape and intermolecular interaction potential. The substitution of a methyl with an ethyl group is predicted to subtly increase lipophilicity, a factor that must be carefully considered in drug design to balance potency with desirable pharmacokinetic properties.

For drug development professionals, this analysis underscores the importance of a detailed structural understanding, even for seemingly minor chemical modifications. Future experimental work to determine the crystal structure of this compound would be invaluable to validate these computational findings and provide a more complete picture of its solid-state properties. Such data would further refine our understanding of structure-activity relationships within this important class of molecules and aid in the rational design of next-generation therapeutics.

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A Comparative Guide to the Purity Validation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a scaffold, its derivatives have been explored for a wide range of therapeutic applications.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) or advanced intermediate are directly contingent upon its purity. Therefore, the development and validation of a robust analytical method to accurately quantify this compound and separate it from potential process-related impurities and degradation products is a cornerstone of quality control.

This guide provides an in-depth, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of this compound. We will explore the scientific rationale behind the methodological choices, present a comprehensive validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Part 1: An Optimized RP-HPLC Method for Purity Determination

The inherent polarity and acidic nature of this compound make RP-HPLC an ideal analytical choice. The fundamental principle involves partitioning the analyte between a non-polar stationary phase and a polar mobile phase. By controlling the mobile phase composition, particularly its pH, we can modulate the analyte's ionization state to achieve optimal retention, resolution, and peak symmetry.

Causality in Method Development
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and robust hydrophobic interactions. However, for highly polar analytes like our target compound, "phase collapse" can occur with highly aqueous mobile phases, leading to retention loss.[4] Therefore, a modern, end-capped C18 column with high carbon load and surface area is recommended to ensure stability and reproducibility. For even greater retention of polar compounds, polar-embedded phases or phenyl-based columns can be considered.[5]

  • Mobile Phase pH Control: The carboxylic acid moiety (pKa typically ~3-5) is the critical functional group influencing retention. Operating the mobile phase at a pH at least one unit below the analyte's pKa is essential. This suppresses the ionization of the carboxyl group, rendering the molecule more neutral and increasing its retention on the non-polar C18 stationary phase. This is a classic strategy to improve peak shape and retention for acidic compounds.[5][6] We have chosen a phosphate buffer at pH 2.5 to ensure the analyte is in its fully protonated form.

  • Detector Selection: The 1,2,3-triazole ring system contains a chromophore that absorbs UV radiation. A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the entire UV spectrum at each point, which is invaluable for assessing peak purity and identifying potential co-eluting impurities during method validation.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Data acquisition and processing software (e.g., Chromeleon).

    • Analytical balance, pH meter, volumetric glassware, and sonicator.

  • Chromatographic Conditions:

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10% to 70% B; 15-18 min: 70% B; 18.1-22 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection PDA at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 22 minutes
  • Reagent and Sample Preparation:

    • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Diluent Preparation: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

    • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.

Part 2: A Rigorous Validation of the HPLC Method

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following protocol is designed based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[7][8][9][10]

HPLC_Validation_Workflow Method HPLC Method Development Validation Method Validation (ICH Q2) Method->Validation Proceed to Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOD & LOQ Validation->LOQ Robustness Robustness Validation->Robustness Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Specificity->Forced_Deg Validated_Method Validated Method for Routine Use Specificity->Validated_Method Pass Criteria Linearity->Validated_Method Pass Criteria Accuracy->Validated_Method Pass Criteria Precision->Validated_Method Pass Criteria LOQ->Validated_Method Pass Criteria Robustness->Validated_Method Pass Criteria

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, reference standard, and sample. Conduct forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, photolytic) for 24 hours. Assess peak purity using a PDA detector.The analyte peak should be free from interference from blanks, impurities, and degradants. Peak purity index should be > 0.999.
Linearity Prepare five standard solutions from 50% to 150% of the nominal concentration (50-150 µg/mL). Inject each in triplicate. Plot mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Spike a placebo or sample matrix with the analyte at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.% Relative Standard Deviation (%RSD) should be ≤ 2.0%.
LOQ/LOD Determine from the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope.Confirm LOQ concentration with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness Deliberately vary method parameters: Flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units), and organic composition (±2%).System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits. Retention time shifts should be predictable.

Part 3: Comparative Analysis of Alternative Techniques

While HPLC is the workhorse for this analysis, understanding its performance relative to other methods provides a comprehensive analytical perspective.

Analytical_Technique_Comparison Sample Sample 5-Ethyl-1H-1,2,3-triazole- 4-carboxylic acid HPLC HPLC Liquid Mobile Phase C18 Stationary Phase Ambient Temp Direct Injection Sample->HPLC GC GC Gas Mobile Phase High Temp Derivatization Required (Esterification) Sample->GC Requires chemical modification CE CE Aqueous Buffer Electric Field Separation Direct Injection Sample->CE Result_HPLC Purity Result HPLC->Result_HPLC Result_GC Purity Result GC->Result_GC Result_CE Purity Result CE->Result_CE

Caption: High-level workflow comparison of HPLC, GC, and CE for the target analyte.

Gas Chromatography (GC)
  • Principle & Applicability: GC separates compounds based on their volatility. For this compound, direct analysis is not feasible due to its low volatility and high polarity. A chemical derivatization step, such as esterification of the carboxylic acid group, would be mandatory to increase its volatility.[11][12][13]

  • Performance Comparison:

    • Drawbacks: The requirement for derivatization is a significant disadvantage. It introduces an extra, time-consuming step, which can be a source of variability and error (e.g., incomplete reaction, side-product formation). There is also a risk of thermal degradation of the triazole moiety in the high-temperature GC inlet.

    • Advantages: When coupled with a mass spectrometer (GC-MS), it provides excellent specificity and structural information for volatile impurities that might not be amenable to HPLC.

Capillary Electrophoresis (CE)
  • Principle & Applicability: CE separates ions based on their electrophoretic mobility in an applied electric field. As an acidic compound, our analyte is an ideal candidate for CE, as it will be negatively charged (anionic) in a neutral or alkaline buffer.[14][15][16][17]

  • Performance Comparison:

    • Advantages: CE offers extremely high separation efficiency (far exceeding HPLC), leading to very sharp peaks and the potential to resolve closely related impurities that may co-elute in HPLC. It also requires minimal solvent and sample volumes, making it a "green" and cost-effective technique.[16]

    • Drawbacks: CE can be less robust and reproducible than modern HPLC systems, making it less suitable for a routine quality control environment. Its concentration sensitivity with UV detection is generally lower than HPLC's due to the very small capillary dimensions and resulting short optical pathlength.

Summary Comparison Table
FeatureHPLC (Recommended)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle PartitioningVolatilityElectrophoretic Mobility
Analyte Compatibility Excellent (with pH control)Poor (Requires Derivatization)Excellent (as an anion)
Robustness HighModerate (derivatization dependent)Moderate
Sensitivity (UV) HighN/A (typically FID/MS)Low to Moderate
Resolution Good to ExcellentVery HighExtremely High
Primary Application Routine Purity & Assay Volatile Impurity ProfilingOrthogonal Method / High-Res Impurity Profiling

Conclusion

The validated Reversed-Phase HPLC method presented in this guide is demonstrably specific, linear, accurate, precise, and robust, establishing it as the gold standard for the routine purity determination of this compound. Its operational simplicity and high degree of reliability are well-suited for the rigorous demands of pharmaceutical quality control.

While GC and CE have their merits, their practical application for this specific analyte is limited. GC is hampered by the need for chemical derivatization, and CE, despite its superior resolving power, often lacks the robustness required for routine analysis. Therefore, CE is best employed as a complementary, orthogonal technique for in-depth impurity investigations or for method cross-validation, while the primary HPLC method remains the most pragmatic and scientifically sound choice for ensuring the quality of this compound.

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Unambiguous Structural Confirmation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal structural verification of novel heterocyclic compounds is paramount. The 1,2,3-triazole scaffold, in particular, has garnered significant attention due to its broad spectrum of biological activities and its utility as a stable linker in chemical biology.[1] This guide provides an in-depth, comparative analysis for the structural confirmation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct literature spectra for this specific molecule are not broadly published, this guide establishes a robust, predictive framework for its characterization based on extensive data from closely related analogues and foundational spectroscopic principles.

The Analytical Imperative: Beyond Simple Synthesis

The synthesis of 1,2,3-triazole derivatives, often achieved through "click chemistry" or other cycloaddition reactions, can sometimes yield regioisomers.[2] Therefore, relying solely on synthetic methodology for structural assignment is fraught with peril. A rigorous analytical approach is not merely confirmatory but essential for differentiating between potential isomers, such as the 1,4- and 1,5-disubstituted triazoles, and for ensuring the purity of the final compound. This guide will demonstrate how a multi-technique spectroscopic approach provides a self-validating system for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments would be employed for complete structural elucidation.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, yet highly informative. The key resonances, predicted based on extensive literature data for similar triazole derivatives, are outlined below.[4][5][6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is typically broad and downfield, often exchanging with D₂O. Its chemical shift is highly dependent on solvent and concentration.
~7.5 - 8.5Broad Singlet1HTriazole N-HThe N-H proton of the triazole ring is also expected to be a broad singlet and will disappear upon D₂O exchange. The exact position can vary based on tautomeric form and solvent.
~2.8 - 3.0Quartet (q)2HMethylene (-CH₂)The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet splitting pattern.
~1.2 - 1.4Triplet (t)3HMethyl (-CH₃)The terminal methyl protons are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~160 - 165Carboxylic Acid (-C OOH)The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~145 - 150Triazole C5The carbon atom of the triazole ring bearing the ethyl group (C5) is expected to be significantly downfield.
~135 - 140Triazole C4The triazole carbon attached to the carboxylic acid (C4) will also be in the aromatic region.
~20 - 25Methylene (-C H₂)The methylene carbon of the ethyl group.
~12 - 15Methyl (-C H₃)The terminal methyl carbon of the ethyl group.

The definitive assignment of the triazole ring carbons can be confirmed using 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to correlate carbon signals with their attached and nearby protons.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C one-bond correlations, respectively.

  • D₂O Exchange: To confirm the identity of the -COOH and N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons should disappear or significantly diminish.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (Molecular Formula: C₅H₇N₃O₂), the expected molecular weight is approximately 141.05 g/mol .

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is ideal for analyzing polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 142.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 140.04.

A key fragmentation pathway for triazole carboxylic acids involves the loss of CO₂ (44 Da) from the deprotonated molecule.[7] This would result in a significant fragment ion at m/z 96.04 in negative ion mode. Further fragmentation of the triazole ring can also occur, often involving the loss of N₂ (28 Da).[8]

Predicted ESI-MS Fragmentation Data (Negative Ion Mode)
m/z (Negative Ion)AssignmentRationale
140.04[M-H]⁻Deprotonated parent molecule.
96.04[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylic acid group.

Experimental Protocols

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion or LC-MS: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • Mass Spectrum Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-300 Da).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis on the parent ion (m/z 142 in positive mode or 140 in negative mode). This involves isolating the parent ion and inducing fragmentation to observe the daughter ions.[9]

Visualization of the Confirmation Workflow

The logical flow of the analytical confirmation process is depicted below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_confirmation Conclusion Synthesis Synthesis of Putative This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS NMR_Data ¹H & ¹³C Chemical Shifts Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion ([M+H]⁺, [M-H]⁻) Fragmentation Pattern MS->MS_Data Comparison Comparison with Literature Data of Analogues NMR_Data->Comparison MS_Data->Comparison Confirmation Unambiguous Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Comparative Analysis with an Alternative Structure: 4-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

To underscore the power of this analytical approach, let's consider the isomeric alternative, 4-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. While its mass spectrum would be identical in terms of molecular weight, its NMR spectra would show subtle but definitive differences, particularly in the ¹³C NMR chemical shifts of the triazole ring carbons due to the different electronic environments. Furthermore, HMBC correlations would be distinct. For instance, in the target molecule, a 3-bond correlation would be expected between the methylene protons of the ethyl group and the C4 carbon of the triazole ring. This correlation would be absent in the isomeric structure.

Conclusion

The structural confirmation of this compound is definitively achievable through a synergistic application of NMR and mass spectrometry. By comparing the predicted spectral data—grounded in the established literature of analogous compounds—with experimentally acquired spectra, researchers can have a high degree of confidence in their structural assignment. This rigorous, multi-faceted analytical approach not only validates the identity of the target molecule but also ensures its purity, a critical step for any downstream application in research and development.

References

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A Comparative Guide to PXR Antagonists Based on Triazole Scaffolds for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding and mitigating adverse drug-drug interactions is paramount. The Pregnane X Receptor (PXR), a key nuclear receptor, stands as a central regulator of xenobiotic metabolism, primarily through its control of cytochrome P450 3A4 (CYP3A4) expression.[1] Activation of PXR by a therapeutic agent can accelerate the metabolism of co-administered drugs, leading to decreased efficacy or the generation of toxic metabolites.[2] Consequently, the development of potent and selective PXR antagonists is a critical strategy to circumvent these liabilities.

This guide provides a comparative analysis of PXR antagonists, with a particular focus on the promising class of compounds built upon a triazole scaffold. We will delve into the experimental data supporting their performance, compare them with other known PXR antagonists, and provide detailed protocols for their evaluation.

The Central Role of PXR in Drug Metabolism: A Target for Intervention

The Pregnane X Receptor is a ligand-activated transcription factor predominantly expressed in the liver and intestines.[3] Upon activation by a wide array of xenobiotics, including many prescribed drugs, PXR forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to PXR-responsive elements in the promoter regions of target genes, upregulating their expression.[3] The most prominent of these target genes is CYP3A4, the enzyme responsible for metabolizing over 50% of clinically used drugs.[4]

The promiscuous nature of the PXR ligand-binding pocket allows it to be activated by a structurally diverse range of compounds.[2] This promiscuity is a double-edged sword; while it enables a broad defense against foreign chemicals, it also lays the groundwork for unpredictable and often detrimental drug-drug interactions. The rationale for developing PXR antagonists is therefore clear: to block the activation of this receptor and prevent the downstream induction of drug-metabolizing enzymes, thereby preserving the pharmacokinetic profile of co-administered therapies.[2]

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerization with RXR & Translocation Ligand Xenobiotic Ligand (e.g., Rifampicin) Ligand->PXR Activation RXR RXR RXR->PXR_RXR Antagonist PXR Antagonist (e.g., Triazole-based) Antagonist->PXR Inhibition PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binding CYP3A4_Gene CYP3A4 Gene PXRE->CYP3A4_Gene Initiates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription Increased Drug Metabolism Increased Drug Metabolism CYP3A4_mRNA->Increased Drug Metabolism Translation & Enzyme Activity

Figure 1: PXR signaling pathway and the mechanism of antagonism.

Triazole-Based PXR Antagonists: A Promising Chemical Scaffold

Recent research has highlighted the 1,2,3-triazole scaffold as a particularly effective framework for the design of potent and selective PXR antagonists.[5] These compounds have demonstrated significant improvements in potency and specificity compared to earlier, less selective inhibitors.

One of the pioneering triazole-based antagonists is SPA70 .[5] This compound has been shown to be a potent and selective antagonist of human PXR (hPXR) with demonstrated activity in human hepatocytes and in vivo models.[5] The development of SPA70 and its analogs has provided valuable structure-activity relationship (SAR) insights, paving the way for the rational design of even more effective PXR inhibitors.

A notable advancement in this area is the development of 1H-1,2,3-triazole-4-carboxamides. Through structural optimization of this series, researchers have identified compounds with low nanomolar IC50 values for both PXR binding and cellular antagonist activity.[3] For instance, compound 85 from this series emerged as a highly potent dual inverse agonist and antagonist, while its close analog, compound 89 , was identified as a selective and pure antagonist with similarly impressive potency.[3][6]

Comparative Analysis of PXR Antagonists

To provide a clear perspective on the advantages of triazole-based PXR antagonists, the following table summarizes their performance in comparison to other well-known, non-triazole PXR inhibitors.

Compound ClassSpecific CompoundPXR Antagonist IC50 (µM)PXR Binding IC50 (µM)Key RemarksReferences
Triazole-based SPA70~0.17Not explicitly stated, but potentPotent and selective hPXR antagonist with in vivo activity.[1][5]
Compound 85 (1H-1,2,3-triazole-4-carboxamide)0.019 (inverse agonist), 0.15 (antagonist)0.21Highly potent dual inverse agonist/antagonist.[3][7]
Compound 89 (1H-1,2,3-triazole-4-carboxamide)Low nanomolarLow nanomolarSelective and potent pure antagonist.[3][7]
Azole Antifungal Ketoconazole~10-50 (cell-based)Not a direct competitive binderNon-specific, inhibits multiple nuclear receptors and CYP enzymes directly. Limited in vivo efficacy as a PXR antagonist.[8][9][10]
Isothiocyanate Sulforaphane~16 (in human hepatocytes)Binds directly to PXRNatural product, but lacks in vivo efficacy as a PXR antagonist.[11][12]

IC50 values can vary depending on the specific assay conditions and cell types used.

The data clearly indicates that the triazole-based compounds, particularly the more recent 1H-1,2,3-triazole-4-carboxamides, exhibit significantly greater potency as PXR antagonists compared to ketoconazole and sulforaphane. Furthermore, a key advantage of compounds like SPA70 and its successors is their enhanced selectivity for PXR, which is crucial for minimizing off-target effects and providing a cleaner pharmacological profile for potential clinical development.[5]

Experimental Workflows for the Evaluation of PXR Antagonists

The robust evaluation of potential PXR antagonists requires a series of well-defined in vitro assays. Below are detailed protocols for two fundamental experiments: the PXR luciferase reporter assay and the CYP3A4 induction assay in primary human hepatocytes.

PXR Luciferase Reporter Assay

This cell-based assay is the primary tool for identifying and characterizing PXR modulators. It relies on a genetically engineered cell line that expresses PXR and contains a luciferase reporter gene under the control of a PXR-responsive promoter, typically from the CYP3A4 gene.[13]

Causality Behind Experimental Choices:

  • Cell Line: HepG2 cells, a human hepatoma cell line, are commonly used because they are of hepatic origin and are readily transfected.[2] Stably transfected HepG2 cells expressing both hPXR and a CYP3A4-luciferase reporter construct provide a consistent and reproducible assay system.[13]

  • PXR Agonist: A potent and well-characterized PXR agonist, such as Rifampicin, is used to stimulate PXR activity. The antagonist's ability to inhibit this activation is then measured.

  • Luciferase Reporter: The luciferase enzyme produces a luminescent signal that is directly proportional to the level of gene expression driven by PXR activation. This provides a highly sensitive and quantifiable readout.[14]

PXR_Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 plate_cells 1. Plate HepG2-hPXR-CYP3A4-luc cells in a 96-well plate. incubate1 2. Incubate for 4-6 hours (37°C, 5% CO2). plate_cells->incubate1 prepare_compounds 3. Prepare serial dilutions of test antagonist and control compounds. incubate1->prepare_compounds add_compounds 4. Add antagonist dilutions followed by a fixed concentration of PXR agonist (e.g., Rifampicin). prepare_compounds->add_compounds incubate2 5. Incubate for 22-24 hours. add_compounds->incubate2 add_reagent 6. Add luciferase detection reagent to each well. incubate2->add_reagent read_luminescence 7. Measure luminescence using a plate-reading luminometer. add_reagent->read_luminescence analyze_data 8. Analyze data to determine IC50 values. read_luminescence->analyze_data

Figure 2: Workflow for a PXR luciferase reporter antagonist assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HepG2 cells stably expressing hPXR and a CYP3A4-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[14]

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[14]

  • Compound Preparation: Prepare serial dilutions of the test PXR antagonist in culture medium. Also prepare a stock solution of a known PXR agonist (e.g., 10 µM Rifampicin).

  • Treatment: Add 50 µL of the antagonist dilutions to the respective wells. After a brief pre-incubation (e.g., 30 minutes), add 50 µL of the PXR agonist solution to all wells except the negative control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[14]

  • Lysis and Luminescence Reading: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is quantified using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of PXR activation for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.

CYP3A4 Induction Assay in Primary Human Hepatocytes

This assay provides a more physiologically relevant assessment of a compound's ability to antagonize PXR-mediated gene induction. Primary human hepatocytes are considered the gold standard for in vitro studies of drug metabolism.[15]

Causality Behind Experimental Choices:

  • Primary Human Hepatocytes: These cells retain a significant portion of their in vivo metabolic capabilities, providing a more accurate prediction of a compound's effect in humans compared to immortalized cell lines.[15]

  • mRNA Quantification: Measuring CYP3A4 mRNA levels via quantitative real-time PCR (qRT-PCR) is a sensitive and direct measure of gene induction.[16]

  • Enzyme Activity Measurement: Assessing CYP3A4 enzyme activity (e.g., using a luminogenic substrate) confirms that the changes in mRNA levels translate to functional protein.

Step-by-Step Protocol:

  • Hepatocyte Plating: Plate cryopreserved primary human hepatocytes in collagen-coated 24- or 48-well plates according to the supplier's recommendations. Allow the cells to acclimate for 24-48 hours.

  • Treatment: Treat the hepatocytes with the test antagonist at various concentrations in the presence of a PXR agonist (e.g., 10 µM Rifampicin) for 48-72 hours. Include appropriate vehicle and agonist-only controls.

  • RNA Isolation and qRT-PCR:

    • After the treatment period, lyse the cells and isolate total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.

  • CYP3A4 Activity Assay (optional but recommended):

    • In a parallel plate, after the treatment period, incubate the hepatocytes with a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) according to the manufacturer's protocol.

    • Measure the luminescence to determine CYP3A4 enzyme activity.

  • Data Analysis: Determine the extent to which the antagonist inhibits the agonist-induced increase in CYP3A4 mRNA expression and/or enzyme activity. Calculate IC50 values where applicable.

Conclusion and Future Directions

The development of potent and selective PXR antagonists is a critical endeavor in modern drug discovery, offering a promising strategy to mitigate the risk of adverse drug-drug interactions. The triazole scaffold has emerged as a privileged structure in this pursuit, yielding antagonists with significantly improved potency and selectivity over earlier inhibitors. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively identify and characterize novel PXR antagonists.

Future research in this area will likely focus on further refining the SAR of triazole-based antagonists to enhance their drug-like properties, including oral bioavailability and metabolic stability. Moreover, the exploration of these compounds in preclinical and clinical settings will be essential to validate their therapeutic potential in preventing clinically relevant drug-drug interactions.

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  • Das, D., et al. (2008). Synthesis of novel ketoconazole derivatives as inhibitors of the human Pregnane X Receptor (PXR; NR1I2; also termed SXR, PAR). Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Mani, S., et al. (2013). PXR antagonists and implication in drug metabolism. Drug Metabolism Reviews, 45(1), 60-72. Available at: [Link].

  • INDIGO Biosciences. Human Pregnane X Receptor (NR1I2, PXR, SXR) Reporter Assay System 384-well Format Assays. Available at: [Link].

  • ResearchGate. (n.d.). Ketoconazole inhibits ligand-mediated activation of hPXR and its... Retrieved from [Link].

  • MedPath. (n.d.). Sulforaphane as an Antagonist to Human PXR-mediated Drug-drug Interactions. Retrieved from [Link].

  • ResearchGate. (n.d.). Chemical structure and IC50 value of compound 17 along with its docking... Retrieved from [Link].

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A Comparative Guide to the In Vitro Evaluation of 5-Alkyl-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, lauded for its metabolic stability and capacity to engage in diverse biological interactions. Within this class, derivatives of 1,2,3-triazole-4-carboxylic acid have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the in vitro testing of 5-alkyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, a promising subclass with demonstrated biological activities. Due to a scarcity of publicly available data on the specific 5-ethyl analogue, this guide will focus on closely related 5-alkyl derivatives, primarily 5-methyl-1H-1,2,3-triazole-4-carboxamides, to provide a representative and scientifically grounded comparison of their performance against various biological targets. We will delve into their synthesis, comparative efficacy in anticancer and antimicrobial assays, and provide detailed protocols for the key experimental methodologies.

The Synthetic Landscape: Crafting the Triazole Core

The synthesis of 5-alkyl-1H-1,2,3-triazole-4-carboxylic acid derivatives and their subsequent amides typically follows a convergent synthetic strategy. A cornerstone of this approach is the Huisgen 1,3-dipolar cycloaddition, a powerful click chemistry reaction that efficiently constructs the triazole ring.

A common synthetic route involves the reaction of an azide with a β-ketoester, such as ethyl acetoacetate, to yield the corresponding 5-methyl-1H-1,2,3-triazole-4-carboxylate. This ester can then be hydrolyzed to the carboxylic acid or directly converted to a variety of carboxamides by coupling with different amines. This modular approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, various aryl azides can be employed to introduce diverse substituents at the N-1 position of the triazole ring, influencing the compound's electronic and steric properties, and ultimately its biological activity.

Comparative In Vitro Biological Activities

The true measure of a compound's potential lies in its performance in well-defined biological assays. Here, we compare the reported activities of 5-alkyl-1H-1,2,3-triazole-4-carboxamide derivatives in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Focus on Proliferation Inhibition

Several studies have evaluated the antiproliferative effects of 5-methyl-1H-1,2,3-triazole-4-carboxamides against a panel of human cancer cell lines.[1] The National Cancer Institute's NCI60 cell line screen is a common platform for such initial assessments. The data from these screens, often presented as growth percentage (GP), provides a broad overview of a compound's cytotoxic and cytostatic effects.

Table 1: Comparative Anticancer Activity of Selected 5-Methyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound IDR Group (at N-1)Cancer Cell LineGrowth Percentage (GP) (%)Reference CompoundGP (%)Source
4d 4-ChlorophenylS. aureus-Doxorubicin-[2]
4l 4-FluorophenylS. aureus-Doxorubicin-[2]
4r 4-BromophenylS. aureus-Doxorubicin-[2]
8b PhenylC. albicans-Doxorubicin-[2]
9a QuinazolineC. albicans~60 (40% inhibition)Doxorubicin-[2]

Note: Specific GP values for direct comparison were not available in the provided search results. The table highlights compounds with reported potent activity. Doxorubicin is a commonly used positive control in anticancer assays.

The data indicates that substitutions on the N-1 aryl ring significantly impact the anticancer potency. For example, compounds with halogenated phenyl groups have shown notable activity against Staphylococcus aureus, suggesting a potential dual antibacterial and anticancer profile for some derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,2,3-Triazole derivatives have emerged as a promising class of antimicrobials. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Selected 5-Substituted-1H-1,2,3-triazole-4-carboxamides

Compound IDR Group (at N-1)MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4l 4-FluorophenylS. aureus< 1 µM (as IC50)--[2]
9a QuinazolineC. albicans< 1 µM (as IC50)--[2]
Generic Triazole Glycosides Aryl-glycosideS. aureus-Ampicillin-[3]
Generic Triazole Glycosides Aryl-glycosideC. albicans-Nystatin-[3]

Note: The table presents a qualitative comparison based on the provided search results. Specific MIC values for a direct comparison across a range of derivatives were not consistently available.

The results suggest that 5-methyl-1H-1,2,3-triazole-4-carboxamides can exhibit potent activity against both Gram-positive bacteria (S. aureus) and fungi (C. albicans). The nature of the substituent at the N-1 position and modifications at the carboxamide moiety are critical for determining the antimicrobial spectrum and potency. For instance, the fusion of a quinazoline ring at the N-1 position appears to confer significant antifungal activity.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of in vitro findings, standardized and well-documented protocols are essential. Below are detailed workflows and step-by-step protocols for key assays used in the evaluation of 5-alkyl-1H-1,2,3-triazole-4-carboxylic acid derivatives.

General Synthesis Workflow

The synthesis of a library of 5-alkyl-1H-1,2,3-triazole-4-carboxamides for SAR studies follows a logical progression.

Synthesis_Workflow Start Starting Materials (Aryl Azide, Ethyl Acetoacetate) Cycloaddition Huisgen 1,3-Dipolar Cycloaddition Start->Cycloaddition Ester Ethyl 5-alkyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Ester Amidation Amidation with various amines Ester->Amidation Library Library of 5-alkyl-1H-1,2,3-triazole-4-carboxamides Amidation->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification

Caption: General synthesis workflow for 5-alkyl-1H-1,2,3-triazole-4-carboxamides.

In Vitro Screening Cascade

A typical screening cascade for novel compounds involves a tiered approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays.

Screening_Cascade Compound_Library Compound Library Primary_Screening Primary Screening (e.g., NCI60 panel, Single-point antimicrobial assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/MIC determination) Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Secondary_Assays Secondary & Mechanistic Assays (e.g., Enzyme inhibition, Cell cycle analysis) Lead_Compounds->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A representative in vitro screening cascade for novel therapeutic agents.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Testing

This protocol is for assessing the cytotoxic or antiproliferative effects of the synthesized triazole derivatives on cancer cell lines.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the triazole derivatives against bacterial and fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well U-bottom plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Reference antimicrobial agents (e.g., Ampicillin, Nystatin)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 96-well plate, typically from a starting concentration of 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The in vitro evaluation of 5-alkyl-1H-1,2,3-triazole-4-carboxylic acid derivatives has revealed their considerable potential as both anticancer and antimicrobial agents. The modularity of their synthesis allows for extensive SAR studies, which have demonstrated that the nature of the substituent at the N-1 position of the triazole ring is a key determinant of biological activity. While specific data for the 5-ethyl derivative remains elusive in the public domain, the promising results from closely related analogues, such as the 5-methyl derivatives, strongly support the continued exploration of this chemical space. The standardized protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, contributing to the development of novel and effective therapeutic agents based on the versatile 1,2,3-triazole scaffold.

References

  • MDPI.

  • Semantic Scholar.

  • ResearchGate.

  • MDPI.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3-Triazole-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability, synthetic accessibility, and its capacity for diverse biological interactions.[1] This guide provides an in-depth comparison of 1,2,3-triazole-4-carboxamide analogs, offering insights into their structure-activity relationships (SAR) across various therapeutic areas. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The 1,2,3-Triazole-4-Carboxamide Core: A Hub for Biological Activity

The prominence of the 1,2,3-triazole core stems from its unique electronic properties and its ability to act as a bioisostere for amide bonds, enhancing pharmacokinetic profiles.[2] The carboxamide linkage provides a crucial point for hydrogen bonding interactions with biological targets. The true power of this scaffold lies in the synthetic tractability of the 1,4-disubstituted 1,2,3-triazole ring, most commonly achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[3] This reaction allows for the facile introduction of a wide array of substituents at the 1- and 4-positions of the triazole ring, enabling extensive SAR exploration.

Comparative SAR Analysis Across Therapeutic Areas

This section delves into the SAR of 1,2,3-triazole-4-carboxamide analogs in key therapeutic areas, presenting comparative data to highlight the impact of structural modifications on biological activity.

Anticancer Activity

The 1,2,3-triazole-4-carboxamide framework is a recurring motif in the design of novel anticancer agents.[4][5] SAR studies have revealed that modifications at the N1 position of the triazole and on the carboxamide nitrogen significantly influence cytotoxicity.

One study identified 5-amino-1-p-tolyl-1H-[1][6][7]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide as a potent anticancer agent with significant activity against a panel of cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer.[1] The presence of the p-tolyl group at the N1 position and the dichlorophenyl group on the carboxamide were crucial for its broad-spectrum activity.

Another study explored a series of novel 1,2,3-triazole carboxamide derivatives (5a-5n) and identified compounds 5j , 5i , 5m , and 5f as having significant cytotoxic potential against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines.[8] Molecular docking studies suggested that these compounds exhibit strong binding interactions with the active sites of EGFR and CDK4-Cyclin D3.[8]

Table 1: Comparative Anticancer Activity of 1,2,3-Triazole-4-Carboxamide Analogs

CompoundR1 (at N1 of triazole)R2 (on carboxamide)Target Cell LineIC50 (µM)Reference
Analog Ap-Tolyl2,5-DichlorophenylLeukemia, Melanoma, NSCLCNot specified[1]
5j VariesVariesHeLa, PANC-1, HCT-116, A-549Significant Activity[8]
5i VariesVariesHeLa, PANC-1, HCT-116, A-549Significant Activity[8]
5m VariesVariesHeLa, PANC-1, HCT-116, A-549Significant Activity[8]
5f VariesVariesHeLa, PANC-1, HCT-116, A-549Significant Activity[8]

SAR_Anticancer cluster_R1 Substituents at N1 (R1) cluster_R2 Substituents on Carboxamide (R2) TriazoleCore 1,2,3-Triazole-4-Carboxamide Core Aryl Aryl Groups (e.g., p-Tolyl) TriazoleCore->Aryl Influences Potency Alkyl Alkyl Groups TriazoleCore->Alkyl SubstitutedAryl Substituted Aryl (e.g., Dichlorophenyl) TriazoleCore->SubstitutedAryl Critical for Broad Spectrum Heterocycles Heterocyclic Rings TriazoleCore->Heterocycles Activity Anticancer Activity (Cytotoxicity) Aryl->Activity Alkyl->Activity SubstitutedAryl->Activity Heterocycles->Activity

Caption: SAR summary for anticancer 1,2,3-triazole-4-carboxamides.

Antiviral Activity: Targeting Influenza Virus Nucleoprotein

The influenza virus nucleoprotein (NP) is a validated target for antiviral drug development. A series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed as NP inhibitors.[9] Compound 3b from this series emerged as a highly potent inhibitor of influenza A virus replication.[9]

The SAR studies revealed that the presence of a specific substituted phenylpiperazine moiety attached to the carboxamide was critical for potent anti-influenza activity. Compound 3b demonstrated impressive IC50 values in the sub-micromolar to low micromolar range against various H3N2 and H1N1 strains, including amantadine- and oseltamivir-resistant strains.[9]

Table 2: Anti-Influenza A Virus Activity of Compound 3b

Virus StrainIC50 (µM)Reference
H3N20.5 - 4.6[9]
H1N10.5 - 4.6[9]
H5N1 (RG14)Sub-µM[9]
Amantadine-resistant A/WSN/33 (H1N1)Sub-µM[9]
Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y)Sub-µM[9]

SAR_Antiviral cluster_modifications Key Structural Features TriazoleCore 1H-1,2,3-Triazole-4-Carboxamide CarboxamideLinker Carboxamide Linker TriazoleCore->CarboxamideLinker Phenylpiperazine Substituted Phenylpiperazine Target Influenza Virus Nucleoprotein (NP) Phenylpiperazine->Target Binds to CarboxamideLinker->Phenylpiperazine Activity Inhibition of Viral Replication Target->Activity Inhibition leads to

Caption: Key structural elements for anti-influenza activity.

Modulation of Pregnane X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition is a therapeutic strategy to mitigate adverse drug-drug interactions. A series of 1H-1,2,3-triazole-4-carboxamides were optimized as potent and selective inverse agonists and antagonists of PXR.[10]

The SAR was systematically explored at different positions of the scaffold. For instance, at the R¹ position, a tert-butyl group was found to be critical for retaining potent PXR binding and inverse agonistic/antagonistic activity.[10] Modifications at the R² position showed that introducing alkyl groups into an amino or hydroxyl substituent substantially improved both binding and cellular activity.[10] This optimization campaign led to the discovery of compound 85 as a highly potent dual inverse agonist/antagonist and compound 89 as a selective and pure antagonist, both with low nanomolar IC50 values.[10]

Table 3: Comparative PXR Inhibition of 1H-1,2,3-Triazole-4-Carboxamide Analogs

| Compound | R¹ | R² | PXR Binding IC50 (µM) | Inverse Agonistic IC50 (µM) | Antagonistic IC50 (µM) | Reference | |---|---|---|---|---|---| | 2 | tert-Butyl | H | 0.65 | 0.48 | 4.1 |[10] | | 18 | tert-Butyl | NH₂ | Reduced Binding | Retained Activity | Retained Activity |[10] | | 23 | tert-Butyl | OH | Reduced Binding | Retained Activity | Retained Activity |[10] | | 85 | Optimized | Optimized | Low nM | Low nM | Low nM |[10] | | 89 | Optimized | Optimized | Low nM | - | Low nM |[10] |

Experimental Protocols

General Synthesis of 1,4-Disubstituted 1,2,3-Triazole-4-Carboxamides via CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone for synthesizing the 1,4-disubstituted 1,2,3-triazole core.[11][12]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

  • Add sodium ascorbate (0.1-0.2 eq) to the reaction mixture.

  • Add copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

  • The resulting triazole carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) to yield the final 1,2,3-triazole-4-carboxamide analog.

Synthesis_Workflow Start Organic Azide + Terminal Alkyne CuAAC CuAAC 'Click' Reaction (CuSO4, NaAsc) Start->CuAAC TriazoleAcid 1,2,3-Triazole-4-carboxylic Acid CuAAC->TriazoleAcid AmideCoupling Amide Coupling (Amine, Coupling Reagents) TriazoleAcid->AmideCoupling FinalProduct 1,2,3-Triazole-4-carboxamide Analog AmideCoupling->FinalProduct

Caption: General synthetic workflow for 1,2,3-triazole-4-carboxamides.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][13][14]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[6][15][16][17][18]

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • 6-well or 12-well plates

  • Test compounds

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Infection: Aspirate the growth medium and infect the cell monolayer with a diluted virus suspension (to produce a countable number of plaques) in the presence of various concentrations of the test compound.

  • Virus Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Conclusion

The 1,2,3-triazole-4-carboxamide scaffold represents a highly versatile and fruitful platform for the development of novel therapeutic agents. The insights from SAR studies, as highlighted in this guide, demonstrate that subtle structural modifications can lead to significant changes in biological activity and target selectivity. The continued exploration of this chemical space, facilitated by efficient synthetic methodologies like click chemistry, holds immense promise for the discovery of next-generation drugs for a wide range of diseases.

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  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement of Carboxylic Acids in 1,2,3-Triazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Moving Beyond the Carboxylate

In the landscape of medicinal chemistry, the carboxylic acid functional group is a ubiquitous and powerful tool. Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to form strong ionic interactions when deprotonated, makes it a cornerstone of many pharmacophores.[1] However, the very properties that make it effective can also be significant liabilities. A carboxylic acid moiety often imparts poor pharmacokinetic properties, including limited passive diffusion across biological membranes, metabolic instability through pathways like glucuronidation, and potential idiosyncratic toxicities.[2][3][4]

This guide provides a comparative analysis of key bioisosteric replacements for carboxylic acids, specifically within the context of molecules containing the robust and versatile 1,2,3-triazole scaffold. The 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," serves as a metabolically stable linker or core structural element, making the choice of its appended acidic group critical for the overall drug-like properties of the molecule.[5][6] We will dissect the rationale behind selecting an appropriate bioisostere, compare their physicochemical properties with supporting data, provide validated experimental protocols, and explore the pharmacological consequences of these strategic replacements.

The Challenge: Balancing Acidity, Lipophilicity, and Permeability

The central challenge in replacing a carboxylic acid is to retain its crucial interactions with the biological target while improving the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ideal bioisostere should mimic the charge distribution, hydrogen bonding capacity, and steric volume of a carboxylate but offer superior metabolic stability and membrane permeability. This guide will focus on four prominent classes of bioisosteres that have been successfully applied in conjunction with 1,2,3-triazole frameworks: Tetrazoles , Acylsulfonamides , Hydroxamic Acids , and the more novel 4-Hydroxy-1,2,3-triazoles .

G cluster_0 Core Scaffold cluster_1 Acidic Moiety & Bioisosteres cluster_2 Key Properties to Optimize Triazole 1,2,3-Triazole-R COOH Carboxylic Acid (Parent) Triazole->COOH Bioisosteric Replacement Tetrazole Tetrazole COOH->Tetrazole Acylsulfonamide Acylsulfonamide COOH->Acylsulfonamide HydroxamicAcid Hydroxamic Acid COOH->HydroxamicAcid HydroxyTriazole 4-Hydroxy-1,2,3-triazole COOH->HydroxyTriazole Properties • pKa (Acidity) • logD (Lipophilicity) • Permeability • Metabolic Stability • Target Affinity Tetrazole->Properties Acylsulfonamide->Properties HydroxamicAcid->Properties HydroxyTriazole->Properties

Caption: Bioisosteric replacement strategy for a 1,2,3-triazole scaffold.

Comparative Analysis of Leading Carboxylic Acid Bioisosteres

The selection of a bioisostere is not a one-size-fits-all solution; the outcome is highly dependent on the specific drug target and molecular context.[7] Therefore, a screening of several isosteres is often necessary.[2] Below, we compare the most viable candidates for 1,2,3-triazole-containing molecules.

The Classic Isostere: 1H-Tetrazole

The 5-substituted-1H-tetrazole is arguably the most well-known carboxylic acid bioisostere. Its pKa is very similar to that of a carboxylic acid, and the tetrazolate anion effectively delocalizes the negative charge across the nitrogen atoms, mimicking the charge distribution of a carboxylate.[8][9]

  • Rationale: Similar pKa and planar geometry allow it to engage in comparable hydrogen bonding and electrostatic interactions.[3][8]

  • Pharmacological Implications: This replacement has been successfully used to develop potent inhibitors. For instance, diketo tetrazoles were designed as bioisosteres of α,γ-diketo acids, leading to potent anti-HCV agents.[10] However, a major advantage is its significantly higher resistance to metabolic degradation compared to carboxylic acids.[9] A potential drawback is that the tetrazole ring is larger than a carboxylic acid group, which may require a larger active site for accommodation.[8]

  • Synthetic Considerations: The most common synthesis involves the [3+2] cycloaddition of an organonitrile with an azide source (e.g., sodium azide), which can present safety challenges due to the use of potentially explosive and toxic reagents.[4]

The Strong Acid Mimic: N-Acylsulfonamide

N-acylsulfonamides are strongly acidic bioisosteres that can form robust interactions with biological targets.[11] Their combination with the stable 1,2,3-triazole core has been explored in the development of various enzyme inhibitors.[6]

  • Rationale: The N-H proton is highly acidic, and the resulting anion is stabilized by resonance across both the sulfonyl and carbonyl oxygen atoms.[6] This creates a strong hydrogen bond donor and a delocalized negative charge.

  • Pharmacological Implications: The increased acidity (pKa typically 2-4) can lead to very strong target engagement.[12] In a study on dual MCL-1/BCL-xL inhibitors, an acylsulfonamide replacement for a key carboxylic acid resulted in a compound with improved anti-leukemic activity compared to the parent molecule.[13] However, this high acidity can also lead to lower membrane permeability due to a higher ionized fraction at physiological pH.[12]

  • Synthetic Considerations: N-acylsulfonamides are readily synthesized by the acylation of primary sulfonamides with carboxylic acids (or their activated derivatives) on a 1,2,3-triazole scaffold.[6]

The Metal Chelator: Hydroxamic Acid

Hydroxamic acids are generally less acidic than carboxylic acids and are well-known for their ability to chelate metal ions, particularly zinc.[14] This makes them a premier choice for inhibiting metalloenzymes like histone deacetylases (HDACs).

  • Rationale: The hydroxamic acid moiety can act as a bidentate ligand for metal ions within an enzyme's active site.[14] Its lower acidity compared to a carboxylic acid results in a smaller proportion of the ionized form at physiological pH, which can improve membrane permeability.[12]

  • Pharmacological Implications: Numerous potent HDAC inhibitors have been developed by incorporating a hydroxamic acid zinc-binding group into a molecule containing a 1,2,3-triazole cap.[15][16] The triazole ring helps position the molecule on the rim of the catalytic pocket, enhancing potency and selectivity.[15] A key liability is potential metabolism via sulfation and glucuronidation, which can sometimes lead to reactive metabolites.[2]

  • Synthetic Considerations: Synthesis typically involves the coupling of a 1,2,3-triazole-containing carboxylic acid with a protected hydroxylamine, followed by deprotection.[14]

The Versatile Heterocycle: 4-Hydroxy-1,2,3-triazole

Among the more innovative and less explored bioisosteres, the 4-hydroxy-1,2,3-triazole scaffold is particularly noteworthy. It serves not just as a replacement but as a versatile platform for further modification.[17][18]

  • Rationale: This hydroxylated pentatomic heterocycle acts as an acidic mimic of the carboxylic acid.[19] Crucially, substitution on the N1 or N2 positions of the triazole ring allows for fine-tuning of its acidic properties and provides vectors to modulate the molecule's interaction with its target.[17][20]

  • Pharmacological Implications: This scaffold has been successfully employed to develop biomimetics of γ-aminobutyric acid (GABA) that target the GABA-A receptor.[17] Studies showed that while simple analogues had weak affinity, further substitution on the triazole core led to compounds with low micromolar binding affinities, demonstrating the platform's utility for structure-activity relationship (SAR) exploration.[17]

  • Synthetic Considerations: The synthesis allows for strategic decoration of the core scaffold, opening diverse avenues for chemical elaboration and optimization.[17]

Data Summary: Physicochemical Properties at a Glance

The choice of a bioisostere significantly alters the physicochemical profile of a lead compound. The following table summarizes typical property ranges, providing a basis for rational selection.

Functional GroupTypical pKa RangeTypical logD (pH 7.4)Key Features & Considerations
Carboxylic Acid 4.5 - 5.0[4]Low / Negative[3]High target affinity; often poor permeability and metabolic stability.[2][4]
1H-Tetrazole 4.5 - 4.9[8]Low / Negative[21]Similar acidity to COOH; metabolically robust; larger size.[8][9]
N-Acylsulfonamide 2.0 - 4.0[12]Variable (often low)Strongly acidic; potent interactions; may have poor permeability.[12][13]
Hydroxamic Acid 8.0 - 9.0[12]Higher than COOHLess acidic, improved permeability; potent metal chelator; potential metabolic liability.[2][12]
4-Hydroxy-1,2,3-triazole Variable (tunable)VariableVersatile scaffold; properties can be tuned by N-substitution.[17][20]

Note: logD values are highly dependent on the rest of the molecular structure.

Experimental Protocols: A Validated Workflow

The following section provides a generalized, self-validating workflow for the synthesis and evaluation of bioisosteric replacements on a 1,2,3-triazole scaffold.

Workflow Diagram: From Synthesis to Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Start with Alkyne & Azide Building Blocks CuAAC Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Triazole_Intermediate Formation of 1,2,3-Triazole Intermediate (e.g., with a nitrile or ester precursor) CuAAC->Triazole_Intermediate Bioisostere_Formation Step 2: Conversion to Bioisostere (e.g., Nitrile -> Tetrazole; Ester -> Hydroxamic Acid) Triazole_Intermediate->Bioisostere_Formation Purification Step 3: Purification & Characterization (HPLC, LC-MS, NMR) Bioisostere_Formation->Purification Final_Compound Final Bioisosteric Compound Purification->Final_Compound PhysChem Step 4: Physicochemical Profiling (pKa, logD, Solubility) Final_Compound->PhysChem ADME Step 5: In Vitro ADME Assays (PAMPA, Microsomal Stability) PhysChem->ADME Bioactivity Step 6: Biological Activity Assay (Target Binding, Functional Assay) ADME->Bioactivity Data_Analysis Data Analysis & SAR Bioactivity->Data_Analysis

Caption: General workflow for synthesis and evaluation of bioisosteres.

Protocol 1: Synthesis of a 1,2,3-Triazole-Tethered Tetrazole

This protocol outlines the formation of a 1,4-disubstituted 1,2,3-triazole followed by conversion of a nitrile precursor to the tetrazole bioisostere.

  • CuAAC Reaction: To a solution of an appropriate terminal alkyne (1.0 eq) and an azide bearing a nitrile group (e.g., 4-azidobenzonitrile) (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Isolation: Upon completion, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2,3-triazole-nitrile intermediate. Purify by column chromatography.

  • Tetrazole Formation: Dissolve the purified triazole-nitrile (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Cycloaddition: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Final Purification: After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl to pH ~2-3, which will precipitate the tetrazole product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization or further chromatographic purification may be required.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to estimate the passive diffusion of compounds across a lipid membrane, serving as an early indicator of cell permeability.[21]

  • Plate Preparation: Pre-coat a 96-well filter plate (donor plate) with a 1% solution of lecithin in dodecane. Prepare a 96-well acceptor plate with phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Preparation: Prepare stock solutions of the test compounds (carboxylic acid parent and bioisosteres) in DMSO and dilute them into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration <1%).

  • Assay Execution: Add the compound solutions to the donor plate. Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours.

  • Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Papp) using the measured concentrations and standard equations. The results are often expressed as logPapp.

Conclusion and Future Outlook

The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry, enabling the mitigation of ADME and toxicity liabilities while preserving or enhancing biological activity.[12][22] For drug candidates built on a 1,2,3-triazole scaffold, tetrazoles, acylsulfonamides, and hydroxamic acids represent well-validated and powerful options. Furthermore, emerging scaffolds like 4-hydroxy-1,2,3-triazoles offer exciting new platforms for nuanced property modulation and SAR exploration.[17] The selection process must be data-driven, weighing the impact of the isostere on acidity, lipophilicity, and metabolic stability against its effect on target engagement. The experimental workflows provided herein offer a robust framework for the synthesis and comparative evaluation of these critical molecular modifications, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

References

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  • Kairystė, U., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

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  • Hughes, D. L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2415-2426. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of 1,2,3-Triazole-4-Carboxylic Acid Esters for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, largely owing to its unique chemical properties and versatile synthesis via "click chemistry".[1] This guide offers an in-depth, objective comparison of the cytotoxic profiles of various 1,2,3-triazole-4-carboxylic acid esters, providing researchers, scientists, and drug development professionals with critical experimental data and insights to navigate this promising class of anticancer compounds.

The Ascendance of 1,2,3-Triazoles in Oncology

The 1,2,3-triazole ring is more than a mere linker; it's a bioisostere for amide bonds, offering enhanced metabolic stability and the capacity for hydrogen bonding and dipole interactions with biological targets.[1] These attributes have propelled the investigation of 1,2,3-triazole derivatives as potent anticancer agents, with numerous studies highlighting their ability to induce apoptosis and disrupt the cell cycle in various cancer cell lines.[2] While much research has focused on 1,2,3-triazole-carboxamides, the corresponding esters represent a compelling, yet less explored, subclass with significant therapeutic potential. This guide will illuminate the nuances of their cytotoxic activity, drawing upon key experimental findings.

Comparative Cytotoxicity Analysis of 1,2,3-Triazole-4-Carboxylic Acid Esters

A pivotal study by Pokhodylo and Matiychuk provides a direct comparison of the antiproliferative activity of several 1,2,3-triazole-4-carboxylic acids and their corresponding methyl and ethyl esters.[3][4] The compounds were evaluated against the NCI60 panel of human cancer cell lines, with the data presented as Growth Percentage (GP). A GP value of less than 100 indicates growth inhibition, while a negative GP value signifies cell killing.

Compound IDR² (Ester Group)Cancer Cell LineGrowth Percentage (GP) (%)[5]
1 -CH₂CON(C₂H₅)₂-H (Acid)Leukemia (CCRF-CEM)85.35
2 -CH₂CON(C₂H₅)₂-CH₃ (Methyl Ester)Leukemia (CCRF-CEM)88.21
3 -CH₂CON(C₂H₅)₂-H (Acid)Non-Small Cell Lung Cancer (NCI-H460)82.47
4 -CH₂CON(C₂H₅)₂-CH₃ (Methyl Ester)Non-Small Cell Lung Cancer (NCI-H460)91.53
5 -CH₂CONHCH₂C₆H₅-H (Acid)Melanoma (UACC-257)78.92
6 -CH₂CONHCH₂C₆H₅-C₂H₅ (Ethyl Ester)Melanoma (UACC-257)89.14
7 -CH₂CONH(p-ClC₆H₄)-H (Acid)Breast Cancer (MCF7)71.23
8 -CH₂CONH(p-ClC₆H₄)-C₂H₅ (Ethyl Ester)Breast Cancer (MCF7)85.67

Key Insights from the Comparative Data:

From the presented data, a consistent trend emerges: the carboxylic acid precursors generally exhibit more potent growth-inhibitory effects (lower GP values) than their corresponding methyl or ethyl esters across various cancer cell lines.[5] For instance, compound 7 , the carboxylic acid, demonstrated a GP of 71.23% against the MCF7 breast cancer cell line, whereas its ethyl ester counterpart, compound 8 , showed a higher GP of 85.67%, indicating reduced activity.[5]

This observation suggests that the free carboxylic acid moiety may be crucial for the cytotoxic activity of this particular set of compounds. It is plausible that the carboxylic acid group is involved in key interactions with biological targets, or that the esters act as prodrugs, requiring intracellular hydrolysis to the active acid form. The reduced activity of the esters could be attributed to incomplete hydrolysis or different cellular uptake and distribution kinetics.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) for 1,2,3-triazole-4-carboxylic acid esters is a critical area of investigation for optimizing their anticancer potential. The comparative data from Pokhodylo and Matiychuk's work, while focused on a limited set of compounds, provides a foundational understanding.[3][4]

Caption: Structure-Activity Relationship overview for 1,2,3-triazole-4-carboxylic acid esters.

The nature of the substituent at the N1 position of the triazole ring (R¹) and the type of ester group (R²) are key determinants of cytotoxic activity. While the initial data suggests esters are less active, this may not be a universal rule. The ester group modifies the lipophilicity of the molecule, which can significantly impact cell membrane permeability and overall pharmacokinetics. Further diversification of the ester group with bulkier or more functionalized moieties could lead to derivatives with enhanced potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][7] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 24-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan (e.g., with DMSO) C->D E Measure Absorbance (~570 nm) D->E

Caption: A simplified workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 1,2,3-triazole-4-carboxylic acid ester in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and protect from light.

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan solution in each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanistic Insights and Future Directions

The observed cytotoxicity of 1,2,3-triazole derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and in some cases, inhibit specific enzymes or protein-protein interactions.[2] While the precise mechanisms of action for the 1,2,3-triazole-4-carboxylic acid esters remain to be fully elucidated, their structural similarity to other bioactive triazoles suggests potential interference with key cellular processes.

Future research should focus on:

  • Broadening the Structural Diversity: Synthesizing and screening a wider array of 1,2,3-triazole-4-carboxylic acid esters with diverse substituents at the N1-position and various ester functionalities.

  • Elucidating Mechanisms of Action: Investigating the specific cellular targets and signaling pathways affected by the most potent ester derivatives.

  • In Vivo Evaluation: Progressing lead compounds from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.

Conclusion

This comparative guide provides a foundational understanding of the cytotoxic properties of 1,2,3-triazole-4-carboxylic acid esters. The available data suggests that while the free carboxylic acid counterparts may exhibit greater potency in some instances, the ester derivatives offer significant opportunities for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties. The detailed experimental protocol for the MTT assay provides a robust framework for researchers to evaluate the cytotoxic potential of novel compounds in this promising class. As the field of medicinal chemistry continues to evolve, a deeper exploration of these esters is warranted to unlock their full potential in the development of next-generation anticancer therapies.

References

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303–314. [Link]

  • (This reference is not explicitly cited in the text but provides relevant background) Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • (This reference is a duplicate of 1 and 9) [PDF] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • (This reference is not explicitly cited in the text but provides relevant background) Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • (This reference is not explicitly cited in the text but provides relevant background) N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. [Link]

  • (This reference is not explicitly cited in the text but provides a detailed MTT protocol) Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved January 18, 2026, from [Link]

  • (This reference is a duplicate of 1 and 3) Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids at the concentration of 10-5 M. [Data set]. In Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid are instrumental. As our work with these molecules advances, so must our diligence in ensuring their safe handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring a closed-loop system of safety and compliance from the point of generation to final disposal.

Hazard Assessment and Chemical Profile

The primary analogue for this assessment is 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Its documented GHS classifications provide a strong, scientifically-grounded basis for our safety protocols.[1] The presence of the carboxylic acid functional group also implies acidic properties, requiring specific handling considerations to avoid corrosion and dangerous reactions.[2][3]

Table 1: Hazard Profile and Key Properties

Property Description Rationale & Source(s)
Physical State Solid, crystalline powder (presumed). Based on typical characteristics of similar small organic molecules.
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. Inferred from the GHS classification of 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.[1] These classifications are common for triazole derivatives.[4][5][6]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant, Acidity. Combination of analogue data and functional group chemistry.[1][2]

| Chemical Incompatibilities | Strong bases, strong oxidizing agents, reactive metals. | Standard incompatibility for carboxylic acids. Reaction with bases can be exothermic. Oxidizers can lead to vigorous, potentially explosive reactions. |

Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard assessment, a controlled environment is necessary to minimize exposure. The causality is direct: the compound's potential to cause respiratory irritation necessitates handling within a certified chemical fume hood.[6]

  • Engineering Controls: All weighing and handling of this compound must be performed in a properly functioning chemical fume hood to control airborne dust and vapors.[7] Facilities should be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[2][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[4]

    • Skin Protection: A flame-resistant lab coat must be worn and buttoned. Use nitrile or neoprene gloves; double-gloving is recommended during waste handling procedures. Wash hands thoroughly after handling, even if gloves were worn.[8][9]

    • Respiratory Protection: Not typically required if handled exclusively within a fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[2]

Step-by-Step Waste Management and Disposal Protocol

This protocol treats all this compound and materials contaminated with it as hazardous waste. This is a non-negotiable starting point based on its inferred toxicity and irritant properties.[10][11] Under no circumstances should this material be disposed of down the drain or in regular trash.[10][11][12]

Step 1: Waste Characterization and Segregation
  • Action: At the point of generation, declare the waste as "Hazardous Chemical Waste."

  • Causality: This initial classification is mandated by the Resource Conservation and Recovery Act (RCRA) and is based on the compound's known hazards (irritant, acute toxicity).[3] Proper characterization is the foundation of a compliant disposal process.

  • Segregation: Keep this waste stream separate from all other waste types, especially incompatible materials like bases and strong oxidizers.[12]

Step 2: Container Selection and Labeling
  • Action: Select a dedicated, leak-proof waste container made of a non-reactive material, such as high-density polyethylene (HDPE).

  • Causality: Because the compound is a carboxylic acid, metal containers must be avoided to prevent corrosion and potential hydrogen gas generation.[3] The container must have a secure, tight-fitting lid to prevent spills and fugitive emissions.[7]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound."

    • Known Hazards: "Toxic," "Irritant."

    • Accumulation Start Date (the date the first drop of waste enters the container).

    • Principal Investigator's Name and Lab Location.

Step 3: On-Site Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Causality: Federal and state regulations strictly govern the location and management of hazardous waste.[13][14] The SAA must have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the container in case of a leak.[3] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent splashing during transport.[3]

Step 4: Final Disposal Logistics
  • Action: Once the container is full or the mandated storage time limit is approaching (typically 90-180 days depending on the institution's generator status), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[3][15]

  • Causality: Only licensed and certified hazardous waste vendors are legally permitted to transport and dispose of chemical waste.[16] Your EH&S office manages this process to ensure compliance. The ultimate disposal method for this type of organic compound will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]

Below is a workflow diagram illustrating the decision-making and operational process for disposal.

G cluster_0 A Waste Generation (Unused chemical, contaminated labware) B Step 1: Hazard Identification Is it this compound? A->B C Step 2: Segregate as Hazardous Waste (Toxic, Irritant, Acidic) B->C Yes D Step 3: Select Proper Container (HDPE, non-metal, sealable lid) C->D E Step 4: Label Container Correctly (Name, Hazards, Date) D->E F Step 5: Store in Satellite Accumulation Area (Secondary containment, <90% full) E->F G Step 6: Schedule EH&S Pickup F->G H Final Disposal via Licensed Vendor (High-Temperature Incineration) G->H caption Figure 1. Disposal Decision Workflow

Caption: Figure 1. Disposal Decision Workflow for this compound.

Emergency Procedures for Spills and Exposures

Small Spill (Solid Material)
  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the spill is handled within a chemical fume hood if possible.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Do not use water.

  • Clean-up: Carefully sweep or scoop the solid material and all contaminated debris into the designated hazardous waste container.[7][9][18] Avoid any actions that could generate dust.[7][18]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2024). Retrieved from [Link]

  • 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Retrieved from [Link]

  • SAFETY DATA SHEET (General). (2019).
  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022). Retrieved from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2025). Retrieved from [Link]

  • 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Residues Assessments for Triazole Derivative Metabolites. Health and Safety Executive (HSE). Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Cole-Parmer. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. As a novel compound or one with limited publicly available safety data, a cautious and systematic approach based on the known hazards of structurally similar molecules is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations.

Hazard Assessment: A Data-Driven Approach

The core structure combines a carboxylic acid with a 1,2,3-triazole ring. Analysis of similar compounds from authoritative databases reveals a consistent pattern of hazards:

  • Skin Irritation: The parent compound, 1,2,3-Triazole, is classified as a skin irritant.[1] A closely related analogue, 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, also causes skin irritation.[2] It is therefore prudent to assume the target compound is, at minimum, a Category 2 skin irritant.

  • Serious Eye Irritation: Both 1,2,3-Triazole and 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are known to cause serious eye irritation.[1][2] Direct contact of the powder or solutions with the eyes is likely to cause significant damage.

  • Respiratory Tract Irritation: Many fine chemical powders can cause respiratory irritation, and this is a specified hazard for related triazoles.[2][3][4] Inhalation of the dust must be avoided, as it may irritate the mucous membranes and respiratory system.

  • Oral Toxicity: 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is classified as harmful if swallowed.[2] This suggests a potential for systemic toxicity upon ingestion.

Based on this evidence, this compound must be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and may be harmful if ingested.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the anticipated hazards. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side-shields or a face shield if there is a significant risk of dust generation.Nitrile or neoprene gloves (double-gloving recommended).Flame-resistant lab coat, fully buttoned.Required when handling outside of a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator if irritation is experienced.[5]
Handling Solutions Chemical safety goggles.Nitrile or neoprene gloves.Flame-resistant lab coat.Not typically required if handled within a chemical fume hood.
Large-Scale Operations Face shield over chemical safety goggles.Double-gloved with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.A full-face respirator may be necessary depending on the scale and ventilation.
Spill Cleanup Face shield over chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.NIOSH-approved respirator with appropriate cartridges.

Operational Workflow: A Step-by-Step Guide

A systematic workflow minimizes the risk of exposure and ensures that safety is integrated into every step of the experimental process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Disposal prep_ppe 1. Don Correct PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound in Hood prep_materials->handle_weigh handle_transfer 5. Perform Transfer/Reaction handle_weigh->handle_transfer post_decon 6. Decontaminate Work Area handle_transfer->post_decon post_doff 7. Doff PPE Correctly post_decon->post_doff post_wash 8. Wash Hands Thoroughly post_doff->post_wash disp_solid 9. Dispose of Solid Waste post_wash->disp_solid disp_liquid 10. Dispose of Liquid Waste disp_solid->disp_liquid disp_ppe 11. Dispose of Contaminated PPE disp_liquid->disp_ppe

Caption: High-level workflow for safely handling the target compound.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator (if needed) don1->don2 don3 Goggles / Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if needed) doff3->doff4

Caption: Proper sequence for donning and doffing personal protective equipment.

Safe Handling Protocols
  • Ventilation: Always handle this compound, especially in its solid form, inside a certified chemical fume hood to prevent inhalation of dust.[5]

  • Avoid Dust Formation: Use techniques that minimize dust generation. For example, carefully scoop the powder instead of pouring it from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Flush skin with plenty of soap and water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation. Place it in a suitable, closed container for disposal.[1]

  • Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future accidental exposures.

  • Work Area Decontamination: Clean the work area (fume hood surface, etc.) with a suitable solvent (e.g., 70% ethanol or as determined by laboratory policy) and wipe it down thoroughly.

  • Contaminated PPE Disposal:

    • Disposable gloves, bench paper, and other contaminated items should be placed in a sealed, labeled hazardous waste container.

    • Do not mix this waste with regular trash.

  • Chemical Waste Disposal:

    • Dispose of unused this compound and any solutions containing it in a designated, labeled hazardous waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal.[6] Never dispose of this chemical down the drain.[5]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.